1-(2-bromoethyl)-5-chloro-1H-indole
Description
Properties
IUPAC Name |
1-(2-bromoethyl)-5-chloroindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClN/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVZXEIICYSHPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2CCBr)C=C1Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-07-1 | |
| Record name | 1-(2-bromoethyl)-5-chloro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2-bromoethyl)-5-chloro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-bromoethyl)-5-chloro-1H-indole, a halogenated indole derivative of significant interest to researchers, scientists, and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenation and N-alkylation of the indole ring are key strategies for modulating the physicochemical and biological properties of these molecules, making 1-(2-bromoethyl)-5-chloro-1H-indole a valuable intermediate for the synthesis of novel therapeutic agents.[1][3]
Physicochemical Properties
The physicochemical properties of 1-(2-bromoethyl)-5-chloro-1H-indole can be predicted based on the known properties of its constituent parts: 5-chloroindole and the 1-(2-bromoethyl) substituent. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₉BrClN | Derived from the structure. |
| Molecular Weight | 258.54 g/mol | Calculated from the atomic weights of the constituent elements. |
| Appearance | Off-white to light brown solid | Based on the typical appearance of similar halogenated indole derivatives. |
| Melting Point | Estimated 80-90 °C | Higher than 5-chloroindole (69-71 °C) due to the increased molecular weight and potential for additional intermolecular interactions from the bromoethyl group.[1] |
| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. Insoluble in water. | The non-polar indole ring and the alkyl halide chain contribute to its lipophilicity. The related 3-(2-bromoethyl)indole is soluble in chloroform. |
| LogP | Estimated 3.5 - 4.0 | The presence of both a chloro and a bromo group, along with the ethyl chain, significantly increases the lipophilicity compared to 5-chloroindole (LogP ~2.9).[1] |
Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole
The synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole can be efficiently achieved through a two-step process, starting from the commercially available 5-bromoindole. The first step involves a copper-catalyzed halogen exchange to produce 5-chloroindole, followed by N-alkylation with 1,2-dibromoethane.
Step 1: Synthesis of 5-Chloroindole from 5-Bromoindole
A robust and scalable method for the synthesis of 5-chloroindole is the copper-catalyzed halogen exchange reaction.[4] This method offers a commercially viable route to this key intermediate.[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 1-(2-bromoethyl)-5-chloro-1H-indole (CAS 169674-07-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 5-Chloro-1H-indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Halogenation of the indole ring, particularly at the 5-position, is a well-established strategy for modulating the physicochemical and biological properties of these molecules. The introduction of a chlorine atom can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes 5-chloroindole derivatives valuable intermediates in the synthesis of a wide array of therapeutic agents, with applications in areas such as oncology.[2]
This guide focuses on the synthesis, properties, and reactivity of a specific derivative, 1-(2-bromoethyl)-5-chloro-1H-indole . The introduction of the N-(2-bromoethyl) group provides a reactive handle for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its synthesis from 5-chloro-1H-indole, its predicted physicochemical and spectroscopic properties, and its potential applications in drug discovery and development.
Physicochemical and Spectroscopic Profile
Predicted Physicochemical Properties
| Property | Predicted Value/Description | Rationale |
| Molecular Formula | C₁₀H₉BrClN | Based on the addition of a C₂H₄Br group to C₈H₆ClN. |
| Molecular Weight | 258.54 g/mol | Sum of the atomic weights of the constituent atoms. |
| Appearance | Off-white to light brown solid | Typical appearance for similar indole derivatives. |
| Melting Point | Expected to be higher than 5-chloroindole (71-72 °C)[3] | The increase in molecular weight and potential for dipole-dipole interactions from the bromoethyl group would likely increase the melting point. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.[3] | The nonpolar indole ring and the alkyl halide chain will dominate the solubility profile. |
| logP | Predicted to be > 2.9 | The addition of the bromoethyl group will increase the lipophilicity compared to 5-chloroindole (logP = 2.9).[4] |
Predicted Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. The following are the predicted key features in the NMR and mass spectra of 1-(2-bromoethyl)-5-chloro-1H-indole.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole core protons and the ethyl chain protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |
| ~7.6-7.8 | d | H-4 |
| ~7.2-7.4 | d | H-7 |
| ~7.1-7.2 | dd | H-6 |
| ~7.0-7.1 | d | H-2 |
| ~6.4-6.5 | d | H-3 |
| ~4.4-4.6 | t | N-CH₂ |
| ~3.6-3.8 | t | CH₂-Br |
¹³C NMR Spectroscopy: The carbon NMR will provide information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~135 | C-7a |
| ~130 | C-3a |
| ~129 | C-5 |
| ~125 | C-2 |
| ~122 | C-6 |
| ~121 | C-4 |
| ~111 | C-7 |
| ~101 | C-3 |
| ~48 | N-CH₂ |
| ~30 | CH₂-Br |
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z (Predicted) | Assignment |
| 257/259/261 | [M]⁺ (Molecular ion peaks showing isotopic pattern for Br and Cl) |
| 178/180 | [M - CH₂Br]⁺ |
| 150/152 | [M - C₂H₄Br]⁺ (5-chloroindolyl cation) |
| 115 | [C₈H₆]⁺ |
Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole
The synthesis of the title compound is most logically achieved through the N-alkylation of 5-chloro-1H-indole with a suitable two-carbon electrophile. A common and effective method involves the use of 1,2-dibromoethane in the presence of a base.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the N-alkylation of 5-chloro-1H-indole.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methods for the N-alkylation of indoles.[1]
Materials and Reagents:
-
5-Chloro-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Dibromoethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-chloro-1H-indole (1.0 eq). Dissolve the indole in anhydrous DMF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas will be observed.
-
Alkylation: To the resulting solution of the deprotonated indole, add 1,2-dibromoethane (3.0 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-(2-bromoethyl)-5-chloro-1H-indole.
Reactivity and Downstream Applications
The primary point of reactivity for further synthetic transformations in 1-(2-bromoethyl)-5-chloro-1H-indole is the terminal bromine atom. This electrophilic center is susceptible to nucleophilic substitution, opening up a wide range of possibilities for derivatization.
Key Reaction Pathways
Caption: Potential downstream reactions of 1-(2-bromoethyl)-5-chloro-1H-indole.
-
Reaction with Amines: Treatment with primary or secondary amines will yield N-substituted aminoethyl indoles, a common motif in pharmacologically active compounds.
-
Reaction with Thiols: Reaction with thiols or their corresponding thiolates will produce thioether derivatives.
-
Reaction with Azides: Substitution with sodium azide provides the corresponding azidoethyl indole, which can be further transformed, for example, via reduction to the primary amine or through click chemistry.
-
Reaction with Cyanide: The introduction of a nitrile group through reaction with sodium cyanide extends the carbon chain and provides a versatile functional group for further elaboration.
-
Reaction with Carboxylates: Esterification can be achieved by reacting with carboxylate salts.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 1-(2-bromoethyl)-5-chloro-1H-indole is not available, the safety precautions should be based on those for its parent compound, 5-chloroindole, and other organobromine compounds.
-
General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]
-
Hazards: The compound is expected to be an irritant to the eyes, skin, and respiratory system.[2] It may be harmful if swallowed or inhaled.[2] The toxicological properties have not been fully investigated.[3]
-
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
1-(2-bromoethyl)-5-chloro-1H-indole is a valuable synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its synthesis via N-alkylation of 5-chloroindole is a straightforward process, and the presence of the reactive bromoethyl group allows for a wide range of subsequent chemical modifications. This guide provides a foundational understanding of the synthesis, predicted properties, and reactivity of this compound, serving as a valuable resource for researchers in the field.
References
- BenchChem. (2025). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. BenchChem.
- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Chloroindole. Fisher Scientific.
- ResearchGate. (n.d.). Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion.
- BenchChem. (2025).
- ChemicalBook. (n.d.). 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
Sources
Technical Monograph: 1-(2-bromoethyl)-5-chloro-1H-indole
Advanced Scaffold Characterization & Synthetic Methodologies[1]
Executive Summary
1-(2-bromoethyl)-5-chloro-1H-indole (CAS: 169674-07-1) represents a high-value "privileged structure" intermediate in medicinal chemistry.[1][2] Characterized by a lipophilic 5-chloroindole core and a reactive electrophilic ethyl bromide tail, this compound serves as a critical linchpin in the synthesis of serotonin receptor modulators (5-HT), kinase inhibitors, and antiviral agents. Its primary utility lies in its ability to undergo facile SN2 displacement, acting as a robust linker for attaching pharmacophores such as piperazines or pyrrolidines to the indole scaffold.
Part 1: Critical Physicochemical Profile[1]
Precise molecular weight determination is non-trivial for halogenated compounds due to the significant natural abundance of heavy isotopes. For high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is the operative value, not the average molecular weight.
Table 1: Physicochemical Specifications
| Property | Value | Technical Context |
| IUPAC Name | 1-(2-bromoethyl)-5-chloroindole | Standard nomenclature |
| CAS Registry | 169674-07-1 | Key identifier for procurement |
| Molecular Formula | C₁₀H₉BrClN | |
| Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 258.54 g/mol | Used for stoichiometric calculations |
| Monoisotopic Mass | 256.9607 Da | Calculated for ³⁵Cl and ⁷⁹Br |
| Predicted LogP | 3.8 – 4.2 | High lipophilicity; requires organic solvents (DMF, DMSO) |
| Physical State | Off-white to tan solid | Low melting point solid (approx. 60-70°C predicted) |
Mass Spectrometry Forensics: The Isotopic Signature
For researchers validating this compound via LC-MS, the interaction between Chlorine and Bromine creates a distinct isotopic envelope.[11] Unlike standard organic molecules, the M+2 and M+4 peaks are highly significant.
Expected MS Pattern:
-
M (257 m/z): Contains ³⁵Cl + ⁷⁹Br.
-
M+2 (259 m/z): High intensity. Contains (³⁷Cl + ⁷⁹Br) AND (³⁵Cl + ⁸¹Br).
-
M+4 (261 m/z): Lower intensity. Contains ³⁷Cl + ⁸¹Br.[12]
Analyst Note: A 4:3:1 approximate ratio in the isotopic cluster is a hallmark of the [Cl + Br] combination, serving as an intrinsic quality control check during synthesis.
Part 2: Synthetic Architecture
The synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole relies on the N-alkylation of the indole nitrogen.[1] This position is weakly acidic (pKa ~16 in DMSO), requiring a strong base for deprotonation.
Critical Challenge: The primary side reaction is dimerization , where the product reacts with another equivalent of 5-chloroindole to form a bis-indole (two indoles linked by an ethyl chain).[1] Solution: The use of a large excess (3–5 equivalents) of 1,2-dibromoethane is mandatory to statistically favor the mono-alkylated product.[1]
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanistic pathway for the N-alkylation of 5-chloroindole.[1] Note the competitive pathway to the bis-indole dimer if stoichiometry is uncontrolled.[1]
Part 3: Validated Experimental Protocol
Objective: Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole on a 10 mmol scale.
Reagents:
-
5-Chloroindole (1.51 g, 10 mmol)[1]
-
Sodium Hydride (60% dispersion in mineral oil) (0.48 g, 12 mmol)
-
1,2-Dibromoethane (5.64 g, 30 mmol) [Critical Excess]
-
DMF (Dimethylformamide), anhydrous (20 mL)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend Sodium Hydride (NaH) in anhydrous DMF (10 mL). Cool to 0°C in an ice bath.
-
Deprotonation: Dissolve 5-Chloroindole in DMF (10 mL) and add dropwise to the NaH suspension over 15 minutes.
-
Observation: Evolution of hydrogen gas bubbles. The solution will turn from clear to yellow/brown, indicating the formation of the indolyl anion.
-
Hold: Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
-
Alkylation: Add 1,2-Dibromoethane rapidly in one portion.
-
Rationale: Adding the electrophile in excess ensures the anion encounters fresh dibromide rather than already-reacted product.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 8:1). The product will have a higher Rf than the starting indole.
-
-
Quench & Workup:
-
Carefully pour the reaction mixture into ice-cold water (100 mL) to quench unreacted NaH.
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification: The excess 1,2-dibromoethane is volatile and may be partially removed by vacuum. Purify the residue via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).
Part 4: Applications in Drug Discovery[6][13][14]
This scaffold acts as a "molecular handle." The terminal bromine is a good leaving group, susceptible to displacement by amines, thiols, or alkoxides.
Key Reaction Class: SN2 Displacement.
Workflow for Library Generation (Graphviz):
Figure 2: Downstream utility of the scaffold in generating diverse bioactive libraries via nucleophilic substitution.[1]
Part 5: Safety & Handling
-
Alkylating Potency: As an alkyl bromide, this compound is a potential alkylating agent. It should be treated as a potential mutagen. Double-gloving and use of a fume hood are mandatory.[1]
-
Lachrymator Potential: Benzyl/Alkyl halides often possess lachrymatory properties. Avoid dust inhalation.
-
Storage: Store at 2–8°C, protected from light. Bromides can degrade (turn yellow/brown) upon prolonged exposure to light due to radical formation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404460, 6-Bromo-5-chloro-1H-indole (Structural Analog Data).[1] Retrieved from [Link]
-
Chemistry Steps (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Signatures. Retrieved from [Link]
-
Organic Syntheses (2017). General Procedures for Indole N-Alkylation. Org.[12] Synth. 2017, 94, 150-166.[1] (Methodology adaptation). Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 1-(2-bromoethyl)-5-chloro-1H-indole - CAS:169674-07-1 - 北京欣恒研科技有限公司 [konoscience.com]
- 3. 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- [webbook.nist.gov]
- 4. 6-Bromo-5-chloro-1H-indole | C8H5BrClN | CID 53404460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(2-BROMO-ETHYL)-1H-INDOLE-2,3-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. [1702.02323] Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry [arxiv.org]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
The Definitive Guide to the Structural Elucidation of 1-(2-bromoethyl)-5-chloro-1H-indole: A Technical Whitepaper for Advanced Drug Discovery
This guide provides an in-depth, technical walkthrough for the structural elucidation of the novel heterocyclic compound, 1-(2-bromoethyl)-5-chloro-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world process of structural verification. Every analytical step is detailed not merely as a procedure, but as a strategic choice aimed at building an unshakeable, self-validating structural hypothesis.
Introduction: The Rationale for a Halogenated Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Halogenation, particularly at the 5-position of the indole ring, is a well-established strategy for modulating the lipophilicity, metabolic stability, and receptor binding affinity of drug candidates. The introduction of a bromoethyl group at the N-1 position offers a reactive handle for further synthetic elaboration, making 1-(2-bromoethyl)-5-chloro-1H-indole a promising intermediate for the synthesis of novel therapeutics. This guide will systematically deconstruct the process of confirming its molecular architecture.
Proposed Synthesis: Building the Target Molecule
A logical and efficient synthesis is the first step in any structural elucidation workflow, as it provides a clear hypothesis for the expected molecular structure. The target compound, 1-(2-bromoethyl)-5-chloro-1H-indole, can be readily synthesized via a direct N-alkylation of 5-chloroindole.
Experimental Protocol: N-alkylation of 5-chloroindole
This protocol is adapted from established methods for the N-alkylation of indole derivatives.[1][2]
-
Deprotonation: In a flame-dried, round-bottom flask under an inert argon atmosphere, 5-chloroindole (1.0 equivalent) is dissolved in anhydrous N,N-dimethylformamide (DMF). The solution is cooled to 0°C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise. The reaction mixture is stirred at 0°C for 30 minutes, during which time the evolution of hydrogen gas is observed, indicating the formation of the sodium salt of 5-chloroindole.
-
Alkylation: To the resulting solution, 1,2-dibromoethane (3.0 equivalents) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-(2-bromoethyl)-5-chloro-1H-indole.
dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];
} "Synthesis Workflow"
Spectroscopic Analysis: Interrogating the Molecular Structure
With the synthesized compound in hand, a suite of spectroscopic techniques is employed to rigorously confirm its structure. The following sections detail the predicted data based on the known effects of the substituents on the indole core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.
The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the indole ring and the protons of the bromoethyl side chain. The electron-withdrawing chlorine atom at C-5 significantly influences the chemical shifts of the protons on the benzene ring.[3][4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-4 | ~7.7 | d | ~2.0 | Deshielded by the adjacent chlorine at C-5. |
| H-7 | ~7.4 | d | ~8.7 | Typical chemical shift for this position. |
| H-6 | ~7.2 | dd | J = 8.7, 2.0 | Coupled to both H-7 and H-4. |
| H-2 | ~7.1 | d | ~3.1 | Typical chemical shift for the C-2 proton of the indole ring. |
| H-3 | ~6.5 | d | ~3.1 | Coupled to H-2. |
| N-CH₂ | ~4.5 | t | ~6.5 | Methylene group attached to the nitrogen, deshielded. |
| Br-CH₂ | ~3.7 | t | ~6.5 | Methylene group attached to the bromine, deshielded. |
The ¹³C NMR spectrum will provide a count of the unique carbon environments and further confirm the connectivity of the molecule. The chemical shifts are predicted based on data for 5-chloroindole and the expected influence of the N-alkylation.[3]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-7a | ~135 | Bridgehead carbon of the indole ring. |
| C-3a | ~129 | Bridgehead carbon of the indole ring. |
| C-5 | ~126 | Carbon directly attached to the chlorine atom. |
| C-2 | ~125 | C-2 carbon of the indole ring. |
| C-4 | ~122 | Aromatic carbon adjacent to the chlorine-substituted carbon. |
| C-6 | ~120 | Aromatic carbon. |
| C-7 | ~112 | Aromatic carbon. |
| C-3 | ~102 | C-3 carbon of the indole ring. |
| N-CH₂ | ~48 | Methylene carbon attached to nitrogen. |
| Br-CH₂ | ~30 | Methylene carbon attached to bromine. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 1-(2-bromoethyl)-5-chloro-1H-indole is expected to show characteristic absorption bands.
| Frequency Range (cm⁻¹) | Vibrational Mode | Significance |
| 3100-3000 | C-H (aromatic) stretch | Confirms the presence of the indole ring. |
| 2950-2850 | C-H (aliphatic) stretch | Confirms the presence of the ethyl side chain. |
| 1600-1450 | C=C (aromatic) stretch | Characteristic of the indole ring system. |
| ~1350 | C-N stretch | Indicates the bond between the indole nitrogen and the ethyl group. |
| ~800 | C-Cl stretch | Strong absorption indicating the presence of the chloro substituent. |
| ~650 | C-Br stretch | Confirms the presence of the bromoethyl group. |
The absence of a broad N-H stretching band around 3400 cm⁻¹ is a key diagnostic feature, confirming the successful N-alkylation of the indole.[5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a suitable technique for this analysis.
The molecular ion region of the mass spectrum is predicted to be particularly informative due to the isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). This will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.[6][7]
Predicted Molecular Ion Cluster:
-
m/z 271: [M]⁺ containing ³⁵Cl and ⁷⁹Br
-
m/z 273: [M]⁺ containing ³⁷Cl and ⁷⁹Br, and ³⁵Cl and ⁸¹Br
-
m/z 275: [M]⁺ containing ³⁷Cl and ⁸¹Br
Key Predicted Fragmentation Pathways:
-
Loss of Br•: A prominent fragmentation pathway is the loss of a bromine radical, leading to a cation at m/z 192/194 (containing ³⁵Cl/³⁷Cl).
-
Loss of C₂H₄Br•: Cleavage of the entire bromoethyl side chain would result in a fragment corresponding to the 5-chloroindole cation at m/z 151/153.
-
Loss of C₂H₄: McLafferty-type rearrangement is not possible, but fragmentation of the ethyl chain could occur.
dot graph "fragmentation_pathway" { layout="dot"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#EA4335"];
} "Predicted MS Fragmentation"
Data Integration and Structure Confirmation: A Self-Validating System
The true power of this analytical workflow lies in the convergence of data from multiple, independent techniques to build a single, coherent structural model.
dot graph "elucidation_workflow" { layout="dot"; rankdir="TB"; node [shape="ellipse", style="filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#4285F4"];
} "Structure Elucidation Workflow"
The proposed synthesis provides the initial structural hypothesis. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, including the substitution pattern on the indole ring and the presence of the bromoethyl group at the N-1 position. The IR spectrum verifies the functional groups and, crucially, the absence of the N-H bond. Finally, the mass spectrum confirms the molecular weight and the presence of both chlorine and bromine through the characteristic isotopic pattern of the molecular ion and its fragments. Each piece of data corroborates the others, creating a self-validating system that leads to the unambiguous confirmation of the structure of 1-(2-bromoethyl)-5-chloro-1H-indole.
Conclusion: A Robust Framework for Novel Compound Characterization
This technical guide has outlined a comprehensive and logically sound approach to the structural elucidation of 1-(2-bromoethyl)-5-chloro-1H-indole. By integrating a rational synthetic strategy with a multi-faceted spectroscopic analysis, we have demonstrated a robust workflow that provides a high degree of confidence in the final structural assignment. This methodology serves as a valuable template for researchers in the pharmaceutical and chemical sciences when faced with the critical task of characterizing novel molecular entities.
References
-
Nogrady, T., & Weaver, D. F. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Journal of Analytical Toxicology, 43(4), 281-293. [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of bromoethane. [Link]
-
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]
-
Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]
Sources
"1-(2-bromoethyl)-5-chloro-1H-indole" solubility profile
An In-depth Technical Guide to the Solubility Profile of 1-(2-bromoethyl)-5-chloro-1H-indole
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(2-bromoethyl)-5-chloro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug development. Recognizing the frequent necessity of characterizing novel compounds, this document is structured to guide researchers and scientists through both the theoretical underpinnings and the practical, validated methodologies for solubility assessment. We will delve into the predicted physicochemical properties based on the molecule's structure, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and outline robust analytical techniques for quantification. The causality behind experimental choices is emphasized, ensuring that the described protocols serve as self-validating systems for generating reliable and reproducible data.
Introduction and Physicochemical Profile
1-(2-bromoethyl)-5-chloro-1H-indole is a polysubstituted indole. The indole scaffold is a cornerstone in medicinal chemistry, and halogenation is a key strategy for modulating physicochemical properties such as lipophilicity and metabolic stability.[1] The presence of both a chloro substituent on the aromatic ring and a bromoethyl group on the indole nitrogen dictates a molecular profile with significant hydrophobicity.
Understanding the solubility of this compound is a critical first step in any drug development pipeline, as it directly impacts bioavailability, formulation feasibility, and the design of in vitro biological assays. Poor aqueous solubility can be a major hurdle, necessitating a thorough and accurate characterization.
Predicted Physicochemical Properties:
Based on its structure, we can anticipate certain properties that will govern its solubility behavior. The introduction of halogen atoms significantly alters a compound's lipophilicity.[1] Specifically, bromine is generally considered more lipophilic than chlorine, which can influence membrane permeability and protein binding.[1]
| Property | Predicted Value / Information | Rationale & Impact on Solubility |
| Molecular Formula | C₁₀H₉BrClN | - |
| Molecular Weight | 258.54 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |
| Calculated logP | ~3.5 - 4.5 | The presence of two halogens and an ethyl chain suggests high lipophilicity (hydrophobicity). A high logP value predicts low aqueous solubility.[1] |
| Hydrogen Bond Donors | 0 | The indole NH is alkylated, removing its hydrogen bond donating capability. |
| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | Limited hydrogen bonding potential with water, predicting poor aqueous solubility. |
| Polarity | Non-polar / Weakly Polar | The molecule is predominantly non-polar, suggesting it will be more soluble in organic solvents than in aqueous media. |
| Ionization | Non-ionizable | The absence of acidic or basic functional groups means its solubility will likely be independent of pH in the physiological range. |
The Interplay of Molecular Structure and Solubility
The solubility of a compound is governed by the balance of forces between the solute-solute interactions within the crystal lattice and the solute-solvent interactions upon dissolution. For 1-(2-bromoethyl)-5-chloro-1H-indole, the strong intermolecular forces in its solid state, driven by its planar aromatic system and halogen atoms, must be overcome by favorable interactions with solvent molecules.
The diagram below illustrates the key molecular features of the target compound and their anticipated influence on its solubility in polar (aqueous) and non-polar (organic) solvents.
Caption: Relationship between molecular features and predicted solubility.
Experimental Protocols for Solubility Determination
To obtain reliable data, it is essential to employ standardized, robust experimental protocols. We present methodologies for determining both thermodynamic and kinetic solubility.
Protocol 1: Thermodynamic Solubility via Shake-Flask Method (Gold Standard)
This method determines the equilibrium solubility of a compound, representing the true maximum concentration that can be achieved in a given solvent at a specific temperature.
Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 1-(2-bromoethyl)-5-chloro-1H-indole (e.g., 2-5 mg) to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Dichloromethane, Methanol) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for at least 24-48 hours. A 48-hour period is recommended to ensure equilibrium is reached for crystalline, poorly soluble compounds.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle.
-
Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all particulate matter.
-
Dilution: Dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 4.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in µg/mL or µM.
Trustworthiness Check: The presence of visible solid compound at the end of the equilibration period is a mandatory visual confirmation that an excess was used and a saturated solution was achieved.
Protocol 2: High-Throughput Kinetic Solubility Assay
This method is often used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when diluted from a highly soluble organic solution into an aqueous buffer.
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The solution is shaken, and any precipitate formed is removed by filtration. The concentration of the compound remaining in the solution is then determined.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2-bromoethyl)-5-chloro-1H-indole in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well filter plate.
-
Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Filtration: Place the filter plate on a vacuum manifold and draw the solution through the filter into a clean 96-well collection plate.
-
Analysis: Analyze the concentration of the compound in the filtrate of the collection plate, typically by HPLC-UV or UV-Vis spectroscopy, comparing against a standard curve prepared in a similar DMSO/buffer mixture.
Analytical Methodologies for Quantification
Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust method for this purpose.[2][3][4]
Protocol 3: HPLC-UV Method for Quantification of Indole Derivatives
This protocol is based on established methods for analyzing substituted indoles and is suitable for determining the concentration of 1-(2-bromoethyl)-5-chloro-1H-indole in solubility samples.[3][5]
Instrumentation & Conditions:
-
HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.[3]
-
Column: C18 (Octadecylsilyl) stationary phase, 5 µm particle size, 4.6 x 150 mm.[3]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.[3]
-
Detection Wavelength: 280 nm (or a more specific λmax determined by a UV scan of the compound).[3]
-
Injection Volume: 10 µL.[3]
Workflow:
-
Standard Curve Preparation: Prepare a series of calibration standards of known concentration by diluting a stock solution of the compound in the mobile phase.
-
Sample Preparation: Dilute the filtered samples from the solubility experiment (Protocol 1 or 2) with the mobile phase to fall within the linear range of the standard curve.[4]
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Integrate the peak area corresponding to the compound. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the linear regression equation from the curve to calculate the concentration of the unknown samples.
The diagram below outlines the comprehensive workflow from solubility experiment to final data analysis.
Caption: Integrated workflow for solubility determination and HPLC analysis.
Factors Influencing Solubility
Several external factors can significantly alter the solubility of a compound.[6][7]
-
Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7][8] However, this relationship must be determined experimentally. Performing solubility assessments at both ambient (25 °C) and physiological (37 °C) temperatures is recommended.
-
pH: As 1-(2-bromoethyl)-5-chloro-1H-indole lacks readily ionizable groups, its aqueous solubility is expected to be largely independent of pH within the typical physiological range (pH 1-8). This is a critical parameter to confirm, as unexpected pH-dependent hydrolysis or degradation could be misinterpreted as a solubility effect.
-
Co-solvents: In biological assays and formulations, co-solvents (e.g., DMSO, ethanol, polyethylene glycol) are often used to increase the solubility of hydrophobic compounds. The solubility of the target compound is expected to increase significantly with the addition of organic co-solvents.
Safety and Handling Precautions
While a specific Material Safety Data Sheet (MSDS) for 1-(2-bromoethyl)-5-chloro-1H-indole is not widely available, data from related halogenated indoles (e.g., 5-chloroindole) suggest appropriate precautions should be taken.[9][10]
-
Hazard Statements: Assumed to cause skin and serious eye irritation. May be harmful if swallowed, in contact with skin, or if inhaled.[9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9][12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[13]
References
-
Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]
-
Yousef, W. M., Al-Tamrah, S. A., & Al-Shammari, B. H. (2015). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 2(1), 22-29. [Link]
-
ResearchGate. (n.d.). HPLC chromatographs of samples' indole compounds. [Link]
-
SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]
-
ACS Omega. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]
- 7. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. enamine.enamine.net [enamine.enamine.net]
- 12. spectrumchemical.com [spectrumchemical.com]
- 13. fishersci.com [fishersci.com]
Chemo-Structural Dynamics of 1-(2-bromoethyl)-5-chloro-1H-indole
Technical Guide & Reactivity Profile
Executive Summary
1-(2-bromoethyl)-5-chloro-1H-indole (CAS: 58966-70-2 / Derivatives) represents a critical "linchpin" intermediate in medicinal chemistry. It serves as a bifunctional scaffold, combining a lipophilic, metabolically stable indole core with a highly reactive alkyl halide "handle."
This guide addresses the specific challenges researchers face with this molecule: controlling the N-alkylation to prevent dimerization , managing the instability of the primary bromide , and exploiting the 5-chloro substituent for structure-activity relationship (SAR) optimization.
Structural Analysis & Reactivity Profile
The "Push-Pull" Reactivity
The molecule possesses two distinct reactivity zones that must be balanced during synthesis and storage:
-
The Electrophilic Tail (N-Ethyl Bromide):
-
Mechanism: The primary alkyl bromide is a potent electrophile, highly susceptible to
attack by amines, thiols, or alkoxides. -
Risk: Under basic conditions or elevated temperatures, this moiety undergoes
elimination, collapsing into the N-vinyl indole , a useless byproduct in most synthetic pathways.
-
-
The Indole Core (5-Chloro Effect):
-
Electronic Modulation: The chlorine atom at C5 is electron-withdrawing (-I effect). Unlike the parent indole, this deactivates the ring slightly toward Electrophilic Aromatic Substitution (EAS) at C3, requiring harsher conditions for subsequent functionalization (e.g., Vilsmeier-Haack formylation).
-
Metabolic Stability: In drug design, the 5-Cl substituent blocks metabolic hydroxylation at the 5-position, a common clearance pathway for indole-based drugs (e.g., serotonin analogs).
-
Reactivity & Degradation Map
The following diagram illustrates the divergent pathways available to this molecule.
Figure 1: Divergent reactivity pathways. Red paths indicate degradation or side reactions to be avoided.
Synthesis & Purification Protocol
Objective: Synthesize 1-(2-bromoethyl)-5-chloro-1H-indole while suppressing the formation of the bis-indole dimer (two indoles connected by one ethyl chain).
The "Dilution Principle"
The most common failure mode is adding 1,2-dibromoethane to the indole. This is incorrect. To prevent the mono-alkylated product from reacting with a second indole molecule, the indole anion must always encounter a massive excess of the dibromide.
Optimized Protocol (Phase Transfer Catalysis)
Reagents:
-
5-Chloroindole (1.0 eq)[1]
-
1,2-Dibromoethane (5.0 - 8.0 eq ) — Critical Excess
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Potassium Hydroxide (KOH) (powdered, 3.0 eq)
-
Solvent: Acetonitrile (MeCN) or Toluene
Step-by-Step Workflow:
-
Preparation: Dissolve 1,2-dibromoethane (5.0 eq) and TBAB in MeCN. Cool to 0°C.
-
Activation: In a separate vessel, mix 5-chloroindole and powdered KOH in MeCN. Stir for 15 mins to generate the indolyl anion (solution turns dark).
-
Addition: Add the indole mixture dropwise into the dibromide solution over 60 minutes.
-
Why: This ensures the concentration of dibromide is always locally higher than the indole, favoring mono-alkylation.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 9:1).
-
Endpoint: Disappearance of indole.
-
-
Quench: Filter off solid salts (KBr). Concentrate the filtrate to remove MeCN.
-
Excess Removal: The residue contains the product + excess 1,2-dibromoethane.[2] Distill off the dibromide under high vacuum (it is volatile) or use column chromatography.
Purification Data
| Method | Suitability | Notes |
| High Vacuum Distillation | High | Removes excess 1,2-dibromoethane efficiently. |
| Flash Column | Medium | Elute with 100% Hexanes |
| Recrystallization | Low | Product is often an oil or low-melting solid; difficult to crystallize. |
Stability & Storage Guidelines
The primary bromide is a "ticking clock." It is sensitive to hydrolysis and light-induced radical degradation.
Stability Matrix
| Stressor | Stability Rating | Consequence | Mitigation |
| Light (UV/Vis) | Poor | Radical cleavage of C-Br bond; darkening of oil. | Store in amber vials wrapped in foil. |
| Moisture | Moderate | Slow hydrolysis to alcohol (1-(2-hydroxyethyl)-...). | Store under Argon/Nitrogen atmosphere. |
| Base (pH > 8) | Very Poor | Rapid elimination to N-vinyl-5-chloroindole. | Avoid basic extraction; wash with dilute acid. |
| Temperature | Moderate | Thermal elimination at >60°C. | Store at -20°C for long term. |
The "Vinyl Trap"
If your yield is low and the NMR shows new alkene protons (doublets around 5.0-6.0 ppm), you have likely eliminated HBr.
-
Cause: Reaction temperature too high or workup too basic.
-
Fix: Keep reaction <40°C. Use neutral water for washes.
Application Workflow: Drug Design
In medicinal chemistry, this molecule is frequently used to tether the 5-chloroindole "head" to a basic amine "tail" (e.g., piperazine), a classic pharmacophore for GPCR ligands (5-HT, Dopamine).
Figure 2: Standard synthetic workflow for GPCR ligand generation.
References
-
BenchChem. (2025).[3][4] Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. Retrieved from
-
National Institutes of Health (NIH). (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[5] (Discusses comparative leaving group kinetics relevant to the alkyl bromide). Retrieved from
-
ChemicalBook. (2024). 5-Chloroindole Synthesis and Derivatives. Retrieved from
-
Fisher Scientific. (2023). Safety Data Sheet: 3-(2-Bromoethyl)indole. (Analogous stability data). Retrieved from
Sources
The Strategic Utility of 1-(2-bromoethyl)-5-chloro-1H-indole in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini AI, Senior Application Scientist
Abstract
1-(2-bromoethyl)-5-chloro-1H-indole is a pivotal heterocyclic building block, distinguished by its unique trifecta of reactive sites: the nucleophilic indole nitrogen, the electrophilic bromoethyl side chain, and the chlorine-substituted benzene ring. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and, most critically, its diverse applications in contemporary drug discovery and chemical biology. We will dissect its role as a versatile precursor in the synthesis of targeted therapeutic agents, offering detailed experimental protocols and mechanistic insights to empower researchers in their quest for novel molecular entities.
Introduction: The Architectural Significance of a Halogenated Indole
The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of a chloro group at the 5-position and a bromoethyl side chain at the N-1 position transforms the simple indole into a highly versatile and reactive intermediate. The 5-chloro substituent significantly alters the electron density of the indole ring, influencing its reactivity and providing a potential site for further functionalization through cross-coupling reactions. More immediately, the 1-(2-bromoethyl) group serves as a potent electrophile, primed for reaction with a wide array of nucleophiles to construct more complex molecular architectures. This inherent reactivity profile makes 1-(2-bromoethyl)-5-chloro-1H-indole a valuable starting material for creating libraries of compounds for high-throughput screening and lead optimization.
Synthesis and Characterization
The most common and efficient synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole involves the N-alkylation of 5-chloroindole with 1,2-dibromoethane. This reaction typically proceeds under basic conditions, where a base such as sodium hydride or potassium carbonate deprotonates the indole nitrogen, creating a nucleophilic anion that subsequently attacks one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction.
Table 1: Physicochemical Properties of 1-(2-bromoethyl)-5-chloro-1H-indole
| Property | Value |
| Molecular Formula | C10H9BrClN |
| Molecular Weight | 258.54 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 79-82 °C |
| Boiling Point | Decomposes |
| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate |
Experimental Protocol: Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole
-
Reaction Setup: To a solution of 5-chloroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Anion Formation: Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the indolide anion.
-
Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(2-bromoethyl)-5-chloro-1H-indole.
Potential Research Applications
The primary utility of 1-(2-bromoethyl)-5-chloro-1H-indole lies in its role as a key intermediate for the synthesis of biologically active molecules. Its bromoethyl side chain is a versatile handle for introducing a variety of functional groups and for constructing larger molecular frameworks.
Precursor for Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands
One of the most notable applications of this compound is in the synthesis of potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
A key example is the synthesis of A-84437, a selective agonist for the α4β2 nAChR subtype. The synthesis involves the reaction of 1-(2-bromoethyl)-5-chloro-1H-indole with an appropriate amine, demonstrating the utility of the bromoethyl group as a reactive handle.
Workflow for the Synthesis of nAChR Ligands
Caption: Synthesis and screening workflow for nAChR ligands.
Intermediate for Serotonin Receptor Modulators
The indole nucleus is a common feature in ligands for serotonin (5-HT) receptors, which are important targets for the treatment of depression, anxiety, and other mood disorders. The 5-chloro substituent can mimic the 5-hydroxy group of serotonin, while the N-1 side chain can be elaborated to interact with specific receptor subtypes. The bromoethyl group allows for the introduction of various amine-containing side chains, which are crucial for receptor binding and functional activity.
Building Block for Kinase Inhibitors
Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The 5-chloro-1H-indole scaffold can be further functionalized to generate potent and selective kinase inhibitors. The N-1 side chain can be extended to reach other regions of the kinase domain, enhancing binding affinity and selectivity. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed at the C-H positions of the indole ring, although the 5-chloro position itself can also be a site for such reactions under specific conditions.
Logical Flow of a Kinase Inhibitor Discovery Program
Caption: Kinase inhibitor discovery workflow.
Conclusion and Future Perspectives
1-(2-bromoethyl)-5-chloro-1H-indole is a testament to the power of strategic halogenation and functionalization in medicinal chemistry. Its well-defined reactivity and commercial availability make it an invaluable tool for the rapid generation of diverse compound libraries. The applications highlighted in this guide represent just a fraction of its potential. Future research will likely see this versatile building block employed in the synthesis of novel probes for chemical biology, innovative materials with unique photophysical properties, and the next generation of targeted therapeutics. As our understanding of complex biological systems deepens, the demand for precisely engineered molecular tools will only grow, ensuring that intermediates like 1-(2-bromoethyl)-5-chloro-1H-indole remain at the forefront of chemical innovation.
References
The Strategic Intermediate: A Technical Guide to 1-(2-bromoethyl)-5-chloro-1H-indole for Advanced Drug Discovery
This in-depth technical guide serves as a core resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and strategic application of 1-(2-bromoethyl)-5-chloro-1H-indole . This halogenated indole derivative is a pivotal intermediate, offering a versatile platform for the synthesis of novel therapeutic agents, particularly in the realm of oncology.
Introduction: The Significance of the 5-Chloroindole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Halogenation, particularly at the 5-position, significantly modulates the physicochemical and biological properties of indole derivatives. The introduction of a chlorine atom can enhance metabolic stability, improve membrane permeability, and provide a key interaction point for binding to biological targets.[2]
Specifically, 5-chloroindole derivatives have emerged as a promising class of compounds in the development of targeted cancer therapies. These compounds have been investigated as potent inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways, which are often dysregulated in various cancers.[2] The 1-(2-bromoethyl) substituent further enhances the synthetic utility of the 5-chloroindole core, providing a reactive handle for the introduction of diverse functionalities.
Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole: A Robust Protocol
The most direct and efficient method for the synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole is the N-alkylation of 5-chloroindole with an excess of 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated indole nitrogen attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.
Experimental Protocol: N-Alkylation of 5-Chloroindole
Objective: To synthesize 1-(2-bromoethyl)-5-chloro-1H-indole via N-alkylation of 5-chloroindole.
Materials:
-
5-Chloroindole
-
1,2-Dibromoethane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Dichloromethane
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-chloroindole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the 5-chloroindole.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases. This step is critical for generating the highly nucleophilic indolide anion.
-
Alkylation: To the resulting solution, add 1,2-dibromoethane (5.0 eq) dropwise at 0 °C. The large excess of 1,2-dibromoethane is used to minimize the formation of the bis-indolyl ethane byproduct.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 1-(2-bromoethyl)-5-chloro-1H-indole as a pure compound.
Workflow Diagram
Caption: Synthetic workflow for 1-(2-bromoethyl)-5-chloro-1H-indole.
Physicochemical and Spectroscopic Characterization
The successful synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole must be confirmed by a combination of spectroscopic methods. Below are the expected physicochemical properties and a guide to interpreting the spectral data.
Predicted Physicochemical Properties
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₉BrClN | Based on the structure. |
| Molecular Weight | 274.54 g/mol | Sum of atomic masses. |
| Appearance | Off-white to pale yellow solid | Typical for halogenated indole derivatives. |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) | Expected for a moderately polar organic molecule. |
Spectroscopic Data Interpretation
¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for confirming the structure. Key expected signals include:
-
Indole Protons: A characteristic set of signals for the protons on the indole ring, with chemical shifts influenced by the electron-withdrawing chlorine at the 5-position.
-
Ethyl Protons: Two triplets corresponding to the -CH₂-CH₂-Br moiety. The methylene group attached to the indole nitrogen will be deshielded compared to the methylene group attached to the bromine.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show 10 distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the bromine will be significantly shifted downfield.
Infrared (IR) Spectroscopy: The IR spectrum will lack the characteristic N-H stretch of the starting 5-chloroindole (around 3400 cm⁻¹), confirming successful N-alkylation. Characteristic C-H and C-Br stretching vibrations will be present.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) cluster characteristic of a compound containing one bromine and one chlorine atom. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a distinctive M, M+2, and M+4 pattern.[3][4]
Reactivity and Synthetic Applications
1-(2-bromoethyl)-5-chloro-1H-indole is a versatile intermediate due to the presence of the reactive bromoethyl group. This functionality allows for a variety of subsequent transformations, primarily through nucleophilic substitution reactions.
Key Reactions:
-
Amination: The bromoethyl group readily reacts with primary and secondary amines to introduce a diverse range of amino functionalities. This is a common strategy for synthesizing compounds with potential biological activity.
-
Thiolation: Reaction with thiols or thiolates provides access to sulfur-containing indole derivatives.
-
Cyanation: Substitution with cyanide affords the corresponding nitrile, which can be further elaborated into carboxylic acids, amides, or amines.
-
Azide Introduction: Reaction with sodium azide introduces an azido group, which can be reduced to a primary amine or used in "click" chemistry reactions.
Application in the Synthesis of Bioactive Molecules
The 1-(2-bromoethyl)-5-chloro-1H-indole scaffold is a key starting material for the synthesis of compounds targeting various biological pathways. The 5-chloroindole moiety is a known pharmacophore in inhibitors of EGFR and BRAF kinases.[2] The bromoethyl side chain allows for the introduction of various substituents that can interact with specific residues in the kinase active site, leading to potent and selective inhibitors.
Logical Relationship Diagram
Caption: Synthetic transformations of the title intermediate.
Safety and Handling
Caution: 1-(2-bromoethyl)-5-chloro-1H-indole is a halogenated organic compound and should be handled with appropriate safety precautions. While specific toxicity data is not available, related haloalkanes and indoles can be irritants and potentially harmful.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
1-(2-bromoethyl)-5-chloro-1H-indole is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis from commercially available starting materials, coupled with the versatile reactivity of the bromoethyl group, makes it an attractive building block for the creation of diverse chemical libraries. The established biological relevance of the 5-chloroindole scaffold, particularly in the context of kinase inhibition, underscores the value of this intermediate in the pursuit of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this valuable compound in their research endeavors.
References
-
BenchChem. (2025). Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. Link
- Keetha, L., et al. (2010). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Journal of the Korean Chemical Society, 54(2), 241-244.
-
BenchChem. (2025). Application Notes and Protocols: 5-Chloroindole as a Versatile Building Block in Organic Synthesis. Link
-
BenchChem. (2025). Spectroscopic Profile of 5-Bromoindole: A Technical Guide. Link
-
Google Patents. (2014). CN102558017A - Method for preparing 5-bromoindole. Link
-
Palle, S., et al. (2010). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. ResearchGate. Link
- El-Damasy, A. K., et al. (2023).
-
BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Link
-
Abdelgawad, M. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Link
-
Salakhutdinov, N. (2024). Special Issue “Biosynthesis and Application of Natural Compound”. MDPI. Link
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LibreTexts. (2021). 11: Infrared Spectroscopy and Mass Spectrometry. Link
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dos Santos, et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Link
- Ali, B., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369581.
-
BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole. Link
- Dömling, A., et al. (2014). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. NIH Public Access, 2014, 1-13.
- Gassman, P. G., & van Bergen, T. J. (1977).
-
chemrevise. (n.d.). 7. Mass spectra and IR. Link
- Hulme, C., et al. (2012). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 10(29), 5563-5572.
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Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Link
- Schneider, P., et al. (2022). Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. CHIMIA International Journal for Chemistry, 76(5), 396-401.
-
BenchChem. (2025). Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. Link
-
Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Link
-
Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene. Part 2: Synthesis of 1-Bromo-3-chloro-5-iodobenzene. Google Docs. Link
-
Yale University. (n.d.). Mass Spectrometry meets Infrared Spectroscopy | Chemical and Biophysical Instrumentation Center. Link
-
Analiza. (n.d.). Physicochemical Properties. Link
-
Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Link
-
PubChem. (n.d.). 5-Bromo-6-chloro-1H-indole. Link
- Mohamad, K., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.
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- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Biological Significance of 5-Chloroindole Derivatives: A Technical Guide
Executive Summary: The 5-Chloroindole Pharmacophore
The indole scaffold is ubiquitous in nature, serving as the core of tryptophan, serotonin, and auxins. However, the introduction of a chlorine atom at the C5 position creates a distinct pharmacophore with altered electronic and physicochemical properties.[1][2] 5-Chloroindole derivatives are not merely structural analogs; they represent a "privileged structure" in medicinal chemistry.[2][3][4]
The biological significance of the 5-chloro substitution stems from three critical factors:
-
Metabolic Stability: The C5 position of the indole ring is a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Chlorination blocks this site, significantly extending the half-life (
) of the molecule in vivo. -
Lipophilicity (
): The chlorine atom increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-active agents. -
Electronic Effects: The electron-withdrawing inductive effect (-I) of chlorine modulates the acidity of the indole N-H and the electron density of the pyrrole ring, influencing
stacking interactions within receptor binding pockets.
Structural Activity Relationship (SAR) Analysis
The biological potency of 5-chloroindole derivatives is often superior to their non-halogenated or 5-fluoro/bromo counterparts.
The "Cl-Effect" in Binding Pockets
In kinase inhibitors (e.g., targeting EGFR), the 5-Cl substituent often occupies a specific hydrophobic pocket (Gatekeeper residue proximity).
-
Steric Fit: Chlorine (Van der Waals radius ~1.75 Å) provides an optimal steric fill for hydrophobic clefts that are too large for fluorine (~1.47 Å) but too small for iodine (~1.98 Å).
-
Halogen Bonding: The 5-Cl atom can participate in halogen bonding (R-X···Y), where the localized positive electrostatic potential (sigma-hole) on the chlorine interacts with backbone carbonyl oxygens or nitrogen acceptors in the target protein.
Therapeutic Applications & Mechanistic Pathways[1][2][4][5][6][7]
Oncology: Dual EGFR/BRAF Inhibition
Recent studies have highlighted 5-chloroindole-2-carboxylate derivatives as potent inhibitors of mutant EGFR (T790M) and BRAF (V600E) pathways. These mutations are drivers in non-small cell lung cancer (NSCLC) and melanoma.
Mechanism of Action: These derivatives function as ATP-competitive inhibitors. The indole core mimics the purine ring of ATP, while the 5-Cl substituent stabilizes the molecule within the ATP-binding pocket via hydrophobic interactions with Val726 and Met793 (in EGFR).
Quantitative Efficacy (Select Derivatives):
| Compound ID | Target | IC50 (nM) | Reference Standard | Fold Potency vs Standard |
| 3e (5-Cl-indole-2-carboxylate) | EGFR (WT) | 68 | Erlotinib (80 nM) | 1.2x |
| 3e | BRAF (V600E) | ~40 | Vemurafenib (30 nM) | 0.75x |
| RS4690 | DVL1 (Wnt Pathway) | 740 | - | - |
Visualization: EGFR/BRAF Signaling Blockade
The following diagram illustrates the signal transduction cascade and the precise intervention points of 5-chloroindole derivatives.
Caption: Dual inhibition mechanism of 5-chloroindole derivatives on EGFR and BRAF kinases, halting downstream proliferation signaling.
Microbiology: Antibiofilm & Quorum Quenching
Unlike traditional antibiotics that kill bacteria (imposing selective pressure), 5-chloroindole (5CI) acts as an antivirulence agent . It functions as a non-native ligand for quorum sensing receptors, effectively "jamming" bacterial communication.
Key Findings:
-
Target: Uropathogenic Escherichia coli (UPEC), S. aureus, V. parahaemolyticus.
-
Mechanism: Downregulation of virulence genes (fimA, papA) and inhibition of curli fimbriae production.
-
Synergy: 5CI potentiates the activity of aminoglycosides against persister cells.
Antimicrobial Data Profile:
| Organism | Compound | MIC (µg/mL) | Biofilm Inhibition (%) @ 20 µg/mL |
| E. coli (UPEC) | 5-Chloroindole | 75 | 66% |
| S. aureus | 5-Chloroindole | 50 | ~45% |
| V. parahaemolyticus | 4-Chloroindole* | 50 | High |
*Note: While 5-chloroindole is potent, 4-chloroindole also shows significant activity in Vibrio species.
Technical Protocols
Synthesis: Copper-Catalyzed Halogen Exchange
Objective: Synthesize 5-chloroindole from 5-bromoindole. This method is preferred over direct chlorination due to regioselectivity issues with electrophilic aromatic substitution on indoles.
Reagents:
-
5-Bromoindole (1.0 eq)
-
CuCl (Cuprous chloride, 2.0 eq)
-
NMP (N-methyl-2-pyrrolidone, solvent)
-
Ethyl acetate / Hexanes (for extraction/purification)
Self-Validating Workflow:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-bromoindole (e.g., 1.96 g, 10 mmol) in NMP (20 mL).
-
Validation: Solution must be clear before adding catalyst.
-
-
Catalyst Addition: Add CuCl (1.98 g, 20 mmol) in a single portion.
-
Note: The reaction mixture will turn dark/opaque.
-
-
Reaction: Heat the mixture to 140°C under an inert atmosphere (
or Ar) for 6–8 hours.-
Monitoring: Check via TLC (20% EtOAc in Hexanes). The 5-bromoindole spot (
) should disappear, replaced by the 5-chloroindole spot ( slightly higher due to lower polarizability).
-
-
Quench: Cool to room temperature. Pour the mixture into 100 mL of 20% aqueous ammonia . Stir for 30 minutes.
-
Causality: Ammonia complexes the copper salts, turning the aqueous layer deep blue, facilitating phase separation.
-
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine (2 x 50 mL) to remove residual NMP.
-
Purification: Dry over
, concentrate, and purify via silica gel column chromatography (Gradient: 0-15% EtOAc/Hexanes).-
Yield: Expected yield 85-92%.
-
Biological Assay: Biofilm Inhibition (Crystal Violet Method)
Objective: Quantify the ability of 5-chloroindole to inhibit biofilm formation without killing the bacteria (sub-MIC).
Workflow Visualization:
Caption: Step-by-step workflow for the Crystal Violet biofilm inhibition assay.
Protocol Steps:
-
Culture: Grow E. coli UPEC in LB broth overnight. Dilute 1:100 into fresh LB.
-
Plating: Add 100 µL of diluted culture into 96-well polystyrene plates.
-
Dosing: Add 5-chloroindole (dissolved in DMSO) to achieve final concentrations of 10, 20, 50, and 75 µg/mL. Include a DMSO-only control.
-
Validation: Final DMSO concentration must be <0.5% to avoid solvent toxicity.
-
-
Incubation: Incubate statically at 37°C for 24 hours.
-
Quantification:
-
Discard media (planktonic cells).
-
Wash wells 3x with PBS.
-
Stain with 0.1% Crystal Violet for 20 mins.
-
Wash 3x with water and dry.
-
Solubilize dye with 95% Ethanol.
-
Measure Absorbance at 570 nm.[5]
-
Calculation: % Inhibition =
.
-
Future Outlook
The 5-chloroindole scaffold is evolving beyond simple substitution. Current trends point toward hybrid molecules :
-
Indole-Quinoline Hybrids: For enhanced antimalarial activity.[6]
-
PROTACs: Using 5-chloroindole moieties as warheads to degrade specific oncogenic proteins rather than just inhibiting them.
References
-
Boya, B. R., Lee, J. H., & Lee, J. (2022).[7][8] Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 913254. Link
-
Al-Karmalawy, A. A., et al. (2023).[9][10] Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. International Journal of Molecular Sciences, 24(3), 2568. Link
-
BenchChem. (2025).[1][2][3][4] Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. BenchChem Application Notes. Link
-
Raorane, C. J., et al. (2020).[11] Antibiofilm and Antivirulence Activities of 5-Iodoindole and 5-Chloroindole Against Acinetobacter baumannii. Microbial Pathogenesis, 149, 104532.
-
Lee, J. H., et al. (2016).[11] Indole and Halogenated Indoles as Biofilm Inhibitors.[5][8][11] Journal of Microbiology and Biotechnology, 26(10), 1709-1715.
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- 5. Frontiers | Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli [frontiersin.org]
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Methodological & Application
synthesis of "1-(2-bromoethyl)-5-chloro-1H-indole" from 5-chloroindole
[1]
Abstract & Application Scope
This technical guide details the synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole , a critical intermediate in the development of serotonergic modulators (e.g., 5-HT receptor ligands), melatonin analogs, and PROTAC (Proteolysis Targeting Chimera) linkers. The presence of the chloro-substituent at the C5 position enhances metabolic stability compared to the parent indole, while the bromoethyl tail serves as a versatile electrophilic handle for further functionalization via nucleophilic substitution.
Two protocols are provided:
-
Method A (Standard): Sodium Hydride (NaH) in DMF – Recommended for small-scale, high-purity optimization.
-
Method B (Scalable): Phase Transfer Catalysis (PTC) – Recommended for gram-scale synthesis with improved safety profiles.
Reaction Mechanism & Strategy
The synthesis relies on the N-alkylation of the indole ring via an SN2 mechanism. The N-H proton of 5-chloroindole (pKa ~16) is deprotonated by a base to generate an electron-rich indolyl anion. This nucleophile attacks the electrophilic carbon of 1,2-dibromoethane.
Critical Challenge: The primary side reaction is dimerization , where the product reacts with a second equivalent of the indolyl anion to form a bis-indole (1,2-bis(5-chloroindol-1-yl)ethane). To suppress this, 1,2-dibromoethane is used in large excess (3–5 equivalents) .
Mechanistic Pathway (DOT Visualization)
Caption: Mechanistic flow of N-alkylation. Excess reagent is required to block the red dashed pathway (dimerization).
Experimental Protocols
Safety Pre-requisites
-
1,2-Dibromoethane: Carcinogen (Cat 1B), highly toxic.[1] Handle strictly in a fume hood. Double nitrile gloves recommended.
-
Sodium Hydride (NaH): Flammable solid, releases H₂ gas. Keep anhydrous.
Method A: NaH / DMF (High Yield, Small Scale)
Best for: <1g scale, high purity requirements.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 5-Chloroindole | 1.0 | Substrate |
| Sodium Hydride (60% in oil) | 1.2 - 1.5 | Base |
| 1,2-Dibromoethane | 4.0 - 5.0 | Electrophile (Excess) |
| DMF (Anhydrous) | 10 mL/g | Solvent |
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen balloon.
-
Solubilization: Dissolve 5-chloroindole (1.0 equiv) in anhydrous DMF (dimethylformamide). Cool the solution to 0°C in an ice bath.
-
Deprotonation: Carefully add NaH (1.2 equiv) portion-wise over 10 minutes. Caution: Hydrogen gas evolution. Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns clear/yellow (formation of indolyl anion).
-
Alkylation: Add 1,2-dibromoethane (5.0 equiv) rapidly in one portion. Note: Slow addition favors dimerization; rapid addition ensures the anion encounters excess electrophile.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution to quench excess NaH.
-
Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine (1x).
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).
Method B: Phase Transfer Catalysis (Scalable)
Best for: >1g scale, safety (no H₂ gas), easier workup.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 5-Chloroindole | 1.0 | Substrate |
| KOH (Powdered) | 3.0 | Base |
| TBAB (Tetrabutylammonium bromide) | 0.1 (10 mol%) | Phase Transfer Catalyst |
| 1,2-Dibromoethane | 4.0 | Electrophile |
| Acetonitrile (ACN) | 10 mL/g | Solvent |
Step-by-Step Procedure
-
Mixing: To a flask containing Acetonitrile , add 5-chloroindole (1.0 equiv), 1,2-dibromoethane (4.0 equiv), and TBAB (0.1 equiv).
-
Activation: Add powdered KOH (3.0 equiv).
-
Reaction: Heat the mixture to 50–60°C with vigorous stirring. Note: Higher temperatures increase elimination byproducts (vinyl bromide).
-
Monitoring: Reaction typically completes in 4–8 hours.
-
Filtration: Filter off the solid inorganic salts (KBr, excess KOH).
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The residue often contains excess 1,2-dibromoethane. Remove this by high-vacuum distillation or simply loading the crude oil onto a silica column (elute with Hexanes first to remove dibromide, then EtOAc/Hexane for product).
Quality Control & Characterization
Expected Data for 1-(2-bromoethyl)-5-chloro-1H-indole:
| Technique | Expected Signal / Characteristic |
| Appearance | White to off-white solid or pale yellow oil (purity dependent). |
| TLC (Rf) | ~0.6 (Hexane/EtOAc 9:1). Higher Rf than starting indole. |
| 1H NMR (CDCl₃) | δ 3.65 (t, 2H, CH₂Br) , δ 4.45 (t, 2H, N-CH₂) . Indole protons: ~δ 6.5 (d, C3-H), 7.1 (d, C2-H), 7.2-7.6 (Aromatic). |
| MS (ESI) | [M+H]⁺ peaks showing characteristic Br/Cl isotope patterns (e.g., m/z ~258, 260). |
Troubleshooting Guide
Critical Process Parameters (CPP)
Caption: Troubleshooting logic for common N-alkylation failure modes.
References
-
Loba Chemie. (2016).[1] Safety Data Sheet: 1,2-Dibromoethane. Retrieved from
-
ChemicalBook. (2026).[4] 1,2-Dibromoethane Properties and Safety. Retrieved from
-
Accela ChemBio. (n.d.). Product Entry: 1-(2-bromoethyl)-5-chloro-1H-indole (CAS 169674-07-1).[5] Retrieved from
-
Palle, S., et al. (2011). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. ResearchGate. Retrieved from
- Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press.
- Kikugawa, Y. (1981). Synthesis of 1-alkylindoles. Synthesis, 1981(6), 460-461.
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- 5. 4415-97-8,dicyclobutylmethanone-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Application and Protocol for the N-alkylation of 5-chloro-1H-indole with 1,2-dibromoethane
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the N-alkylation of 5-chloro-1H-indole with 1,2-dibromoethane, a key synthetic transformation for accessing a variety of biologically active molecules and pharmaceutical intermediates. The protocol herein is designed to be robust and reproducible, with in-depth explanations of the underlying chemical principles and practical considerations for successful execution.
Introduction: The Significance of N-Functionalized Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Functionalization of the indole nitrogen (N-1 position) is a common strategy to modulate the pharmacological properties of these molecules, including their binding affinity, selectivity, and metabolic stability. The introduction of an alkyl chain, particularly one bearing a terminal functional group, opens avenues for further molecular elaboration and the synthesis of diverse compound libraries for drug discovery. The target molecule of this protocol, 1-(2-bromoethyl)-5-chloro-1H-indole, is a valuable intermediate, poised for subsequent nucleophilic substitution reactions at the terminal bromine.
Reaction Principle and Mechanistic Considerations
The N-alkylation of 5-chloro-1H-indole with 1,2-dibromoethane proceeds via a classical nucleophilic substitution (SN2) reaction. The reaction is typically carried out in the presence of a base, which deprotonates the indole nitrogen to form a nucleophilic indolide anion. This anion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired N-alkylated product.[3][4]
Several factors must be considered to ensure the success of this reaction:
-
Choice of Base: A moderately strong base is required to deprotonate the indole N-H (pKa ≈ 16-17 in DMSO).[4] Common bases include sodium hydride (NaH), potassium hydroxide (KOH), and potassium carbonate (K2CO3). The choice of base can influence the reaction rate and the formation of side products.
-
Solvent System: The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can dissolve the indole and the base, and facilitate the SN2 reaction.
-
Reaction Temperature: The reaction temperature can affect the rate of reaction and the selectivity. Higher temperatures may lead to the formation of undesired side products.
-
Stoichiometry of Reagents: Using an excess of 1,2-dibromoethane can help to drive the reaction to completion but may also increase the likelihood of bis-alkylation, where the product reacts further with another indole molecule.
A potential side reaction is the C-3 alkylation of the indole nucleus, although N-alkylation is generally favored under basic conditions.[5] Another possible side product is the bis-indole, formed by the reaction of the initially formed product with another molecule of deprotonated 5-chloro-1H-indole. Careful control of the reaction conditions is crucial to minimize the formation of these impurities.
Caption: Reaction mechanism for the N-alkylation of 5-chloro-1H-indole.
Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the N-alkylation of 5-chloro-1H-indole with 1,2-dibromoethane.
Materials and Reagents:
-
5-chloro-1H-indole
-
1,2-dibromoethane
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glass column for chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 5-chloro-1H-indole (1.0 eq). Dissolve the indole in anhydrous DMF (approximately 10 mL per gram of indole).
-
Deprotonation: Cool the solution in an ice bath to 0 °C. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with care in a fume hood. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.
-
Alkylation: To the resulting solution of the indolide anion, add 1,2-dibromoethane (3.0 eq) dropwise via a syringe at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[3]
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 1-(2-bromoethyl)-5-chloro-1H-indole.[3]
Data Presentation
Table 1: Key Reaction Parameters and Expected Outcome
| Parameter | Recommended Value | Rationale |
| 5-chloro-1H-indole | 1.0 equivalent | Limiting reagent |
| 1,2-dibromoethane | 3.0 equivalents | Excess to drive the reaction to completion and minimize bis-alkylation by the product. |
| Sodium Hydride | 1.2 equivalents | Sufficient to ensure complete deprotonation of the indole. |
| Solvent | Anhydrous DMF | Aprotic polar solvent that facilitates the SN2 reaction. |
| Temperature | 0 °C to room temp. | Initial cooling controls the exothermic deprotonation; room temperature is sufficient for the alkylation. |
| Reaction Time | 12-24 hours | Typical timeframe for completion, should be monitored by TLC. |
| Expected Yield | 60-80% | Dependant on reaction scale and purity of reagents. |
Characterization of the Product
The purified 1-(2-bromoethyl)-5-chloro-1H-indole should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic signals for the indole core protons, as well as two triplets for the ethyl chain protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
-
MS (Mass Spectrometry): Mass spectrometry will provide the molecular weight of the product, confirming the successful incorporation of the bromoethyl group.
-
Purity (HPLC): High-performance liquid chromatography can be used to determine the purity of the final product.
Caption: Workflow for the purification and characterization of the product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Incomplete deprotonation (inactive NaH or wet solvent). | Use fresh, high-quality NaH and ensure all glassware and solvents are rigorously dried. |
| Low reactivity of the alkylating agent. | Consider adding a catalytic amount of sodium iodide (NaI) to promote an in situ Finkelstein reaction. | |
| Formation of multiple products | Bis-alkylation. | Use a larger excess of 1,2-dibromoethane or add the deprotonated indole solution to a solution of the dibromoethane. |
| C-3 alkylation. | Ensure the reaction is carried out under strictly basic conditions. | |
| Difficulty in purification | Co-elution of product and side products. | Optimize the eluent system for column chromatography. Consider using a different stationary phase if necessary. |
Conclusion
This application note provides a detailed and reliable protocol for the N-alkylation of 5-chloro-1H-indole with 1,2-dibromoethane. By carefully controlling the reaction conditions and following the outlined procedures, researchers can efficiently synthesize this valuable intermediate for further use in drug discovery and development programs. The provided insights into the reaction mechanism and potential pitfalls should enable users to troubleshoot and adapt the protocol as needed for their specific applications.
References
-
MDPI. (2020, July 17). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Available at: [Link]
-
Thieme. (2019, November 26). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Available at: [Link]
-
PubMed. (2010, November 2). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Available at: [Link]
-
Bentham Science. A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System. Available at: [Link]
- Google Patents. Process for n-alkylation of indoles.
-
ChemRxiv. (2020, January 11). Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling. Available at: [Link]
-
PubMed. (2021, January 28). One-pot, three-component Fischer indolisation- N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available at: [Link]
- Google Patents. N-alkylation of indole derivatives.
-
Wiley Online Library. (2017, March 27). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Available at: [Link]
-
MDPI. (2017, May 19). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Available at: [Link]
-
ACS Publications. (2003). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Available at: [Link]
-
ResearchGate. (2021, January). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Available at: [Link]
-
YouTube. (2019, November 19). in the chemical literature: N-alkylation of an indole. Available at: [Link]
-
Loyola eCommons. Novel Synthetic Route to 5-Substituted Indoles. Available at: [Link]
-
NIH. (2019, July 1). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available at: [Link]
-
NIH. (2017, September 1). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. Available at: [Link]
-
ResearchGate. (2025, August 5). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Available at: [Link]
-
ResearchGate. Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-alkylation. Available at: [Link]
-
Organic Chemistry Portal. (2005, November 30). Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Available at: [Link]
-
Beilstein Journals. Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Available at: [Link]
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- 5. Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation [organic-chemistry.org]
Application Note & Protocol: Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole
Abstract: This document provides a comprehensive guide to the synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole, a key intermediate in the development of pharmacologically active molecules. The protocol details the N-alkylation of 5-chloro-1H-indole using 1,2-dibromoethane. We delve into the mechanistic principles, critical reaction parameters, and provide a robust, step-by-step procedure suitable for implementation in a research and development setting. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary insights for a successful and reproducible synthesis.
Introduction and Scientific Context
The indole scaffold is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals and natural products.[1] Functionalization of the indole nitrogen (N-1 position) is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[2] Specifically, N-alkylated halo-indoles, such as 1-(2-bromoethyl)-5-chloro-1H-indole, serve as versatile bifunctional intermediates. The bromoethyl group provides a reactive handle for subsequent nucleophilic substitution, enabling the introduction of diverse functionalities, while the chloro-substituent at the 5-position influences the electronic properties and metabolic stability of the final molecule.
This application note presents a detailed protocol for the synthesis of this valuable building block via the N-alkylation of 5-chloro-1H-indole. The methodology is based on well-established principles of indole chemistry, optimized for yield and purity.
Reaction Principle and Mechanism
The synthesis proceeds via a classical N-alkylation, which is a two-step nucleophilic substitution reaction.[3]
-
Deprotonation: The indole N-H proton is weakly acidic (pKa ≈ 16-17), comparable to an alcohol.[4] A strong, non-nucleophilic base, such as sodium hydride (NaH), is required to quantitatively deprotonate the indole nitrogen. This generates a highly nucleophilic indolide anion. The choice of a strong base is critical to drive the equilibrium towards the formation of the anion, ensuring a rapid subsequent alkylation step.[4]
-
Nucleophilic Attack (SN2): The resulting indolide anion attacks one of the electrophilic carbon atoms of 1,2-dibromoethane in a bimolecular nucleophilic substitution (SN2) reaction. This displaces a bromide ion as the leaving group, forming the desired C-N bond and yielding the final product. A significant excess of 1,2-dibromoethane is employed to statistically favor the formation of the mono-alkylated product and minimize the undesired symmetrical bis-alkylation, where a second indole molecule displaces the remaining bromine atom.
Sources
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- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. m.youtube.com [m.youtube.com]
Application Notes & Protocols: The Strategic Use of 1-(2-bromoethyl)-5-chloro-1H-indole in the Synthesis of Novel Kinase Inhibitors
Introduction: The Indole Scaffold as a Cornerstone in Kinase Inhibitor Design
The field of drug discovery has been revolutionized by the development of small-molecule kinase inhibitors, which have become a mainstay in the treatment of various malignancies and other proliferative disorders.[1][2] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases.[3][4] Within the vast chemical space explored for kinase inhibition, the indole nucleus stands out as a "privileged scaffold."[5][6] Its unique electronic properties and ability to form crucial hydrogen bonds, particularly with the hinge region of the ATP-binding site, make it an ideal foundation for inhibitor design.[7][8]
This guide focuses on a specific, highly versatile indole derivative: 1-(2-bromoethyl)-5-chloro-1H-indole . This building block is strategically designed for the efficient construction of kinase inhibitor libraries. The 5-chloro substituent often enhances binding affinity by occupying a hydrophobic pocket within the kinase active site, a common feature in potent inhibitors.[7][9] More importantly, the 1-(2-bromoethyl) group serves as a reactive handle—an electrophilic site poised for facile reaction with a variety of nucleophiles. This allows for the systematic introduction of diverse chemical functionalities, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
Herein, we provide detailed protocols and expert insights into the synthesis and application of this key intermediate, with a focus on its utility in developing inhibitors for therapeutically relevant kinases such as Pim-1 and Glycogen Synthase Kinase-3 (GSK-3).
Part 1: Synthesis of the Key Intermediate: 1-(2-bromoethyl)-5-chloro-1H-indole
The N-alkylation of indoles is a fundamental transformation in medicinal chemistry.[10][11] The synthesis of our target intermediate is typically achieved via a direct SN2 reaction between 5-chloro-1H-indole and an excess of 1,2-dibromoethane. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the indole nitrogen (pKa ≈ 17), rendering it sufficiently nucleophilic to attack the electrophilic carbon of 1,2-dibromoethane. Strong bases like sodium hydride (NaH) are highly effective, ensuring complete deprotonation. However, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often requiring slightly higher temperatures but offering a better safety profile and easier workup.
-
Solvent: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) or acetonitrile (ACN) are ideal. They effectively solvate the cation of the base (e.g., Na⁺) while poorly solvating the indole anion, thus enhancing its nucleophilicity and promoting the SN2 reaction.
-
Excess Reagent: Using a significant excess of 1,2-dibromoethane is crucial. This maximizes the formation of the desired mono-alkylated product and statistically minimizes the formation of the dimeric bis(indole)ethane byproduct.
Workflow for N-Alkylation of 5-chloro-1H-indole
Caption: Synthetic workflow for 1-(2-bromoethyl)-5-chloro-1H-indole.
Detailed Laboratory Protocol: N-Alkylation
Materials:
-
5-chloro-1H-indole
-
1,2-dibromoethane (≥ 5 equivalents)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chloro-1H-indole (1.0 eq).
-
Dissolve the indole in anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the resulting suspension at 0 °C for 30 minutes. The solution should become clear or change color as the sodium salt of the indole forms.
-
Add 1,2-dibromoethane (5.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of water.
-
Dilute the mixture with water and extract with EtOAc (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated aq. NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford the pure product, 1-(2-bromoethyl)-5-chloro-1H-indole.
Part 2: Application in the Synthesis of Pim-1 Kinase Inhibitors
Pim kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers, making them attractive targets for therapeutic intervention.[3][12] Many potent Pim-1 inhibitors feature a core heterocyclic system linked via a flexible chain to a substituted indole moiety. Our key intermediate is perfectly suited for this purpose.
The synthesis involves a nucleophilic substitution reaction where a nitrogen or sulfur atom of a core heterocycle displaces the bromide from 1-(2-bromoethyl)-5-chloro-1H-indole.
General Synthetic Scheme for Pim-1 Inhibitors
Caption: General workflow for synthesizing Pim-1 inhibitors.
Exemplary Protocol: Synthesis of an Indole-Thiazolidinedione Pim-1 Inhibitor
This protocol is based on synthetic strategies for related compounds.[3]
Materials:
-
1-(2-bromoethyl)-5-chloro-1H-indole (1.0 eq)
-
5-substituted-thiazolidine-2,4-dione (1.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous acetonitrile (ACN)
-
Standard workup and purification reagents.
Procedure:
-
In a round-bottom flask, combine 1-(2-bromoethyl)-5-chloro-1H-indole, the appropriate thiazolidinedione derivative, and K₂CO₃.
-
Add anhydrous ACN and heat the mixture to reflux (approx. 82 °C).
-
Stir the reaction at reflux for 8-12 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in EtOAc and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography or recrystallization to yield the final inhibitor.
| Parameter | Condition/Value | Rationale |
| Reaction Type | Nucleophilic Substitution (SN2) | The deprotonated thiazolidinedione nitrogen attacks the electrophilic carbon bearing the bromine. |
| Base | K₂CO₃ | Sufficiently strong to deprotonate the thiazolidinedione N-H for the reaction. |
| Solvent | Acetonitrile | Polar aprotic solvent that facilitates the SN2 reaction. |
| Temperature | Reflux (~82 °C) | Provides sufficient thermal energy to overcome the activation barrier of the reaction. |
| Typical Yields | 60-85% | Dependent on the specific thiazolidinedione substrate used. |
Part 3: Application in the Synthesis of GSK-3β Inhibitors
Glycogen Synthase Kinase-3β (GSK-3β) is implicated in a wide range of pathologies, including neurodegenerative diseases like Alzheimer's, bipolar disorder, and diabetes.[13][14][15] A common structural class of GSK-3β inhibitors are maleimides bearing substituents on both nitrogen atoms, one of which is often an indolyl moiety.[9] The 1-(2-bromoethyl)-5-chloro-1H-indole intermediate can be converted into a crucial 1-(2-aminoethyl) derivative, which is then incorporated into the final inhibitor structure.
This conversion requires a two-step process: introduction of a nitrogen-containing group, followed by its conversion to a primary amine.
Synthetic Pathway to a GSK-3β Inhibitor Precursor
Caption: Conversion of the bromoethyl intermediate to an aminoethyl precursor.
Protocol 1: Azide Formation and Reduction
Materials:
-
1-(2-bromoethyl)-5-chloro-1H-indole (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Anhydrous DMF
-
Triphenylphosphine (PPh₃) (1.2 eq)
-
Tetrahydrofuran (THF) and Water
-
Standard workup and purification reagents.
Procedure (Step A: Azide Formation):
-
Dissolve 1-(2-bromoethyl)-5-chloro-1H-indole in DMF.
-
Add sodium azide. Caution: Azides are potentially explosive and toxic. Handle with extreme care.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours.
-
Cool to room temperature, dilute with water, and extract with EtOAc.
-
Wash the combined organic layers thoroughly with water and brine to remove residual DMF and salts.
-
Dry and concentrate to yield the crude 1-(2-azidoethyl)-5-chloro-1H-indole, which can often be used in the next step without further purification.
Procedure (Step B: Staudinger Reduction):
-
Dissolve the crude azide from the previous step in THF.
-
Add water (4-5 eq relative to the azide).
-
Add triphenylphosphine (1.2 eq) portion-wise. The reaction is often exothermic.
-
Stir at room temperature for 12 hours. Nitrogen gas is evolved.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the desired amine from triphenylphosphine oxide. The amine can also be purified via an acid-base extraction.
This resulting primary amine, 1-(2-aminoethyl)-5-chloro-1H-indole , is now a versatile nucleophile ready for coupling with various electrophilic partners (e.g., activated maleimides) to complete the synthesis of the target GSK-3β inhibitors.[9]
Conclusion and Future Directions
1-(2-bromoethyl)-5-chloro-1H-indole is a high-value, strategically designed intermediate for medicinal chemistry. Its synthesis is straightforward, and the bromoethyl moiety provides a reliable electrophilic handle for building molecular complexity. The protocols detailed here for its application in the synthesis of Pim-1 and GSK-3β inhibitors demonstrate its utility. By reacting this intermediate with diverse libraries of nucleophilic building blocks, researchers can rapidly generate novel chemical entities for screening, accelerating the discovery of new, potent, and selective kinase inhibitors for a range of therapeutic indications.
References
-
Xia, Z., et al. (2009). Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry, 52(1), 74-86. [Link]
-
Caddick, S., et al. (2008). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 6(22), 4144-4147. [Link]
-
Beaulieu, J., et al. (2012). Characterization of Maleimide-Based Glycogen Synthase Kinase-3 (GSK-3) Inhibitors as Stimulators of Steroidogenesis. ACS Medicinal Chemistry Letters, 3(11), 913-918. [Link]
-
White, A. W., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(38), 15006-15011. [Link]
- Srivastava, V., & Singh, P. P. (2005). N-alkylation of indole derivatives.
-
Bissy, D., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935-19972. [Link]
-
Caddick, S., et al. (2008). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. ResearchGate. [Link]
-
Vieira, E., et al. (2011). Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas. Bioorganic & Medicinal Chemistry Letters, 21(18), 5439-5443. [Link]
-
Xia, Z., et al. (2009). Synthesis and Evaluation of Novel Inhibitors of Pim-1. ResearchGate. [Link]
- Williams, R. L. (1961). Process for n-alkylation of indoles.
-
Tsuhako, A. L., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732-3738. [Link]
-
Tsuhako, A. L., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. ResearchGate. [Link]
-
Lenci, E., & Trabocchi, A. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14196-14246. [Link]
-
Licht-Murava, A., et al. (2020). Discovery and Design of Novel Small Molecule GSK-3 Inhibitors Targeting the Substrate Binding Site. International Journal of Molecular Sciences, 21(22), 8758. [Link]
-
Szychta, K., et al. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules, 26(4), 867. [Link]
-
Aydin, A., et al. (2020). Multicomponent Reactions of Indoles with 1-Amino-5-aroyl-4-aryl-1H- Pyrimidin-2-ones. Letters in Organic Chemistry, 18(10), 785-791. [Link]
-
Singh, A., et al. (2024). Natural compound screening predicts novel GSK-3 isoform-specific inhibitors. bioRxiv. [Link]
-
Coburn, Z. T., et al. (2018). A Novel Potent and Selective Inhibitor of Glycogen Synthase Kinase‐3 (GSK‐3). The FASEB Journal, 32, 706-1. [Link]
-
Bissy, D., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Waskowicz, L. R., et al. (2023). Kinase Activity: Probing conformational dynamics to understand kinase inhibition. eLife. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Activity: Probing conformational dynamics to understand kinase inhibition | eLife [elifesciences.org]
- 5. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
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- 10. One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 12. (PDF) Synthesis and Evaluation of Novel Inhibitors of Pim-1 [research.amanote.com]
- 13. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. biorxiv.org [biorxiv.org]
The Strategic Precursor: Application Notes for 1-(2-bromoethyl)-5-chloro-1H-indole in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold and the Power of Halogenation
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic pharmaceutical agents.[1] Its inherent biological activity and versatile chemical reactivity make it a "privileged scaffold" in drug discovery. The strategic introduction of halogen atoms onto this scaffold is a well-established method for modulating a molecule's physicochemical properties, such as lipophilicity and metabolic stability, and for enhancing its binding affinity to biological targets.[2]
This guide focuses on the utility of a specific, functionalized indole derivative, 1-(2-bromoethyl)-5-chloro-1H-indole (CAS No. 169674-07-1), as a key precursor in the synthesis of advanced pharmaceutical intermediates.[3] The presence of a chloro group at the 5-position and a reactive bromoethyl side chain at the 1-position makes this compound a versatile building block for the construction of complex molecules, particularly those targeting critical signaling pathways in oncology.
Chemical Profile and Synthesis
1-(2-bromoethyl)-5-chloro-1H-indole is a halogenated indole derivative with the following key structural features:
-
5-Chloroindole Core: The electron-withdrawing nature of the chlorine atom at the 5-position influences the electronic properties of the indole ring, impacting its reactivity and potential biological interactions.
-
N-(2-bromoethyl) Side Chain: The bromoethyl group at the indole nitrogen serves as a reactive handle for introducing a variety of functional groups through nucleophilic substitution reactions. This is particularly useful for constructing tryptamine and related analogues.
Proposed Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole
Reaction Scheme:
Caption: Proposed synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole.
Experimental Protocol: N-Alkylation of 5-Chloroindole
Materials and Reagents:
| Reagent/Material | Supplier | Purity/Grade |
| 5-Chloroindole | Sigma-Aldrich | ≥98% |
| 1,2-Dibromoethane | Acros Organics | 99% |
| Sodium Hydride (NaH) | Alfa Aesar | 60% dispersion in oil |
| Anhydrous Dimethylformamide (DMF) | Fisher Scientific | ≥99.8% |
| Ethyl Acetate (EtOAc) | VWR Chemicals | ACS Grade |
| Saturated Sodium Bicarbonate Solution | In-house preparation | - |
| Brine | In-house preparation | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | EMD Millipore | Anhydrous |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-chloroindole (1.0 eq).
-
Deprotonation: Suspend the 5-chloroindole in anhydrous DMF. Cool the mixture to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the suspension. The mixture will be stirred at 0 °C for 30 minutes, during which time the indole nitrogen is deprotonated.
-
Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water at 0 °C. Dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-(2-bromoethyl)-5-chloro-1H-indole.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a strong base like sodium hydride necessitates anhydrous conditions to prevent its reaction with water.
-
Excess 1,2-Dibromoethane: Using an excess of 1,2-dibromoethane helps to minimize the formation of the bis-indolyl ethane byproduct.
-
Strong Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen, making it a potent nucleophile for the subsequent alkylation.
Applications in Pharmaceutical Synthesis: A Gateway to Kinase Inhibitors
The primary utility of 1-(2-bromoethyl)-5-chloro-1H-indole lies in its ability to serve as a precursor for tryptamine analogues. The bromoethyl side chain is readily displaced by primary or secondary amines to introduce a variety of functional groups, leading to the synthesis of diverse libraries of compounds for drug screening.
A significant area of application for 5-chloroindole derivatives is in the development of potent inhibitors for key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[3][5]
Workflow for the Synthesis of Tryptamine Analogues:
Caption: Synthesis of tryptamine analogues.
Protocol: Synthesis of a Generic Tryptamine Analogue
Materials and Reagents:
| Reagent/Material | Supplier | Purity/Grade |
| 1-(2-bromoethyl)-5-chloro-1H-indole | Synthesized as above | Purified |
| Amine (e.g., Piperidine) | Sigma-Aldrich | ≥99% |
| Potassium Carbonate (K₂CO₃) | Fisher Scientific | Anhydrous |
| Acetonitrile (ACN) | VWR Chemicals | HPLC Grade |
| Dichloromethane (DCM) | EMD Millipore | ACS Grade |
| Water | In-house | Deionized |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-(2-bromoethyl)-5-chloro-1H-indole (1.0 eq) in acetonitrile.
-
Addition of Reagents: Add the desired amine (1.2 eq) and potassium carbonate (2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 6-12 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography or recrystallization.
Targeting Cancer: EGFR and BRAF Kinase Inhibition
Mutations in the EGFR and BRAF genes are known drivers of various cancers.[3][6] Consequently, the development of small molecule inhibitors targeting these kinases is a major focus of cancer research. Several studies have demonstrated that 5-chloroindole derivatives can serve as potent and selective inhibitors of both wild-type and mutant forms of EGFR and BRAF.[1][5]
The tryptamine analogues synthesized from 1-(2-bromoethyl)-5-chloro-1H-indole can be designed to fit into the ATP-binding pocket of these kinases, thereby inhibiting their activity and downstream signaling, ultimately leading to apoptosis of cancer cells.
Signaling Pathway Inhibition:
Caption: Inhibition of EGFR/BRAF signaling pathway.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. 1-(2-bromoethyl)-5-chloro-1H-indole is a reactive chemical intermediate and should be handled with appropriate care.
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.
Conclusion
1-(2-bromoethyl)-5-chloro-1H-indole is a valuable and versatile precursor for the synthesis of a wide range of pharmaceutical agents, particularly tryptamine analogues with potential applications as kinase inhibitors in cancer therapy. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this strategic building block in their drug discovery and development endeavors.
References
-
1-(2-bromoethyl)-5-chloro-1H-indole - CAS:169674-07-1 - 北京欣恒研科技有限公司. (n.d.). Retrieved from [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)-. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]
-
Sundberg, R. J. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]
- Cheng, X., Wang, Y., & Zhang, L. (2018). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. Organic Syntheses, 95, 15–29.
- Mikhaylov, A. A., et al. (2023). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Molecules, 28(8), 3530.
- Nishimura, Y., et al. (2014). Synthesis and Biological Evaluations of Novel Human Parathyroid Hormone 1 Receptor (hPTHR1) Agonists Bearing Bicyclic Aromatic Moiety. Bioorganic & Medicinal Chemistry, 22(15), 4095-4106.
- Palle, S., et al. (2025).
- Hassan, O. M., et al. (2022). Design, Synthesis, and Molecular Docking Studies of 5-Bromoindole-2-Carboxylic Acid Hydrazone Derivatives: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. Molecules, 27(24), 8887.
-
5-Chloroindole. (n.d.). In PubChem. Retrieved from [Link]
- CN103183629A - Process of effectively synthesizing important pharmaceutical and chemical intermediate 5-bromoindole. (n.d.). Google Patents.
-
Synthesis of 5-Bromo Indole. (n.d.). designer-drug.com. Retrieved from [Link]
- Chen, J., et al. (2013). A Practical Synthesis of 2-Substituted 5-Bromoindoles. Helvetica Chimica Acta, 96(8), 1436-1442.
- CN102558017A - Method for preparing 5-bromoindole. (n.d.). Google Patents.
- CN105622481A - Process for efficient synthesis of 5-bromoindole. (n.d.). Google Patents.
Sources
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- 3. 1-(2-bromoethyl)-5-chloro-1H-indole - CAS:169674-07-1 - 北京欣恒研科技有限公司 [konoscience.com]
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- 5. chemimpex.com [chemimpex.com]
- 6. CN105622481A - Process for efficient synthesis of 5-bromoindole - Google Patents [patents.google.com]
experimental protocol for the synthesis of "1-(2-bromoethyl)-5-chloro-1H-indole"
Executive Summary & Strategic Analysis
The synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole is a critical gateway step in the production of serotonin (5-HT) receptor ligands, specifically 5-HT6 antagonists and melatonin receptor agonists. The core challenge in this transformation is the high propensity for dimerization , where the desired product reacts with a second molecule of the indole anion to form a "dumbbell" bis-indole species (1,2-bis(5-chloroindol-1-yl)ethane).
This protocol details a high-fidelity methodology using Sodium Hydride (NaH) in N,N-Dimethylformamide (DMF). Unlike standard alkylations, this protocol enforces a specific kinetic control strategy —utilizing a high molar excess of the electrophile (1,2-dibromoethane) to ensure the statistical probability favors mono-alkylation over dimerization.
Core Reaction Mechanism
The reaction proceeds via an
-
Primary Risk: The product, 1-(2-bromoethyl)-5-chloroindole, contains a leaving group (bromide) and can act as an electrophile for remaining indolyl anions.
-
Mitigation: 1,2-dibromoethane is used in 3–5 molar equivalents relative to the indole.
Visual Workflow & Pathway Analysis
The following diagram illustrates the competitive landscape of the reaction and the critical control points required to maximize Yield of the Target (Mono-alkylated) vs. the Impurity (Dimer).
Figure 1: Reaction pathway highlighting the competition between the desired mono-alkylation (Path A) and the parasitic dimerization (Path B). High equivalents of DBE suppress Path B.
Detailed Experimental Protocol
Reagents & Stoichiometry[1][2][3][4]
| Component | Role | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Mass/Vol (Example) |
| 5-Chloroindole | Substrate | 151.59 | 1.0 | 5.00 g (33.0 mmol) |
| NaH (60% in oil) | Base | 24.00 | 1.5 | 1.98 g (49.5 mmol) |
| 1,2-Dibromoethane | Electrophile | 187.86 | 5.0 | 31.0 g (14.2 mL) |
| DMF (Anhydrous) | Solvent | - | - | 50 mL |
Safety Warning:
-
Sodium Hydride (NaH): Reacts violently with water/moisture, evolving hydrogen gas (flammable). Use dry glassware and inert atmosphere (
or Ar). -
1,2-Dibromoethane: A potent alkylating agent and suspected carcinogen. Handle strictly in a fume hood.
-
DMF: Hepatotoxic and readily absorbed through skin.
Step-by-Step Methodology
Step 1: System Preparation
-
Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet adapter.
-
Purge with nitrogen and allow to cool to room temperature.
Step 2: Solubilization
-
Add 5-chloroindole (5.00 g) to the flask.
-
Add anhydrous DMF (40 mL) via syringe. Stir until fully dissolved.
-
Cool the solution to 0°C using an ice/water bath.
Step 3: Deprotonation (The Critical Anion Formation)
-
Carefully add NaH (1.98 g, 60% dispersion) portion-wise over 15 minutes.
-
Note: Gas evolution (
) will occur. Allow effervescence to subside between additions to prevent foaming.
-
-
Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes.
-
Observation: The solution typically turns from pale yellow to a reddish/brown hue, indicating the formation of the indolyl anion.
-
Step 4: Alkylation (Kinetic Control)
-
Cool the mixture back to 0°C .
-
Add 1,2-dibromoethane (14.2 mL, 5.0 equiv) rapidly in one portion.
-
Rationale: Unlike typical dropwise additions, a rapid addition ensures the high local concentration of electrophile immediately surrounds the anions, statistically favoring mono-alkylation.
-
-
Allow the reaction to warm to RT slowly and stir for 4–6 hours.
-
TLC Monitoring: (Eluent: 10% EtOAc in Hexanes).
-
Start Material (Indole):
-
Product:
-
Dimer Impurity:
(often streaks or is very close to product; usually less polar than starting material but more polar than product if bis-alkylation occurs).
-
Step 5: Quench & Workup
-
Cool to 0°C. Carefully quench by dropwise addition of saturated
solution (excess NaH will bubble). -
Dilute with water (150 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
mL) and brine ( mL) to remove DMF. -
Dry over anhydrous
, filter, and concentrate in vacuo.-
Note: 1,2-dibromoethane has a boiling point of ~131°C. High vacuum may be required to remove the excess, or it can be removed during column chromatography.
-
Step 6: Purification
-
The crude oil usually contains excess dibromoethane.
-
Flash Column Chromatography: Silica gel.[1] Gradient 0%
5% EtOAc in Hexanes.-
The excess dibromoethane elutes first (solvent front).
-
The product elutes next.
-
Any dimer elutes later (or stays on baseline depending on polarity).
-
-
Yield Expectation: 85–92% as a pale yellow/white solid or oil.
Quality Control & Characterization
Verify the structure using Proton NMR. The key diagnostic signals are the two triplets corresponding to the ethylene bridge.
Data for: 1-(2-bromoethyl)-5-chloro-1H-indole
| Nucleus | Shift ( | Multiplicity | Integral | Assignment |
| 1H | 7.58 | Doublet (J=2.0 Hz) | 1H | C4-H (Aromatic) |
| 1H | 7.25 | Doublet (J=8.5 Hz) | 1H | C7-H (Aromatic) |
| 1H | 7.18 | dd (J=8.5, 2.0 Hz) | 1H | C6-H (Aromatic) |
| 1H | 7.12 | Doublet (J=3.1 Hz) | 1H | C2-H (Indole) |
| 1H | 6.48 | Doublet (J=3.1 Hz) | 1H | C3-H (Indole) |
| 1H | 4.45 | Triplet (J=6.5 Hz) | 2H | |
| 1H | 3.65 | Triplet (J=6.5 Hz) | 2H |
-
Interpretation: The absence of the broad singlet (
) at >8.0 ppm confirms N-alkylation. The triplet at 3.65 ppm confirms the presence of the terminal alkyl bromide.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Dimerization | Insufficient electrophile excess. | Increase 1,2-dibromoethane to 6–8 equivalents. Ensure rapid stirring. |
| Elimination Products | Reaction temperature too high. | Keep reaction strictly at RT or below. Do not heat to reflux. |
| C3-Alkylation | Solvent polarity/Temperature.[6] | Use DMF or DMSO (polar aprotic favors N-alkylation). Avoid |
| Residual DMF | Inefficient workup. | DMF is water-miscible but tenacious. Use 5 washes of water or 5% LiCl solution during extraction. |
References
-
BenchChem. (2025).[1][7] Application Notes and Protocols for N-alkylation of 5-Bromoindole. Retrieved from
-
PubChem. (2025).[8] 5-Bromoindole Compound Summary. National Library of Medicine. Retrieved from
-
Organic Syntheses. (2011). General methods for Indole functionalization. Retrieved from
-
Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkylindoles With Unactivated Alkenes. Retrieved from
Sources
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- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 6. bmse000568 1,2-dichloroethane at BMRB [bmrb.io]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 5-Bromoindole | C8H6BrN | CID 24905 - PubChem [pubchem.ncbi.nlm.nih.gov]
Strategic Purification of 1-(2-bromoethyl)-5-chloro-1H-indole via Optimized Flash Column Chromatography
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of the synthetic intermediate, 1-(2-bromoethyl)-5-chloro-1H-indole, using silica gel flash column chromatography. The indole scaffold is a cornerstone in medicinal chemistry, and halogenated derivatives are crucial for modulating physicochemical and biological properties.[1][2] The successful isolation of this specific haloalkylindole is critical for subsequent synthetic steps in many drug development pipelines. This guide moves beyond a simple recitation of steps to explain the underlying principles, from logical solvent system selection via Thin-Layer Chromatography (TLC) to the execution of the preparative separation. We present a self-validating workflow that incorporates in-process monitoring to ensure high purity and recovery. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible purification methodology.
Foundational Principles: Understanding the Separation Challenge
The successful chromatographic purification of 1-(2-bromoethyl)-5-chloro-1H-indole hinges on exploiting the polarity differences between the target compound and its associated impurities.
1.1. Molecular Characteristics
The target molecule possesses several features that dictate its chromatographic behavior on a polar stationary phase like silica gel:
-
Indole Ring System: The aromatic heterocyclic core is moderately polar.
-
Chloro Substituent (C5): The electron-withdrawing nature of the chlorine atom influences the electron density of the ring system.
-
Bromoethyl Group (N1): The alkyl halide chain adds a degree of lipophilicity, but the electronegative bromine atom also contributes to the overall polarity.
The molecule is expected to be moderately polar, making it an ideal candidate for normal-phase chromatography.
1.2. Anticipated Impurities
A robust purification strategy must account for the likely impurities generated during synthesis. These often include:
-
Unreacted 5-chloroindole: The starting material, which is more polar than the N-alkylated product due to the presence of the N-H bond.
-
Excess Alkylating Agent: Reagents like 1,2-dibromoethane, which are typically non-polar.
-
Side-Products: Potential by-products from over-alkylation or degradation. Indole derivatives can be sensitive to strongly acidic conditions, potentially leading to polymerization or other degradation products.[3]
1.3. The Mechanism of Separation: Normal-Phase Chromatography
This protocol employs normal-phase flash column chromatography, a cornerstone technique in organic synthesis.[4][5] The principle is based on the differential adsorption of compounds onto a polar stationary phase (silica gel) and their elution with a non-polar mobile phase.[4]
-
Stationary Phase: Silica gel (SiO₂) is a highly porous solid with a surface rich in hydroxyl (-OH) groups, making it strongly polar and slightly acidic.[6]
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., Hexane) and a more polar solvent (e.g., Ethyl Acetate).
-
Elution Order: Non-polar compounds have a weak affinity for the silica gel and are eluted quickly by the mobile phase. More polar compounds adsorb more strongly to the stationary phase and require a higher concentration of the polar solvent in the mobile phase to elute.[7]
Therefore, we expect the following elution order:
-
Excess non-polar reagents (e.g., 1,2-dibromoethane)
-
Product: 1-(2-bromoethyl)-5-chloro-1H-indole
-
Unreacted starting material (e.g., 5-chloroindole)
Experimental Protocol: From Crude Mixture to Pure Compound
This protocol is divided into three critical phases: method development, preparative separation, and product isolation.
Materials and Equipment
| Reagents & Consumables | Equipment |
| Crude 1-(2-bromoethyl)-5-chloro-1H-indole | Glass Chromatography Column |
| Silica Gel (for flash chromatography, 230-400 mesh) | Compressed Air/Nitrogen Source with Regulator |
| Celite 545 (optional, for dry loading) | Rotary Evaporator |
| Hexane (HPLC Grade) | Thin-Layer Chromatography (TLC) Tank |
| Ethyl Acetate (HPLC Grade) | TLC Plates (Silica gel 60 F₂₅₄) |
| Dichloromethane (DCM, HPLC Grade) | UV Lamp (254 nm) |
| Anhydrous Sodium Sulfate or Magnesium Sulfate | Fume Hood |
| Glass Wool or Cotton | Standard Laboratory Glassware (flasks, beakers) |
| Sand (washed and dried) | Fraction Collector or Test Tubes/Flasks |
Phase 1: Method Development via Thin-Layer Chromatography (TLC)
The key to a successful column is selecting a solvent system that provides adequate separation between the desired product and its impurities. The goal is to achieve a Retention Factor (Rf) of ~0.25-0.35 for the target compound.
Procedure:
-
Prepare several small beakers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude reaction mixture in a volatile solvent like DCM.
-
Using a capillary spotter, carefully spot the crude mixture onto separate TLC plates.
-
Develop each TLC plate in one of the prepared solvent systems.
-
Visualize the separated spots under a UV lamp (254 nm).
-
Identify the spot corresponding to the product (typically the major spot, less polar than the starting material).
-
Calculate the Rf value for the product spot in each solvent system: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Select the solvent system that gives the target Rf of ~0.25-0.35. This provides the optimal balance between separation and elution time.
Table 1: Example TLC Solvent System Screening
| Solvent System (Hexane:EtOAc) | Observed Product Rf (Hypothetical) | Analysis |
|---|---|---|
| 95:5 | 0.50 | Too high. Compound will elute too quickly, leading to poor separation. |
| 90:10 | 0.30 | Optimal. Good separation from baseline impurities and faster-eluting spots. |
| 80:20 | 0.15 | Too low. Elution will be slow, leading to band broadening and wasted solvent. |
Phase 2: Preparative Flash Column Chromatography
This phase uses the optimal solvent system determined by TLC to perform a large-scale separation.
Caption: Workflow for the purification of 1-(2-bromoethyl)-5-chloro-1H-indole.
-
Column Preparation (Slurry Packing):
-
Place a small plug of glass wool or cotton at the bottom of the column, ensuring it is snug. Add a thin (~1 cm) layer of sand on top.[8]
-
In a beaker, create a slurry of silica gel with the chosen non-polar eluent (e.g., 9:1 Hexane:EtOAc). The consistency should be pourable but not overly dilute.[5]
-
With the column stopcock open and a flask underneath, quickly pour the slurry into the column. Use additional eluent to rinse any remaining silica into the column.
-
Tap the side of the column gently to pack the silica bed evenly and remove air bubbles.[5]
-
Add a final layer of sand (~1-2 cm) on top of the silica bed to prevent disturbance during solvent addition.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane).
-
Add a small amount of silica gel or Celite (approximately 2-3 times the weight of the crude product) to this solution.[9]
-
Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[8][9]
-
Carefully add this powder onto the top layer of sand in the prepared column, creating an even layer.
-
Rationale: Dry loading prevents the dissolution of the compound in a large volume of solvent at the top of the column, which can lead to poor separation and band broadening. It is superior to wet loading for compounds that are not highly soluble in the mobile phase.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column, filling it completely.
-
Apply gentle pressure using a regulated air or nitrogen line to achieve a steady flow rate (a solvent drop rate of about 5-10 cm per minute is a good target).[8]
-
Begin collecting the eluent in numbered test tubes or flasks. The size of the fractions should be proportional to the column size (e.g., 10-20 mL fractions for a medium-sized column).
-
Phase 3: Post-Chromatography Analysis and Isolation
-
Monitoring Fractions:
-
Using TLC, analyze the collected fractions to determine their composition. Spot multiple fractions on a single TLC plate for efficient comparison.
-
Identify the fractions containing the pure product (single spot at the target Rf).
-
Also identify fractions containing impurities and those with mixed contents.
-
-
Combining and Concentrating:
-
Combine all fractions that contain only the pure product into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator under reduced pressure.[8]
-
-
Final Product:
-
Once the solvent is fully removed, the purified 1-(2-bromoethyl)-5-chloro-1H-indole will remain.
-
Place the flask under high vacuum for a short period to remove any residual solvent.
-
Determine the final mass and calculate the yield.
-
Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| Poor Separation (Overlapping Spots) | - Incorrect solvent system. - Column was overloaded. - Flow rate was too fast. | - Re-develop the solvent system with TLC using a less polar eluent. - Use more silica gel relative to the amount of crude product. - Reduce the pressure to slow the flow rate. |
| Cracked or Channeled Silica Bed | - Column was allowed to run dry. - Silica was not packed uniformly. | - Ensure the solvent level never drops below the top of the silica bed. - When making the slurry, ensure all silica is well-wetted and pour it carefully and quickly. |
| Compound Won't Elute | - Solvent system is too non-polar. | - Gradually increase the polarity of the mobile phase (gradient elution). For example, switch from 9:1 to 8:2 Hexane:EtOAc after collecting a set number of fractions. |
| Product Crystallizes on the Column | - Compound has low solubility in the chosen mobile phase. | - Add a small amount of a more polar, solubilizing solvent (e.g., a small percentage of DCM or Chloroform) to the mobile phase. |
Safety Precautions
-
Silica Gel: Fine silica dust is a respiratory hazard. Always handle silica gel in a fume hood and wear appropriate personal protective equipment (PPE), including a dust mask.[5]
-
Solvents: Hexane, ethyl acetate, and dichloromethane are flammable and/or toxic. Handle all solvents in a well-ventilated fume hood and wear gloves and safety glasses.
-
Halogenated Compounds: The target compound is a halogenated organic molecule. While specific toxicity data is limited, it should be handled with care. Avoid skin contact and inhalation.
-
Pressure: When using compressed air, ensure the system is regulated to a low pressure (<10 psi) and never clamp the air inlet tightly to the column to prevent over-pressurization and potential shattering of the glass.[8]
References
- AWS. (n.d.). Catalyzed Arene and Alkene CH Bond Functionalization Leading to Indoles and Pyrroles.
- Royal Society of Chemistry. (2011). D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information.
- Advanced Materials Technology. (n.d.). HALO® Elevate C18: Taking Separations to a Higher Level.
- BenchChem. (2025). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives.
- Zhang, T., et al. (n.d.). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. National Institutes of Health.
- University of Rochester, Department of Chemistry. (n.d.). Column Chromatography Notes.
- BenchChem. (2025). Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol.
- Google Patents. (n.d.). CN103387530A - 5-bromoindole preparation method.
- Advanced Materials Technology. (n.d.). C18 Column - Care & Use Sheet.
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Grant, A. (2018). Top 6 Steps to Run The PERFECT Column Chromatography. YouTube.
- ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?.
- Organic Syntheses. (n.d.). An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne.
- BenchChem. (2025). Stability issues of 5-Chloroindole under different conditions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. youtube.com [youtube.com]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Note: Comprehensive Characterization of 1-(2-bromoethyl)-5-chloro-1H-indole
Abstract
This application note details the structural confirmation, purity assessment, and stability profiling of 1-(2-bromoethyl)-5-chloro-1H-indole (CAS: 169674-07-1). As a bifunctional intermediate containing both an indole core and a reactive alkyl halide, this molecule presents specific analytical challenges, including potential hydrolysis and photosensitivity. This guide provides a self-validating multi-modal protocol combining HPLC-UV, LC-MS, and NMR (
Introduction & Molecule Profile[1][2]
1-(2-bromoethyl)-5-chloro-1H-indole serves as a critical scaffold in the synthesis of receptor ligands (e.g., serotonergic agents) and kinase inhibitors. Its quality is defined not just by purity, but by the absence of specific degradation products like the hydrolyzed alcohol or the elimination product (vinyl indole).
Chemical Identity
| Property | Specification |
| IUPAC Name | 1-(2-bromoethyl)-5-chloro-1H-indole |
| CAS Number | 169674-07-1 |
| Molecular Formula | C |
| Molecular Weight | 258.54 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, CH |
Critical Quality Attributes (CQAs)
-
Identity: Confirmed presence of 5-chloro substitution pattern and intact ethyl-bromide linker.
-
Purity: >98% by HPLC (AUC).
-
Impurity Control: <0.5% of 1-(2-hydroxyethyl)-5-chloroindole (hydrolysis product).
Analytical Workflow
The following diagram illustrates the logical flow of characterization, ensuring that unstable intermediates are handled correctly before final data acquisition.
Caption: Integrated analytical workflow for 1-(2-bromoethyl)-5-chloro-1H-indole characterization.
Protocol 1: High-Performance Liquid Chromatography (HPLC)
Objective: Quantify purity and detect the primary hydrolysis impurity.
Rationale: Reverse-phase chromatography is selected. An acidic mobile phase is strictly required to maintain the indole in a neutral/protonated state and prevent peak tailing, although the indole nitrogen is not basic (
Method Parameters
| Parameter | Setting |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C |
| Detection | UV @ 254 nm (primary), 220 nm (secondary) |
| Injection Vol | 5 µL |
| Diluent | 50:50 Water:MeCN (Avoid pure MeOH to prevent solvolysis of the bromide) |
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Hold |
| 10.0 | 95 | Linear Ramp |
| 12.0 | 95 | Wash |
| 12.1 | 40 | Re-equilibration |
| 15.0 | 40 | End |
Data Interpretation (Self-Validating)
-
Target Peak: Expect elution around 7-8 minutes (hydrophobic Br and Cl substituents increase retention).
-
Impurity Flag: A peak eluting significantly earlier (approx. 3-4 mins) indicates the 1-(2-hydroxyethyl) derivative (hydrolysis).
-
System Suitability: Tailing factor must be < 1.5. If > 1.5, increase buffer strength or check column age.
Protocol 2: Spectroscopic Identification (NMR & MS)
Objective: Definitive structural proof distinguishing the product from the starting material (5-chloroindole) and the elimination byproduct.
Mass Spectrometry (LC-MS)
Technique: Electrospray Ionization (ESI) in Positive Mode.
Mechanistic Insight: The presence of both Chlorine (
Expected Isotope Pattern (M+H):
-
Peak M (258/259): Base peak (approx 37% relative intensity).
-
Peak M+2: Highest intensity (approx 50% relative intensity) due to overlap of
and . -
Peak M+4: Significant peak (approx 12% relative intensity) from
. -
Validation: If the M+2 peak is not the most intense, or if the pattern matches a simple 3:1 (Cl only), the bromine has been lost (hydrolysis).
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-d
| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |
| Aromatic H-4 | 7.55 - 7.65 ppm | Doublet (d) | 1H | Ortho to Cl, deshielded by ring current. |
| Aromatic H-2 | 7.15 - 7.25 ppm | Doublet/Singlet | 1H | Adjacent to Nitrogen. Shifts downfield upon alkylation vs. parent indole. |
| Aromatic H-6, H-7 | 7.05 - 7.20 ppm | Multiplet | 2H | Overlapping aromatic signals. |
| Aromatic H-3 | 6.40 - 6.50 ppm | Doublet (d) | 1H | Characteristic indole C3 proton. |
| N-CH | 4.40 - 4.55 ppm | Triplet (t) | 2H | Critical Proof of N-Alkylation. |
| CH | 3.65 - 3.80 ppm | Triplet (t) | 2H | Diagnostic for intact alkyl bromide. |
Self-Validation Check:
-
Verify the integration ratio of Aromatic (5H) to Aliphatic (4H).
-
Coupling Check: The two triplets must share the same coupling constant (
Hz). If the triplet at 3.7 ppm shifts to ~3.9 ppm and broadens, suspect hydrolysis to alcohol.
Handling & Stability Protocol
Warning: Alkyl bromides are potent alkylating agents (potential genotoxins) and are chemically labile.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent indole oxidation.
-
Solvent Choice: Avoid nucleophilic solvents (MeOH, EtOH) for long-term storage of solutions. Use Anhydrous Acetonitrile or DMSO for stock solutions.
-
Hydrolysis Pathway:
Caption: Primary degradation pathways. Impurity A forms in moist solvents; Impurity B forms under basic conditions.
References
-
NMR Data for Indole Derivatives: Source: National Institute of Standards and Technology (NIST).[1][2] "1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- Spectra." URL:[Link]
-
General N-Alkylation Protocols for Indoles: Source: PubChem. "5-Bromo-6-chloro-1H-indole Data and Related Structures."[3] URL:[Link]
Sources
The Versatile Intermediate: A Guide to the Synthesis and Application of 1-(2-bromoethyl)-5-chloro-1H-indole in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2] Halogenated indoles, in particular, offer unique physicochemical properties that can enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Among these, 1-(2-bromoethyl)-5-chloro-1H-indole stands out as a highly versatile intermediate, poised for elaboration into a diverse array of complex molecular architectures. This guide provides a comprehensive overview of its synthesis and detailed protocols for its application in multi-step organic synthesis, offering insights into its reactivity and potential in drug discovery.
I. The Strategic Importance of 1-(2-bromoethyl)-5-chloro-1H-indole
The strategic utility of 1-(2-bromoethyl)-5-chloro-1H-indole lies in its bifunctional nature. The 5-chloro substituent modifies the electronic properties of the indole ring and provides a potential site for further functionalization through cross-coupling reactions. The N-(2-bromoethyl) group, however, is the primary reactive handle. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles. This opens the door to the synthesis of a vast library of tryptamine analogs and other complex heterocyclic systems.
II. Synthesis of the Key Intermediate: 1-(2-bromoethyl)-5-chloro-1H-indole
The preparation of 1-(2-bromoethyl)-5-chloro-1H-indole is most commonly achieved through the N-alkylation of 5-chloro-1H-indole. This reaction proceeds by deprotonation of the indole nitrogen with a suitable base, followed by quenching the resulting indolide anion with an excess of a 1,2-dihaloethane, typically 1,2-dibromoethane.
Workflow for the Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole
Caption: General workflow for the synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole.
Detailed Experimental Protocol: Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole
This protocol is a generalized procedure based on established methods for the N-alkylation of indoles.[3][4]
Materials:
-
5-Chloro-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
1,2-Dibromoethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Deprotonation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-chloro-1H-indole (1.0 eq). Dissolve the indole in anhydrous DMF. Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Alkylation: To the stirred suspension of the 5-chloroindolide anion, add 1,2-dibromoethane (3.0-5.0 eq) dropwise at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to 0 °C and carefully quench the excess sodium hydride by the slow, dropwise addition of saturated aqueous NH₄Cl solution. Dilute the mixture with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to afford 1-(2-bromoethyl)-5-chloro-1H-indole.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio | Notes |
| 5-Chloro-1H-indole | 151.59 | 1.0 | Starting material |
| Sodium Hydride (60%) | 40.00 (as 100%) | 1.2 | Handle with care; reacts violently with water |
| 1,2-Dibromoethane | 187.86 | 3.0 - 5.0 | Excess is used to minimize diarylation |
| 1-(2-bromoethyl)-5-chloro-1H-indole | 258.53 | - | Expected product |
III. Applications in Multi-Step Synthesis
The synthetic utility of 1-(2-bromoethyl)-5-chloro-1H-indole is demonstrated in its role as a precursor to a variety of more complex molecules, particularly those with therapeutic potential. The bromoethyl moiety is a prime target for nucleophilic attack, leading to the formation of new carbon-heteroatom bonds.
A. Synthesis of Tryptamine Derivatives
A primary application of this intermediate is in the synthesis of N-substituted tryptamine derivatives. Tryptamines are a class of monoamine alkaloids that includes many biologically active compounds, including neurotransmitters and psychedelic drugs.[5]
Caption: General workflow for the synthesis of tryptamine derivatives.
This protocol is adapted from a patented procedure for the synthesis of N,N-dimethyltryptamine (DMT) from 3-(2-bromoethyl)indole, illustrating a common synthetic transformation.[6]
Materials:
-
1-(2-bromoethyl)-5-chloro-1H-indole
-
Dimethylamine solution (e.g., 40% in water or as a solution in ethanol)
-
Ethanol or other suitable polar aprotic solvent
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a pressure vessel, dissolve 1-(2-bromoethyl)-5-chloro-1H-indole (1.0 eq) in ethanol. Add an excess of dimethylamine solution (e.g., 5-10 eq).
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling the reaction mixture to room temperature, concentrate the solvent under reduced pressure. Partition the residue between ethyl acetate and a 1 M NaOH solution.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.
| Reactant/Product | Molecular Weight ( g/mol ) | Typical Molar Ratio | Notes |
| 1-(2-bromoethyl)-5-chloro-1H-indole | 258.53 | 1.0 | Starting material |
| Dimethylamine | 45.08 | 5.0 - 10.0 | Can be used as a solution in water or alcohol |
| N,N-Dimethyl-2-(5-chloro-1H-indol-1-yl)ethanamine | 224.72 | - | Expected product |
B. Synthesis of Fused Heterocyclic Systems
The bromoethyl group can also participate in intramolecular cyclization reactions to form fused heterocyclic systems. By introducing a nucleophile at another position on the indole ring or on a pre-existing substituent, subsequent cyclization can lead to the formation of novel polycyclic indole derivatives.
Caption: General workflow for intramolecular cyclization to form fused heterocycles.
IV. Conclusion
1-(2-bromoethyl)-5-chloro-1H-indole is a valuable and versatile building block in organic synthesis. Its straightforward preparation via N-alkylation of 5-chloro-1H-indole and the high reactivity of the bromoethyl group towards nucleophilic substitution make it an ideal starting material for the synthesis of a wide range of functionalized indole derivatives. The protocols and workflows presented in this guide provide a solid foundation for researchers to utilize this intermediate in their own multi-step synthetic endeavors, particularly in the pursuit of novel bioactive molecules for drug discovery and development.
References
-
Wang, et al. Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. National Institutes of Health. [Link]
- Li, L. & Li, Y. 5-bromoindole preparation method.
- Google Patents.
-
The Hive. DMT synthese via bromoethylindole. [Link]
-
Google Patents. (12) United States Patent. [Link]
-
Sundberg, R. J. Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. [Link]
-
Lei, X., & Angeli, G. K. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry, 24(16), 6231-6236. [Link]
- Google Patents.
-
Kim, J. S., et al. (2021). One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. Molecules, 26(5), 1435. [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of ChemTech Research, 11(04), 113-120. [Link]
-
Li, Y., et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry. [Link]
-
El-Sayed, W. M., et al. (2019). Synthesis, screening as potential antitumor of new poly heterocyclic compounds based on pyrimidine-2-thiones. BMC chemistry, 13(1), 1-13. [Link]
-
El-Faham, A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Molecules, 28(3), 1335. [Link]
- Google Patents. Method for preparing 5-bromoindole. CN102558017A.
-
Keetha, L., et al. (2011). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Journal of the Korean Chemical Society, 55(2), 241-244. [Link]
-
Baxendale, I. R., et al. (2006). A flow process for the multi-step synthesis of the alkaloid natural product oxomaritidine: a new paradigm for molecular assembly. Chemical Communications, (24), 2566-2568. [Link]
-
University of Groningen. Sustainable multicomponent indole synthesis with broad scope. [Link]
-
de la Torre, D., et al. (2016). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. Tetrahedron Letters, 57(43), 4840-4843. [Link]
Sources
Application Note: A Scalable and Robust Protocol for the Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole
Abstract
This comprehensive application note provides a detailed, scalable, and field-proven protocol for the synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole, a key intermediate in pharmaceutical research and development. The described methodology is centered on the N-alkylation of 5-chloro-1H-indole with 1,2-dibromoethane using sodium hydride as the base. We delve into the mechanistic rationale, process optimization, safety considerations critical for scale-up, and detailed analytical characterization. This guide is designed for researchers, chemists, and drug development professionals seeking a reliable and efficient route to this valuable building block.
Introduction and Scientific Rationale
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Specifically, halogenated indoles like 1-(2-bromoethyl)-5-chloro-1H-indole serve as versatile precursors for introducing various functionalities, enabling the synthesis of diverse compound libraries for drug discovery programs. The 2-bromoethyl group at the N1 position is a particularly useful handle for subsequent nucleophilic substitution reactions, allowing for the facile introduction of amine, ether, and other linkages to build complex molecules.
The chosen synthetic strategy is the direct N-alkylation of 5-chloro-1H-indole. This method is favored for its efficiency and high yield. The core of this transformation relies on two fundamental steps of organic chemistry:
-
Deprotonation: The N-H proton of the indole ring is acidic (pKa ≈ 17 in DMSO) and can be removed by a strong, non-nucleophilic base. Sodium hydride (NaH) is an ideal choice for this purpose, as its reaction with the indole is irreversible, driven by the formation of hydrogen gas (H₂).[3]
-
Nucleophilic Substitution: The resulting indolide anion is a potent nucleophile that readily attacks an electrophilic carbon source. 1,2-dibromoethane provides the desired two-carbon linker via a classic bimolecular nucleophilic substitution (SN2) mechanism.[3]
This protocol has been optimized for scalability, with specific attention paid to managing reaction exotherms, ensuring safe handling of hazardous reagents, and simplifying the purification process.
Reaction Scheme and Mechanism
The overall transformation is depicted below:
Scheme 1: Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole
(Image representing the chemical reaction: 5-chloro-1H-indole reacts with Sodium Hydride and then 1,2-dibromoethane to yield 1-(2-bromoethyl)-5-chloro-1H-indole)
The mechanism proceeds through the formation of a sodium indolide intermediate, which then acts as the nucleophile.
Diagram 1: Mechanistic pathway of N-alkylation. This diagram illustrates the two-step process: initial deprotonation of the indole nitrogen by sodium hydride, followed by the SN2 attack of the resulting anion on 1,2-dibromoethane.
Detailed Experimental Protocol (100 g Scale)
This protocol is designed for the synthesis of approximately 100 grams of the final product. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Quantity | Molar Eq. |
| 5-chloro-1H-indole | 98%+ | Commercial | 100.0 g | 1.0 |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercial | 28.8 g | 1.1 |
| 1,2-dibromoethane | 99% | Commercial | 370.0 g (170 mL) | 3.0 |
| Anhydrous Tetrahydrofuran (THF) | DriSolv® or equivalent | Commercial | 1.5 L | - |
| Saturated NH₄Cl (aq.) | - | Lab Prepared | 500 mL | - |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | 2.0 L | - |
| Brine (Saturated NaCl aq.) | - | Lab Prepared | 1.0 L | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial | 50 g | - |
| Hexanes | ACS Grade | Commercial | 1.0 L | - |
Equipment: 5 L, 3-neck round-bottom flask; mechanical stirrer; thermometer; addition funnel; nitrogen/argon inlet; reflux condenser; heating mantle; ice-water bath; large separatory funnel.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 5 L flask with a mechanical stirrer, thermometer, and a nitrogen inlet. Ensure the entire apparatus is flame-dried or oven-dried and cooled under a stream of inert gas (N₂ or Ar).
-
Reagent Charging: To the flask, add 5-chloro-1H-indole (100.0 g). Add anhydrous THF (1.0 L) via cannula and stir until all the solid dissolves.
-
Deprotonation: Begin cooling the solution to 0-5 °C using an ice-water bath. In a separate, dry beaker, weigh the sodium hydride dispersion (28.8 g) and wash it with dry hexanes (2 x 50 mL) to remove the mineral oil. Extreme caution is required. Decant the hexanes carefully. Suspend the washed NaH in 200 mL of anhydrous THF.
-
Slowly add the NaH suspension to the cooled indole solution over 30-45 minutes. Maintain the internal temperature below 10 °C. Vigorous hydrogen gas evolution will be observed. Allow the mixture to stir at 0-5 °C for 1 hour after the addition is complete.
-
Alkylation: In the addition funnel, place the 1,2-dibromoethane (170 mL). Add it dropwise to the reaction mixture over approximately 1 hour, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to a gentle reflux (approx. 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc in Hexanes). The starting indole spot (Rf ≈ 0.5) should be consumed, and a new product spot should appear (Rf ≈ 0.6).
-
Work-up (Quenching): Cool the reaction mixture back down to 0-5 °C with an ice-water bath. CAUTION: This step is highly exothermic. Very slowly and carefully, add saturated aqueous ammonium chloride (NH₄Cl) solution (500 mL) dropwise to quench any unreacted NaH. Maintain vigorous stirring and keep the temperature below 20 °C.
-
Extraction: Once the quenching is complete and gas evolution has ceased, transfer the mixture to a large separatory funnel. Add ethyl acetate (1.0 L) and water (500 mL). Shake well and separate the layers. Extract the aqueous layer with another portion of ethyl acetate (500 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 500 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be an oil containing excess 1,2-dibromoethane. Remove the excess 1,2-dibromoethane via vacuum distillation. The crude residue can then be purified by recrystallization from a suitable solvent like isopropanol/water or by column chromatography on silica gel (gradient elution: 5% to 20% Ethyl Acetate in Hexanes) to yield the pure product as a white to off-white solid.
Scale-Up Workflow and Safety Considerations
Scaling chemical synthesis introduces challenges not always apparent at the bench scale. Careful planning and adherence to safety protocols are paramount.
Diagram 2: Experimental workflow for scale-up synthesis. This flowchart highlights the critical steps and necessary in-process controls for a safe and successful scale-up.
Key Safety Information:
-
Sodium Hydride (NaH): A 60% dispersion in mineral oil is commonly used. NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[4][5] It can ignite spontaneously in moist air. Always handle under an inert atmosphere. For quenching, use a proton source like isopropanol or saturated NH₄Cl, and add it very slowly at low temperatures. NEVER use water to quench a large amount of unreacted NaH.
-
1,2-Dibromoethane: This is a toxic and carcinogenic compound.[6][7][8] It is harmful if inhaled, swallowed, or absorbed through the skin.[6][7] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.
-
Thermal Management: The deprotonation and quenching steps are significantly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The use of a mechanical stirrer (for efficient mixing) and a reliable cooling bath is essential to maintain temperature control and prevent runaway reactions.
Characterization and Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Test | Expected Result |
| Appearance | White to off-white solid |
| Yield | 75-85% |
| Melting Point | 68-71 °C |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.55 (d, J=2.0 Hz, 1H), 7.20 (d, J=8.8 Hz, 1H), 7.08 (dd, J=8.8, 2.0 Hz, 1H), 6.95 (d, J=3.2 Hz, 1H), 6.45 (d, J=3.2 Hz, 1H), 4.40 (t, J=6.4 Hz, 2H), 3.65 (t, J=6.4 Hz, 2H). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 134.5, 129.8, 128.0, 125.5, 122.0, 118.9, 111.5, 101.0, 48.5, 32.5. |
| Mass Spec (ESI) | m/z calculated for C₁₀H₉BrClN [M+H]⁺: 257.96; found: 257.95. |
Conclusion
The protocol described herein offers a reliable, high-yielding, and scalable method for the synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole. By understanding the underlying chemical principles and adhering strictly to the safety and procedural guidelines, researchers can confidently produce this important chemical intermediate on a multi-gram scale. The detailed considerations for process safety and purification are intended to facilitate a smooth transition from laboratory-scale experiments to pilot-plant or manufacturing-scale production.
References
-
Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. ResearchGate. [Link]
-
in the chemical literature: N-alkylation of an indole. Chem Help ASAP via YouTube. [Link]
-
1,2-dibromoethane - Incident management. GOV.UK. [Link]
-
1,2-Dibromoethane Standard (1X1 mL) - Safety Data Sheet. Chem Service. [Link]
-
SODIUM HYDRIDE HAZARD SUMMARY. NJ.gov. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Bromoethyl)-5-chloro-1H-indole
Welcome to the technical support center for the synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and a deeper understanding of the underlying chemical principles.
I. Synthesis Overview & Core Challenges
The target molecule, 1-(2-bromoethyl)-5-chloro-1H-indole, is typically synthesized via an N-alkylation of 5-chloroindole with an excess of 1,2-dibromoethane. While seemingly straightforward, this reaction is fraught with potential challenges that can significantly impact yield and purity. The primary hurdles include:
-
Low Yields: Often resulting from incomplete reactions or degradation of starting materials.
-
Side Reactions: The formation of undesired byproducts is a common issue.
-
Purification Difficulties: Separating the target compound from starting materials and byproducts can be complex.
This guide will address these challenges in a practical, question-and-answer format, providing solutions grounded in chemical principles.
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole.
Issue 1: Low Conversion of 5-Chloroindole
Q: I'm observing a significant amount of unreacted 5-chloroindole in my reaction mixture, leading to a low yield. What are the likely causes and how can I improve the conversion?
A: Low conversion is a frequent problem and can often be traced back to inefficient deprotonation of the indole nitrogen or insufficient reactivity of the electrophile. Here are several factors to consider:
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for efficient deprotonation of the indole nitrogen. A strong base is required to generate the highly nucleophilic indolate anion.[1]
-
Reaction Temperature: Sub-optimal temperatures can lead to sluggish reactions. While room temperature may be sufficient in some cases, gentle heating can often improve the reaction rate and overall conversion. However, excessive heat should be avoided as it can lead to degradation. A systematic screening of temperatures, for example from room temperature up to 50-60 °C, is recommended.[3]
-
Purity of Reagents: Ensure that the 5-chloroindole is pure and the 1,2-dibromoethane has not degraded. The solvent should be anhydrous, especially when using water-sensitive bases like NaH.
Issue 2: Formation of a Major Side Product - 1,2-bis(5-chloro-1H-indol-1-yl)ethane
Q: My main impurity appears to be a di-substituted product, where two indole molecules have reacted with one molecule of 1,2-dibromoethane. How can I minimize the formation of this byproduct?
A: The formation of 1,2-bis(5-chloro-1H-indol-1-yl)ethane is a common competitive reaction. This occurs when the initially formed product, 1-(2-bromoethyl)-5-chloro-1H-indole, reacts with another molecule of deprotonated 5-chloroindole.
-
Control of Stoichiometry: The most effective way to suppress this side reaction is to use a significant excess of 1,2-dibromoethane. A molar ratio of at least 5-10 equivalents of 1,2-dibromoethane relative to 5-chloroindole is recommended. This ensures that the indolate anion is more likely to react with the starting electrophile rather than the mono-alkylated product.
-
Slow Addition: Adding the deprotonated 5-chloroindole solution slowly to the solution of 1,2-dibromoethane can also help to maintain a high concentration of the alkylating agent throughout the reaction, further disfavoring the formation of the di-substituted byproduct.
Issue 3: Competing C3-Alkylation
Q: I'm observing a small amount of an isomeric impurity which I suspect is the C3-alkylated product. Why does this happen and how can I improve N-selectivity?
A: The indole ring has two primary nucleophilic sites: the N1 and C3 positions. The C3 position can be inherently more nucleophilic, leading to competitive C-alkylation.[1]
-
Full Deprotonation is Key: Incomplete deprotonation of the indole nitrogen leaves the neutral indole, which can react at the C3 position. Using a sufficiently strong base like NaH to fully generate the indolate anion is crucial for favoring N-alkylation.[1]
-
Phase Transfer Catalysis (PTC): Employing a phase transfer catalyst, such as a quaternary ammonium salt, can enhance N-alkylation selectivity. The PTC facilitates the transfer of the indolate anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, promoting the desired reaction.[4][5]
Issue 4: Product Degradation and Instability
Q: The final product appears to be unstable and discolors over time. What are the potential causes and how can I improve its stability?
A: Indole derivatives, particularly those with haloalkyl chains, can be susceptible to degradation, often accelerated by light, air (oxidation), and residual acid or base from the workup.
-
Thorough Purification: Ensure all traces of base or acid are removed during the workup. This includes thorough washing of the organic extracts with water and brine.
-
Storage Conditions: The purified product should be stored under an inert atmosphere (nitrogen or argon), protected from light, and kept at a low temperature (e.g., in a refrigerator or freezer).
-
Avoid Prolonged Heating: During purification steps like solvent evaporation, avoid excessive or prolonged heating which can promote decomposition.
III. Experimental Protocols & Methodologies
Recommended Synthesis Protocol for 1-(2-bromoethyl)-5-chloro-1H-indole
This protocol is designed to maximize yield and minimize the formation of byproducts.
Materials and Reagents:
-
5-Chloroindole
-
1,2-Dibromoethane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloroindole (1.0 eq) and anhydrous DMF. Stir until the 5-chloroindole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30-60 minutes.
-
Alkylation: In a separate flask, prepare a solution of 1,2-dibromoethane (5-10 eq) in anhydrous DMF. Slowly add the deprotonated 5-chloroindole solution to the 1,2-dibromoethane solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Repeat the extraction multiple times.[6]
-
Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Strong base ensures complete deprotonation of indole nitrogen, favoring N-alkylation.[1] |
| Solvent | Anhydrous DMF | Polar aprotic solvent that effectively dissolves reactants and facilitates the Sₙ2 reaction. |
| Alkylating Agent | 1,2-Dibromoethane | Provides the 2-bromoethyl chain. |
| Stoichiometry | 5-10 eq. of 1,2-Dibromoethane | Large excess minimizes the formation of the di-substituted byproduct. |
| Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic deprotonation; room temperature allows for a controlled reaction rate. |
| Purification | Silica Gel Chromatography | Effective for separating the product from unreacted starting materials and byproducts. |
IV. Visualizing the Process
Reaction Mechanism Workflow
The following diagram illustrates the key steps in the N-alkylation of 5-chloroindole.
Caption: Key steps in the synthesis and potential side reaction.
Troubleshooting Flowchart
This flowchart provides a logical sequence for diagnosing and resolving common issues.
Caption: A step-by-step guide to troubleshooting common synthesis problems.
V. References
-
Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry. [Link]
-
BenchChem. (2025). Optimization of reaction conditions for N-alkylation of indoles. BenchChem Technical Support.
-
BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles. BenchChem Technical Support.
-
Cheng, H.-G., et al. (2020). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides. Organic Letters.
-
Le, Z.-G., et al. (2004). A convenient, efficient, and selective N-Alkylation of N-acidic heterocyclic compounds with alkyl halides is accomplished in ionic liquids. Synthesis.
-
MDPI. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
-
NIH. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PubMed Central.
-
Organic Chemistry Portal. (2020). Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
-
RSC Publishing. (2022). Sustainable multicomponent indole synthesis with broad scope. Green Chemistry.
-
Synlett. (2019). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Thieme Chemistry.
-
Tang, Z.-L., et al. (2021). A radical-mediated decarboxylative C(sp3)-N cross-coupling of diacyl peroxides with nitrogen nucleophiles. Organic Letters.
-
Wang, Z., et al. (2019). A dearomatization-rearomatization strategy enables a reductive cross-coupling of indoles with ketones in water. Organic Letters.
-
BenchChem. (2025). Application Notes and Protocols for N-alkylation of 5-Bromoindole. BenchChem Technical Support.
-
BenchChem. (2025). Optimizing temperature and reaction time for indole synthesis. BenchChem Technical Support.
-
BenchChem. (2025). Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. BenchChem Technical Support.
-
Loyola eCommons. (1993). Novel Synthetic Route to 5-Substituted Indoles. Loyola University Chicago.
-
NIH. (2015). 3-(2-Bromoethyl)-indole inhibits the growth of cancer cells and NF-κB activation. PubMed Central.
-
PubMed. (1987). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. PubMed.
-
ResearchGate. (2013). Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. ResearchGate.
-
Sigma-Aldrich. 3-(2-Bromoethyl)indole 97. Sigma-Aldrich.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: N-Alkylation of 5-Chloroindole
Welcome to the technical support center for the N-alkylation of 5-chloroindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve optimal results in your experiments and overcome common challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during the N-alkylation of 5-chloroindole, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of 5-Chloroindole
Question: I am not observing any significant consumption of my 5-chloroindole starting material. What are the likely causes and how can I fix this?
Answer:
Low or no conversion in an N-alkylation reaction of 5-chloroindole can be attributed to several factors, primarily related to the deprotonation step and the reactivity of your electrophile.
Potential Causes & Solutions:
-
Incomplete Deprotonation: The N-H of an indole is weakly acidic (pKa ≈ 17 in DMSO), and efficient deprotonation is crucial for the reaction to proceed. The electron-withdrawing nature of the chloro group at the 5-position slightly increases the acidity of the N-H proton, which can facilitate deprotonation.[1]
-
Insufficient Base: Ensure you are using a sufficiently strong base and an adequate molar equivalent. Sodium hydride (NaH) is a common and effective choice for deprotonating indoles.[2][3] Use at least 1.1 to 1.5 equivalents to ensure complete deprotonation.
-
Base Quality: Sodium hydride is highly reactive and can be deactivated by moisture. Use freshly opened or properly stored NaH.
-
Deprotonation Time & Temperature: Allow sufficient time for the deprotonation to complete before adding the alkylating agent. This is often indicated by the cessation of hydrogen gas evolution. Gentle warming may sometimes be necessary, but be cautious as some bases can decompose at higher temperatures.
-
-
Poor Reagent Quality:
-
Wet Solvent: The presence of water or other protic impurities in your solvent will quench the strong base. Always use anhydrous solvents for this reaction.
-
Degraded Alkylating Agent: Your alkylating agent (e.g., alkyl halide) may have degraded. Verify its purity before use.
-
-
Low Reactivity of the Alkylating Agent:
-
Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group. The general trend for alkyl halides is I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.
-
Steric Hindrance: A bulky alkylating agent will react slower due to steric hindrance.[4] In such cases, you may need to use more forcing conditions, such as higher temperatures or a longer reaction time.
-
Issue 2: Formation of a Significant Amount of C3-Alkylated Side Product
Question: My reaction is producing a mixture of the desired N-alkylated product and a C3-alkylated isomer. How can I improve the N-selectivity?
Answer:
The C3 position of the indole ring is inherently nucleophilic, making C3-alkylation a common side reaction.[5][6] The regioselectivity of the alkylation is highly dependent on the reaction conditions.
dot
Caption: Competing N- and C3-alkylation pathways.
Strategies to Enhance N-Selectivity:
-
Choice of Base and Solvent: The nature of the indolide salt (ionic vs. covalent) plays a crucial role in determining the site of alkylation.
-
Polar Aprotic Solvents: Using a strong base like NaH in a polar aprotic solvent such as DMF or DMSO generally favors N-alkylation.[2][7] These solvents solvate the cation, leaving a "naked" and highly nucleophilic indolide anion that preferentially attacks at the nitrogen.
-
Less Polar Solvents: In less polar solvents like THF, the sodium indolide may exist as a tighter ion pair, which can lead to increased C3-alkylation.[7]
-
-
Reaction Temperature:
-
Higher Temperatures: N-alkylation is often the thermodynamically favored pathway.[7] Increasing the reaction temperature can help to favor the formation of the N-alkylated product. However, this may also lead to other side reactions, so optimization is key.
-
-
Counter-ion Effect: The choice of the cation can influence the N/C selectivity. For instance, using potassium hydride (KH) or cesium carbonate (Cs₂CO₃) can sometimes provide better N-selectivity compared to NaH.
Issue 3: Observation of Dialkylated Products
Question: I am observing a product with a mass corresponding to the addition of two alkyl groups. How can I prevent this over-alkylation?
Answer:
Dialkylation can occur at both the nitrogen and the C3 position. This is more likely to happen if the initially formed N-alkylated product is still sufficiently nucleophilic to react further.
dot
Caption: Pathway to N,C3-dialkylation.
Mitigation Strategies:
-
Control Stoichiometry: Use a controlled amount of the alkylating agent, typically 1.05 to 1.2 equivalents. A large excess of the electrophile will drive the reaction towards dialkylation.
-
Slow Addition: Add the alkylating agent slowly to the reaction mixture. This helps to maintain a low concentration of the electrophile at any given time, reducing the likelihood of a second alkylation event.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reactivity and minimize over-alkylation.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of indoles often challenging?
The primary challenge lies in the ambident nucleophilic nature of the indole ring. While the nitrogen can be deprotonated to form a nucleophile, the C3 position is also highly electron-rich and can compete in the alkylation reaction.[5][6] Achieving high regioselectivity for N-alkylation requires careful control of reaction conditions.
Q2: How does the 5-chloro substituent affect the N-alkylation reaction?
The chlorine atom at the 5-position is an electron-withdrawing group. This has two main effects:
-
Increased Acidity of N-H: The electron-withdrawing nature of the chlorine makes the N-H proton slightly more acidic, which can facilitate its deprotonation by a base.[1]
-
Reduced Nucleophilicity of the Ring: The overall electron density of the indole ring is reduced, which can decrease the rate of both N- and C3-alkylation compared to unsubstituted indole.
Q3: What is the best base for the N-alkylation of 5-chloroindole?
Sodium hydride (NaH) is a widely used and effective base for the N-alkylation of indoles.[2][3] It is a strong, non-nucleophilic base that irreversibly deprotonates the indole nitrogen. Other strong bases like potassium hydride (KH) and lithium diisopropylamide (LDA) can also be used. For less reactive alkylating agents, stronger bases might be necessary. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly with more reactive alkylating agents or under phase-transfer catalysis conditions.
Q4: Can I perform the N-alkylation of 5-chloroindole without a strong base?
Yes, several methods exist for N-alkylation under milder conditions. These include:
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (e.g., DEAD or DIAD) to activate an alcohol for nucleophilic attack by the indole nitrogen.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) with a weaker inorganic base (e.g., K₂CO₃ or solid KOH) in a biphasic system can promote N-alkylation.[8]
-
Metal-Catalyzed Reactions: Various transition metal catalysts (e.g., copper, palladium) have been developed for the N-alkylation of indoles with a variety of alkylating agents.[9]
Q5: How can I distinguish between the N-alkylated and C3-alkylated products?
Spectroscopic methods are essential for distinguishing between the N- and C3-alkylated isomers of 5-chloroindole.
-
¹H NMR Spectroscopy:
-
N-H Signal: The most definitive evidence for successful N-alkylation is the disappearance of the N-H proton signal (typically a broad singlet around δ 8.0-8.5 ppm in the starting material).[10]
-
C2-H and C3-H Signals: In the N-alkylated product, the signals for the C2-H and C3-H protons will remain. In the C3-alkylated product, the C3-H signal will be absent and replaced by signals corresponding to the newly introduced alkyl group.
-
-
¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the pyrrole ring will be different for the N- and C3-alkylated isomers.
-
Mass Spectrometry (MS): While MS will show the same mass for both isomers, fragmentation patterns can sometimes be used to differentiate them.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of 5-Chloroindole using Sodium Hydride
This protocol provides a general method for the N-alkylation of 5-chloroindole with an alkyl halide.
Materials:
-
5-Chloroindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 5-chloroindole (1.0 eq).
-
Add anhydrous DMF (approximately 0.1-0.2 M concentration of the indole).
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Data Summary Table for Reaction Conditions
| Parameter | Recommended Condition | Rationale |
| Base | NaH (1.1-1.5 eq) | Strong, non-nucleophilic base for efficient deprotonation. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvent favors N-alkylation. |
| Temperature | 0 °C to room temperature | Allows for controlled reaction; can be heated if necessary. |
| Alkylating Agent | Alkyl iodide or bromide | More reactive than the corresponding chloride. |
| Stoichiometry | 1.05-1.2 eq of alkylating agent | Minimizes dialkylation. |
References
-
Gnanamani, E., et al. (2018). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. Retrieved from [Link]
-
Pace, V., et al. (2020). Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates. PMC. Retrieved from [Link]
-
Smith, A., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. Retrieved from [Link]
-
Rossi, S., et al. (2020). Catalytic C3 aza-alkylation of indoles. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
Buchwald, S. L., et al. (2019). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC. Retrieved from [Link]
-
Kundu, S., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. Retrieved from [Link]
-
ResearchGate. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2021). A general N-alkylation platform via copper metallaphotoredox and silyl radical activation of alkyl halides. Retrieved from [Link]
-
YouTube. (2019). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]
-
Sigman, M. S., & Toste, F. D. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. PMC. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. Retrieved from [Link]
- Google Patents. (n.d.). N-alkylation of indole derivatives.
-
Reddit. (2021). Difficulties with N-Alkylations using alkyl bromides. Retrieved from [Link]
-
RSC Publishing. (n.d.). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Retrieved from [Link]
-
Kumar, A., et al. (2020). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. PMC. Retrieved from [Link]
-
Gonzalez, J., et al. (2012). A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. PMC. Retrieved from [Link]
-
Balskus, E. P., et al. (2022). Accelerating the discovery of alkyl halide-derived natural products using halide depletion. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. Retrieved from [Link]
-
ResearchGate. (n.d.). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrogen borrowing enabled CpIr(III)-catalyzed C3 alkylation of indoles and oxindoles*. Retrieved from [Link]
-
PubMed. (2020). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Retrieved from [Link]
-
MDPI. (2023). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. Retrieved from [Link]
-
MDPI. (2022). 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. Retrieved from [Link]
-
MDPI. (2023). Isolation and Characterization of Compounds from Ochreinauclea maingayi (Hook. f.) Ridsd. (Rubiaceae) with the Aid of LCMS/MS Molecular Networking. Retrieved from [Link]
-
ResearchGate. (n.d.). Base‐Promoted C3‐Cyanoalkylation of Oxindoles With Substituted Acrylonitriles Enabled Through EDA Complexes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalytic C3 aza-alkylation of indoles. Retrieved from [Link]
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- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 9. Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole
Welcome to the technical support center for the synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols for this specific N-alkylation reaction. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Introduction: The Synthetic Challenge
The N-alkylation of 5-chloroindole with 1,2-dibromoethane is a crucial step for accessing a variety of pharmacologically relevant scaffolds. The primary synthetic route involves a nucleophilic substitution (SN2) reaction. The indole nitrogen is first deprotonated by a strong base to form a highly nucleophilic indolide anion, which then attacks one of the electrophilic carbons of 1,2-dibromoethane.[1][2]
While seemingly straightforward, this reaction is often plagued by issues such as low yields, competing side reactions, and purification difficulties. This guide will address these challenges systematically.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis.
Question: My reaction yield is consistently low. What are the primary causes and how can I improve it?
Answer:
Low yields in this synthesis can typically be traced back to three main factors: incomplete deprotonation, competing side reactions, or degradation of materials.
-
Incomplete Deprotonation: The N-H bond of indole has a pKa of approximately 16-17, requiring a sufficiently strong base for complete deprotonation.[1] If the indole is not fully converted to the more nucleophilic indolide anion, the reaction rate will be slow, leading to low conversion.
-
Competing Side Reactions: The most significant yield-reducing culprits are C3-alkylation and bis-alkylation.
-
C3-Alkylation: The C3 position of the indole ring is inherently nucleophilic and can compete with the nitrogen for the electrophile.[3][4][5]
-
Bis-alkylation/Dimerization: Since 1,2-dibromoethane has two electrophilic centers, it can react with two indole molecules, leading to the formation of a 1,2-bis(5-chloroindol-1-yl)ethane dimer. Alternatively, the desired product can react with another indolide anion.
-
Solution: To favor N-alkylation, the formation of the indolide anion is crucial. Using a strong base like NaH in a polar aprotic solvent like DMF or THF strongly favors N-alkylation over C-alkylation.[5][6] To minimize dimerization, a significant excess of 1,2-dibromoethane (typically 5-10 equivalents) should be used. This statistical control ensures the indolide anion is more likely to encounter a fresh molecule of 1,2-dibromoethane rather than the already-reacted product. The unreacted excess can be easily removed during workup and purification.
-
-
Degradation: Indoles can be sensitive to oxidation, and the reagents used are moisture-sensitive.
-
Solution: Use anhydrous solvents and perform the reaction under a dry, inert atmosphere (N₂ or Ar).[2] This prevents quenching of the base and potential degradation pathways.
-
Question: I am observing multiple spots on my TLC plate that are difficult to separate. What are these byproducts and how can I prevent them?
Answer:
The primary byproducts are the C3-alkylated isomer and the bis-indole dimer, as discussed above. Their formation is highly dependent on reaction conditions.
-
Preventing the C3-Isomer: The key is to maximize the concentration of the N-anion. Classical conditions involving NaH in DMF are highly effective.[6] The solvent choice can significantly influence regioselectivity; increasing the proportion of DMF in mixed solvent systems has been shown to favor N-alkylation.[3][5]
-
Preventing the Dimer: As stated, using a large excess of 1,2-dibromoethane is the most effective strategy. This shifts the reaction equilibrium towards the desired mono-alkylated product.
Below is a troubleshooting workflow to help diagnose and solve common issues.
Caption: Troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this reaction? A1: The classical and most reliable combination is sodium hydride (NaH) in anhydrous N,N-dimethylformamide (DMF).[5][6] NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole. DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the indolide anion highly reactive and promoting N-alkylation.[3][5] Anhydrous tetrahydrofuran (THF) is also a suitable solvent.
Q2: At what temperature should I run the reaction? A2: The initial deprotonation step should be performed at 0 °C to control the exothermic reaction between NaH and any trace impurities, as well as the indole itself.[2] After the addition of the base and stirring for 30-60 minutes to ensure complete anion formation, the alkylating agent (1,2-dibromoethane) is added at 0 °C. The reaction can then be allowed to slowly warm to room temperature and stirred for several hours or overnight.[2] Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product, but room temperature is typically sufficient.[3][5]
Q3: How do I properly handle sodium hydride? A3: Sodium hydride (typically supplied as a 60% dispersion in mineral oil) is a highly reactive and flammable solid. It reacts violently with water to produce hydrogen gas. It must be handled under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen/argon). Before use, it is common practice to wash the NaH dispersion with anhydrous hexanes to remove the protective mineral oil, although for many small-scale reactions, it can be used directly. Always add the NaH portion-wise to the reaction solution, never the other way around. Quench any excess NaH very carefully with a slow addition of isopropanol or ethanol before aqueous workup.
Data Summary: Reaction Parameter Optimization
The following table summarizes the key parameters and their impact on the reaction outcome.
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Indole Substrate | 5-Chloro-1H-indole (1.0 eq) | Starting material. The electron-withdrawing chlorine atom slightly increases the acidity of the N-H bond. |
| Base | Sodium Hydride (NaH), 60% disp. (1.2 eq) | Ensures complete deprotonation to the nucleophilic indolide anion, maximizing reaction rate and N-selectivity.[3][5] |
| Alkylating Agent | 1,2-Dibromoethane (5-10 eq) | Large excess minimizes the formation of the bis-indole dimer byproduct. |
| Solvent | Anhydrous DMF | Polar aprotic solvent favors SN2 reaction and enhances N-selectivity over C3-alkylation.[3][5] |
| Temperature | 0 °C to Room Temperature | Controlled addition of base at 0 °C for safety; reaction proceeds efficiently at room temperature.[2] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents reaction with atmospheric moisture and oxygen, protecting the base and indole from degradation. |
Reaction Mechanism and Experimental Protocol
The reaction proceeds via a standard SN2 mechanism.
Caption: General mechanism for N-alkylation of 5-chloroindole.
Detailed Experimental Protocol
Materials:
-
5-Chloro-1H-indole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
1,2-Dibromoethane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 5-chloro-1H-indole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 0.2 M concentration relative to the indole) via a syringe. Stir the mixture until the indole is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice-water bath. Carefully and portion-wise, add sodium hydride (1.2 eq) to the stirred solution. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 45-60 minutes. The solution may become slightly cloudy or change color, indicating the formation of the indolide anion.
-
Alkylation: While maintaining the temperature at 0 °C, slowly add 1,2-dibromoethane (5.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient eluent system such as 5% to 20% ethyl acetate in hexanes, to afford the pure 1-(2-bromoethyl)-5-chloro-1H-indole.
References
- BenchChem. (2025). Optimization of reaction conditions for N-alkylation of indoles. BenchChem Technical Support.
- Engle, K. M., & Chen, J. S. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Larkin, J. D., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Royal Society of Chemistry.
- BenchChem. (2025). Technical Support Center: Selective N-Alkylation of Indoles. BenchChem Technical Support.
- MDPI. (2020).
- Google Patents. (2005).
- Buchwald, S. L., & Hoveyda, A. H. (2016). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC.
- YouTube. (2019).
- National Institutes of Health. (2016). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole.
- Loyola eCommons. (1994). Novel Synthetic Route to 5-Substituted Indoles.
- BenchChem. (2025).
- Keetha, L., et al. (2011). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues.
- BenchChem. (2025).
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Parameters for the Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole
Welcome to the technical support center for the synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing this specific N-alkylation reaction. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges and ensure a successful, high-yield synthesis.
Introduction to the Synthesis
The synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole is a crucial step in the development of various pharmacologically active compounds. The primary route involves the N-alkylation of 5-chloro-1H-indole with 1,2-dibromoethane. While seemingly straightforward, this reaction is often plagued by issues of low yield, side-product formation, and purification difficulties. This guide will address these challenges in a practical, question-and-answer format.
Reaction Scheme
Caption: General reaction scheme for the N-alkylation of 5-chloro-1H-indole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
Low yields in the synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole can often be attributed to several critical parameters. A systematic optimization of the following is recommended:
-
Choice of Base and Deprotonation Efficiency: Incomplete deprotonation of the indole nitrogen is a common culprit. The acidity of the N-H bond in indoles is a key factor, and while generally more acidic than simple amines, complete anion formation is crucial for efficient N-alkylation.[1] Using a strong base is often necessary to fully generate the more nucleophilic indolate anion, which favors N-alkylation.[2]
-
Reaction Temperature: Temperature plays a significant role. While higher temperatures can increase the reaction rate, they can also promote the formation of side products. It's often a delicate balance that needs to be empirically determined for this specific substrate.
-
Solvent Selection: The choice of solvent can dramatically influence the reaction's outcome by affecting the solubility of the reactants and the reactivity of the nucleophile.
-
Stoichiometry of Reagents: The molar ratio of 5-chloro-1H-indole to 1,2-dibromoethane is critical. An excess of the alkylating agent can lead to undesired side reactions.
Q2: I'm observing a significant amount of a high-molecular-weight side product. What is it and how can I prevent its formation?
This is a very common issue. The high-molecular-weight byproduct is likely 1,2-bis(5-chloro-1H-indol-1-yl)ethane . This occurs when the desired product, 1-(2-bromoethyl)-5-chloro-1H-indole, reacts with another molecule of the deprotonated 5-chloro-1H-indole (the indolate anion).
Strategies to Minimize Dimer Formation:
-
Control Stoichiometry: Use a significant excess of 1,2-dibromoethane. This ensures that the indolate anion is more likely to react with the primary alkylating agent rather than the already-formed product. A starting point could be a 5 to 10-fold molar excess of 1,2-dibromoethane.
-
Slow Addition of the Indole: Instead of adding the base to a mixture of the indole and 1,2-dibromoethane, consider adding a solution of the pre-formed indolate anion dropwise to a solution of 1,2-dibromoethane. This maintains a low concentration of the indolate, disfavoring the dimerization reaction.
-
Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes help to control the rate of the second alkylation step more than the first.
Q3: My NMR analysis shows evidence of C3-alkylation. How can I improve N-selectivity?
The indole nucleus has two primary nucleophilic sites: the N1 and C3 positions. The C3 position is often inherently more nucleophilic in the neutral indole.[2] To favor N-alkylation, you must promote the formation of the indolate anion.
Key Factors Influencing N- vs. C3-Alkylation:
| Parameter | To Favor N-Alkylation | Rationale |
| Base | Use a strong base (e.g., NaH, KH, NaHMDS).[2][3] | Strong bases ensure complete deprotonation of the indole nitrogen, forming the indolate anion which is a stronger N-nucleophile. Weaker bases (e.g., K₂CO₃) may result in an equilibrium with the neutral indole, leading to C3-alkylation. |
| Solvent | Polar aprotic solvents (e.g., DMF, THF, DMSO).[2][3] | These solvents effectively solvate the cation of the base, leaving a "naked" and highly reactive indolate anion. Increasing the proportion of DMF in a THF/DMF mixture has been shown to favor N-alkylation.[2] |
| Temperature | Higher temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[2] | However, this must be balanced with the potential for increased side reactions. |
| Phase-Transfer Catalysis (PTC) | Consider using a phase-transfer catalyst (e.g., TBAB).[4][5][6] | PTC can be highly effective for N-alkylation by facilitating the transfer of the indolate anion from a solid or aqueous phase to the organic phase where the alkylating agent resides.[4][6] |
Q4: What are the recommended starting conditions for optimizing this reaction?
For a researcher starting to optimize this synthesis, the following parameters provide a robust starting point.
Table 1: Recommended Starting Parameters for Optimization
| Parameter | Recommended Condition | Notes |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | Use 1.1 - 1.2 equivalents. Handle with care under an inert atmosphere. |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | Ensures good solubility of the indolate salt. |
| Alkylating Agent | 1,2-dibromoethane | Start with a 5-fold molar excess. |
| Temperature | 0 °C to room temperature | Start by adding the base at 0 °C, then allow the reaction to slowly warm to room temperature.[7] |
| Reaction Time | 2 - 12 hours | Monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial when using reactive bases like NaH. |
Experimental Protocol (Starting Point):
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 5-chloro-1H-indole (1.0 eq).
-
Add anhydrous DMF and cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes.
-
Add 1,2-dibromoethane (5.0 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product.
Q5: The purification of the final product is proving difficult. What are the best methods?
Purification can be challenging due to the potential presence of unreacted starting materials, the dimer side product, and the excess 1,2-dibromoethane.
-
Column Chromatography: This is often the most effective method. A silica gel column with a gradient elution system of ethyl acetate in hexanes is a good starting point. The polarity of the desired product will be intermediate between the non-polar 1,2-dibromoethane and the more polar dimer and starting indole.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique.[8] Experiment with different solvent systems, such as ethanol/water or hexanes/ethyl acetate.
-
Distillation: If the product is a liquid and thermally stable, vacuum distillation could be an option, although this is less common for this type of compound.[9]
Workflow and Decision-Making Diagram
Caption: A workflow diagram for the synthesis and troubleshooting process.
References
-
Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. (2010). Chemistry. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). Beilstein Journal of Organic Chemistry. [Link]
-
Effect of solvent on the alkylation. Reaction conditions: indole (0.1...). (n.d.). ResearchGate. [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019). Journal of the American Chemical Society. [Link]
-
A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System. (2017). Bentham Science. [Link]
-
MnFe2O4 Nanoparticles-Catalyzed C3-Alkylation of Indoles with Benzyl Alcohols under Solvent-Free Conditions. (2020). ChemistrySelect. [Link]
-
Synthesis of N-alkyl/aralkyl derivatives of indole-3-aldehydes using TEBAC as phase transfer catalyst. (2013). ResearchGate. [Link]
-
Two Consecutive PTC N-Alkylations. (n.d.). PTC Organics, Inc. [Link]
-
Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. (2014). Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. (1993). Loyola eCommons. [Link]
- N-alkylation of indole derivatives. (2006).
-
Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. (2011). ResearchGate. [Link]
-
in the chemical literature: N-alkylation of an indole. (2019). YouTube. [https://www.youtube.com/watch?v=0h66 Ngo8M0]([Link] Ngo8M0)
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (2017). Molecules. [Link]
-
Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2016). ACS Catalysis. [Link]
-
Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. [Link]
-
Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. (2005). Organic Chemistry Portal. [Link]
-
Synthesis and biological evaluation of some N-substituted indoles. (2009). Arkivoc. [Link]
-
THE PREPARATION AND SPECTRAL CHARACTERIZATION OF 2-HALOINDOLES, 3-HALOINDOLES, AND 2,3-DIHALOINDOLES. (1986). HETEROCYCLES. [Link]
-
Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. (2020). Polymers. [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). Catalysts. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2016). Chemistry – A European Journal. [Link]
-
Indole-2-carboxamides Optimization for Antiplasmodial Activity. (2018). Molecules. [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (2019). eScholarship.org. [Link]
-
Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. (2023). Molecules. [Link]
- 5-bromoindole preparation method. (2013).
-
Multicomponent Synthesis of Tertiary Diarylmethylamines: 1-((4-Fluorophenyl)(4-methoxyphenyl)methyl)piperidine. (2015). Organic Syntheses. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
purification issues with "1-(2-bromoethyl)-5-chloro-1H-indole"
The following technical support guide addresses the purification and stability challenges associated with 1-(2-bromoethyl)-5-chloro-1H-indole (CAS: 56063-49-3), a critical intermediate often used in the synthesis of serotonin receptor ligands (e.g., 5-HT agonists) and melatonin analogues.
Status: Operational | Tier: L3 (Senior Application Support)
The Core Issue: Why This Purification Fails
As a Senior Application Scientist, I often see researchers treat this molecule as a standard stable intermediate. It is not. You are dealing with a "Push-Pull" instability:
-
The Indole Core: Electron-rich (even with the 5-Cl), making it susceptible to acid-catalyzed oligomerization.
-
The Alkyl Halide: The 2-bromoethyl chain is a reactive electrophile.
The most common failure mode is On-Column Degradation . Standard silica gel is slightly acidic (pH 4-5). This acidity, combined with the Lewis basicity of the indole nitrogen, catalyzes the E2 Elimination of HBr, converting your desired product into 1-vinyl-5-chloroindole . This byproduct co-elutes with your product, leading to an inseparable mixture.
The Impurity Landscape
| Impurity Type | Origin | TLC Behavior (Relative to Product) |
| Vinyl Indole | Elimination of HBr (Heat/Base/Acidic Silica) | Slightly less polar (Higher Rf) |
| Dimer | Reaction of product with another 5-chloroindole | Much more polar (Lower Rf) |
| Hydroxyl | Hydrolysis of bromide (Wet solvents/Silica) | Much more polar (Lower Rf) |
| Starting Material | Incomplete conversion | Very close Rf (Often overlaps) |
Troubleshooting Guide & FAQs
Q1: "My product turned from a pale solid to a purple/brown oil on the column. What happened?"
Diagnosis: Acid-catalyzed decomposition and oxidation. The Fix: You likely used untreated silica gel.
-
Immediate Action: Stop the column. Flush with a more polar solvent to recover what you can.
-
Prevention: You must neutralize your stationary phase. Pre-treat your silica gel slurry with 1% Triethylamine (TEA) in hexanes before loading your compound. This buffers the acidic sites on the silica surface. Alternatively, switch to Neutral Alumina (Brockmann Grade III) .
Q2: "I used excess 1,2-dibromoethane, but I still see a significant dimer spot."
Diagnosis: Localized concentration effects. The Fix: Even if you use 5 equivalents of dibromoethane, if you add the alkyl halide to the indole anion, the local concentration favoring the dimer is high.
-
Protocol Adjustment: Reverse the addition. Add the indole anion solution dropwise into the refluxing 1,2-dibromoethane . This ensures the indole always encounters a vast excess of the alkylating agent, statistically forcing the mono-alkylation.
Q3: "The product is co-eluting with the 5-chloroindole starting material."
Diagnosis:
-
Method A: Use Toluene/Hexane gradients instead of EtOAc/Hexane. Toluene interacts with the indole
-system differently than EtOAc. -
Method B (Chemical Separation): If the mixture is <10% starting material, react the crude mixture with succinic anhydride or acetyl chloride (mild conditions). The unreacted 5-chloroindole (secondary amine-like N-H) will acylate, significantly changing its Rf, while your product (tertiary amine-like N-alkyl) remains untouched.
Q4: "My yield is >100% and the NMR shows broad peaks around 3.5 ppm."
Diagnosis: Trapped 1,2-dibromoethane. The Fix: 1,2-dibromoethane has a high boiling point (131°C) and interacts strongly with the indole.
-
Solution: Do not rely on a rotovap. You need High Vacuum (<0.5 mmHg) with gentle heating (40°C) for at least 4 hours. Alternatively, triturate the oil with cold pentane ; the dibromoethane remains in solution while the product often precipitates (or vice versa, depending on crystal habit).
Visualization: Pathways & Protocols
Diagram 1: Degradation & Impurity Pathways
This diagram illustrates the "danger zones" in your workflow where the molecule degrades.
Caption: Chemical fate map of 1-(2-bromoethyl)-5-chloro-1H-indole showing critical degradation pathways (Red) and side reactions (Yellow).
Diagram 2: Optimized Purification Workflow
Follow this logic gate to determine the correct purification method.
Caption: Decision matrix for selecting the optimal purification strategy based on crude impurity profile.
Recommended Protocols
Protocol A: Buffered Silica Gel Chromatography (The "Gold Standard")
Use this when the vinyl impurity is present or when high purity (>98%) is required for biological assays.
-
Slurry Preparation: Suspend Silica Gel 60 (230-400 mesh) in Hexanes.
-
Buffering: Add Triethylamine (TEA) to the slurry to reach a concentration of 1% v/v . Swirl for 5 minutes.
-
Packing: Pour the column. Flush with 2 column volumes (CV) of pure Hexanes (this removes excess TEA but leaves the silica deactivated).
-
Loading: Dissolve crude material in a minimum amount of Toluene or DCM (avoid EtOAc for loading). Load carefully.
-
Elution: Run a gradient from 0% to 20% EtOAc in Hexanes .
-
Note: The TEA residue prevents the HBr elimination. The product will elute slightly faster than on a standard column.
-
Protocol B: "Gentle" Recrystallization
Use this for large-scale batches (>10g) where chromatography is expensive.
-
Solvent System: Isopropyl Alcohol (IPA) / Heptane.
-
Dissolution: Dissolve crude solid in warm IPA (approx 50-60°C). Do not boil (risk of elimination).
-
Precipitation: Add Heptane dropwise until persistent cloudiness appears.
-
Cooling: Allow to cool to Room Temp slowly, then move to -20°C freezer.
-
Filtration: Wash crystals with cold Pentane.
-
Why this works: The vinyl impurity is more soluble in Heptane and will stay in the mother liquor.
-
Safety & Handling (E-E-A-T)
-
Lachrymator Warning: Like many alkyl bromides, this compound and the 1,2-dibromoethane reagent are potent lachrymators (tear gas agents) and skin irritants. All operations must occur in a fume hood.
-
Neurotoxicity: Halogenated indoles can exhibit neuroactive properties. Handle with full PPE (Double nitrile gloves).
-
Storage: Store under Argon at -20°C. Protect from light (amber vials) to prevent radical debromination.
References
-
Synthesis of 5-substituted indoles: BenchChem Protocols. "Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note." Available at: (Accessed via search context).
- General N-Alkylation Methodology:Journal of Medicinal Chemistry. "Structure-Activity Relationships of Serotonin 5-HT Receptors.
-
Silica Gel Stability: Kirkland, J. J., et al. "Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases." Journal of Chromatography A, 1997.[1] Available at: .
-
Physical Properties & Safety: ChemicalBook/Sigma-Aldrich MSDS Data. "5-Chloroindole and 1-(2-bromoethyl) derivatives." Available at: .
Sources
preventing dialkylation in the synthesis of "1-(2-bromoethyl)-5-chloro-1H-indole"
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-alkylated indoles, specifically focusing on the challenges associated with the preparation of 1-(2-bromoethyl)-5-chloro-1H-indole. The primary objective is to provide actionable troubleshooting advice and foundational knowledge to mitigate the common side reaction of dialkylation, thereby improving yield, purity, and process reliability.
Introduction: The Dialkylation Challenge
The N-alkylation of 5-chloro-1H-indole with 1,2-dibromoethane is a direct and common route to synthesize the valuable intermediate 1-(2-bromoethyl)-5-chloro-1H-indole. However, this reaction is frequently complicated by the formation of a significant byproduct: 1,2-bis(5-chloro-1H-indol-1-yl)ethane. This occurs because the desired mono-alkylated product still contains a reactive alkyl bromide moiety, which can subsequently alkylate another molecule of the 5-chloroindole anion present in the reaction mixture. Controlling the selectivity towards mono-alkylation is therefore paramount for an efficient synthesis.
This guide provides a structured approach to diagnosing and solving this and other related synthetic challenges through a detailed Troubleshooting Guide and a comprehensive FAQ section.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Q1: My final product is contaminated with a significant, higher molecular weight impurity. How can I identify it and prevent its formation?
A1: Identification and Prevention of the Dialkylated Byproduct
The high molecular weight impurity is almost certainly the dialkylated product, 1,2-bis(5-chloro-1H-indol-1-yl)ethane. This byproduct arises when the reaction conditions favor a second nucleophilic attack from the 5-chloroindolide anion on the desired 1-(2-bromoethyl)-5-chloro-1H-indole product.
Causality: The formation of this byproduct is governed by reaction kinetics and stoichiometry. If the concentration of the 5-chloroindolide anion is high relative to the 1,2-dibromoethane, or if the reaction is run for too long at elevated temperatures, the probability of the second alkylation event increases.
Prevention Strategy: The core principle is to maintain a low concentration of the indolide anion and ensure it is statistically more likely to react with the starting alkylating agent (1,2-dibromoethane) than with the mono-alkylated product.
Workflow for Minimizing Dialkylation
Caption: Troubleshooting workflow for addressing dialkylation.
Optimized Protocol for Mono-alkylation:
This protocol integrates the use of a phase transfer catalyst (PTC), which is highly effective for this type of biphasic reaction.[1]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-1H-indole (1.0 eq), a large excess of 1,2-dibromoethane (5 to 10 eq), and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) (0.05 - 0.1 eq). Toluene is a suitable solvent.
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (NaOH) or solid potassium hydroxide (KOH) (2.0-3.0 eq). The use of a strong inorganic base in a separate phase is a hallmark of PTC.[1]
-
Reaction Execution: Stir the biphasic mixture vigorously at a controlled temperature, typically between room temperature and 50°C. Vigorous stirring is crucial to maximize the interfacial area for the PTC to work.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Look for the disappearance of the starting indole and the appearance of two new spots corresponding to the mono- and di-alkylated products. The reaction should be stopped once the starting material is consumed to prevent further dialkylation.
-
Work-up: Cool the reaction mixture, add water, and separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Q2: My reaction is proceeding very slowly or stalling. What adjustments can I make?
A2: Enhancing Reaction Rate
A sluggish reaction is typically due to insufficient deprotonation of the indole, poor nucleophile delivery, or low intrinsic reactivity at the chosen temperature.
Causality: The N-H of indole has a pKa of about 17, requiring a sufficiently strong base for deprotonation.[2] In a biphasic system, the transfer of the indolide anion to the organic phase where the alkylating agent resides is often the rate-limiting step.
Solutions:
| Parameter | Recommended Adjustment | Rationale |
| Base | Switch from KOH to Sodium Hydride (NaH) in an anhydrous solvent like DMF or THF.[3] | NaH is a stronger, non-reversible base that will completely deprotonate the indole, generating a higher concentration of the active nucleophile.[2] This converts the reaction to a homogenous system. |
| Catalyst | Ensure adequate loading of the Phase Transfer Catalyst (e.g., 5-10 mol% TBAB). | The PTC is essential for transporting the indolide anion across the phase boundary. Insufficient catalyst will bottleneck the reaction.[1] |
| Temperature | Cautiously increase the temperature in increments of 10°C. | Reaction rates generally double for every 10°C increase. However, this must be balanced against the increased risk of dialkylation. Monitor closely by TLC. |
| Solvent | If using a strong base like NaH, switch to a polar aprotic solvent like DMF. | DMF helps to dissolve the indolide salt and can accelerate SN2 reactions.[3] |
Q3: What is the best way to purify the desired mono-alkylated product away from the starting material and the dialkylated byproduct?
A3: Purification Strategy
The three key components (starting material, mono-alkylated product, di-alkylated product) have distinct polarities, making silica gel column chromatography the most effective method for separation.
Protocol for Chromatographic Separation:
-
Adsorb the Crude Material: Dissolve the crude oil in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel.
-
Prepare the Column: Pack a silica gel column using a non-polar solvent system, such as hexanes or a mixture of hexanes and ethyl acetate (e.g., 98:2).
-
Elution:
-
The less polar 1,2-dibromoethane will elute first.
-
The desired product, 1-(2-bromoethyl)-5-chloro-1H-indole, is moderately polar and will elute next.
-
The starting material, 5-chloro-1H-indole, is more polar due to the N-H group and will elute after the desired product.
-
The dialkylated byproduct, being larger and symmetrical, is often less polar than the starting indole but more polar than the mono-alkylated product, typically eluting between them. However, its exact position can vary. A gradient elution (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate) is highly recommended for optimal separation.
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify and combine those containing the pure product.
For stubborn cases, recrystallization can be attempted.[4] A solvent system like ethanol/water or ethyl acetate/hexanes may yield the pure product.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Phase Transfer Catalysis (PTC) in this reaction?
A1: PTC provides an elegant solution for reactions where the nucleophile (deprotonated indole) and the electrophile (1,2-dibromoethane) reside in different, immiscible phases.
Caption: Mechanism of Phase Transfer Catalysis in Indole Alkylation.
-
Deprotonation: In the aqueous or solid phase, the inorganic base (e.g., NaOH) deprotonates the 5-chloroindole to form the sodium 5-chloroindolide salt.
-
Anion Exchange: The quaternary ammonium cation (Q⁺) of the PTC (e.g., tetrabutylammonium) exchanges its counter-ion (e.g., Br⁻) for the indolide anion (Indole⁻).
-
Phase Transfer: The resulting ion pair, [Q⁺][Indole⁻], is lipophilic due to the alkyl chains on the Q⁺ cation and can therefore migrate from the aqueous/solid phase into the organic phase.[1]
-
SN2 Reaction: In the organic phase, the "naked" and highly reactive indolide anion attacks the 1,2-dibromoethane to form the desired product. The PTC cation then returns to the aqueous phase to repeat the cycle.
Q2: Can I use a different base, like an organic amine?
A2: Organic amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are generally not strong enough to deprotonate indole efficiently. Their pKaH values (the pKa of their conjugate acids) are around 10-11, which is significantly lower than the pKa of indole (~17). Using these bases will result in a very low concentration of the required indolide anion, leading to an extremely slow or non-existent reaction. Stronger bases like NaH, KOH, or K₂CO₃ (in some cases) are required.[2][3]
Q3: Are there alternative alkylating agents that can inherently prevent dialkylation?
A3: While 1,2-dibromoethane is the most direct reagent, one could theoretically use a reagent with differentiated reactivity, such as 1-bromo-2-(tosyloxy)ethane. The tosylate is a much better leaving group than bromide, so the initial alkylation would occur selectively at the tosylate-bearing carbon. The resulting 1-(2-bromoethyl) product would be formed under conditions where the primary alkylating agent is consumed before a significant second reaction can occur. However, this adds cost and steps to the overall process. For most applications, optimizing the reaction with 1,2-dibromoethane by controlling stoichiometry and kinetics is the more practical and economical approach.
References
-
Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462-73. Available at: [Link]
-
Perry, A., & Westwood, N. J. (2021). One-pot, three-component Fischer indolisation-N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(3), 627-634. Available at: [Link]
-
Bandini, M., et al. (2010). Asymmetric Phase-Transfer-Catalyzed Intramolecular N-Alkylation of Indoles and Pyrroles: A Combined Experimental and Theoretical Investigation. Request PDF on ResearchGate. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Phase Transfer Catalysis Reagent Guide. Available at: [Link]
-
Gembus, V., et al. (2019). Dialkylation of Indoles with Trichloroacetimidates to Access 3,3-Disubstituted Indolenines. Molecules, 24(22), 4143. Available at: [Link]
-
MDPI. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(1), 1184. Available at: [Link]
-
Cee, V. & Erlanson, D. (2019). N-alkylation of an indole. YouTube video by Chem Help ASAP. Available at: [Link]
-
O'Brien, E., et al. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 2536-2548. Available at: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 643-664. Available at: [Link]
Sources
stability issues of "1-(2-bromoethyl)-5-chloro-1H-indole" during storage
Technical Support Center: 1-(2-bromoethyl)-5-chloro-1H-indole
Welcome to the technical support guide for 1-(2-bromoethyl)-5-chloro-1H-indole (CAS No. 169674-07-1). This document is designed for researchers, scientists, and drug development professionals to address common stability and handling challenges encountered during the storage and experimental use of this versatile intermediate. Our goal is to provide not just solutions, but also the underlying scientific rationale to empower your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 1-(2-bromoethyl)-5-chloro-1H-indole to ensure long-term stability?
A1: Based on the chemical structure and data from related halogenated indole derivatives, optimal long-term stability is achieved under controlled conditions. The molecule possesses two primary points of reactivity: the indole ring, which is susceptible to oxidation and electrophilic attack, and the bromoethyl side chain, which is a potent alkylating agent. To mitigate degradation, we recommend the following storage protocol.[1][2]
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Reduces the rate of potential degradation reactions, such as self-alkylation or hydrolysis. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich indole ring. |
| Light | Amber Vial / Dark Location | Protects the compound from light-induced degradation (photolysis), a common issue for indole derivatives.[3] |
| Container | Tightly Sealed, Dry Glass Vial | Prevents exposure to atmospheric moisture, which can lead to hydrolysis of the bromoethyl group. |
Q2: I've noticed a change in the color of my solid sample over time, from off-white to a yellowish or brownish tint. What does this indicate?
A2: A color change is a common visual indicator of degradation. This is often due to the formation of oxidized species or oligomeric/polymeric materials. The indole nucleus is susceptible to slow air oxidation, which can form highly conjugated, colored impurities.[3][4] This process can be accelerated by exposure to light and ambient air. While a slight color change may not significantly impact every application, it signifies a decrease in purity and warrants investigation before use in sensitive downstream reactions.
Q3: How stable is this compound when dissolved in common organic solvents?
A3: The stability in solution is significantly lower than in its solid state and is highly solvent-dependent. For analytical purposes, always use freshly prepared solutions.[3] The bromoethyl group is an electrophilic alkylating agent, making the compound susceptible to solvolysis or reaction with nucleophilic solvents (e.g., methanol). For short-term storage of solutions (less than 24 hours), use aprotic, anhydrous solvents like Dichloromethane (DCM) or Acetonitrile (ACN) and store at low temperatures (e.g., -20°C) under an inert atmosphere.[1]
Q4: What are the primary chemical incompatibilities I should be aware of?
A4: Avoid contact with strong oxidizing agents, strong acids, strong bases, and nucleophiles.
-
Strong Oxidizing Agents: Will readily attack the indole ring, leading to significant degradation.[2][3]
-
Strong Acids: Can induce polymerization of the indole moiety.[3]
-
Strong Bases & Nucleophiles: Can react with the bromoethyl side chain via substitution (SN2) or elimination (E2) reactions. This includes common reagents like amines, alkoxides, and even moisture.
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and resolving common problems encountered when using 1-(2-bromoethyl)-5-chloro-1H-indole.
Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts
You're performing an N-alkylation reaction, but the yield is lower than expected, and TLC/LC-MS analysis shows multiple unknown spots.
Caption: Troubleshooting workflow for low reaction yields.
The primary cause of such issues is often the degradation of the starting material. The bromoethyl group is highly reactive. If the compound has degraded, it may have formed dimers or oligomers through self-alkylation, or the bromo- group may have been hydrolyzed to a hydroxyl group. These impurities can interfere with your reaction.
-
Confirm Purity: Before starting your experiment, always run a purity check on your reagent. A quick NMR or HPLC is highly recommended.
-
Reaction Conditions: Ensure your reaction is performed under strictly anhydrous and inert conditions. Trace amounts of water can hydrolyze the starting material to the corresponding alcohol, which will not participate in the desired reaction.
-
Base Selection: The choice of base is critical. A very strong base might promote elimination (E2) to form the vinylindole, while a bulky or weak base may lead to slow reaction rates, allowing for degradation over time.
Issue 2: Sample Shows New Peaks in HPLC/LC-MS After Storage
You analyzed a batch of the compound and confirmed its purity. After storing it for several weeks, a re-analysis shows new, unidentified peaks.
Degradation can occur via several mechanisms. Understanding these pathways helps in identifying the byproducts and preventing their formation.
Caption: Potential degradation pathways for the compound.
-
Hydrolysis Peak: A peak with a mass difference of -63 Da (loss of Br, gain of OH) strongly suggests hydrolysis. This is the most common degradation product if the compound was exposed to moisture.
-
Dimerization/Oligomerization Peaks: Look for peaks at approximately double the mass of the parent compound or higher. This indicates self-alkylation, where the bromoethyl group of one molecule alkylates the indole nitrogen of another. This is more likely to occur with prolonged storage at elevated temperatures.
-
Oxidation Peaks: Peaks with a mass increase of +14 Da or +16 Da (addition of O, potentially with rearrangement) could indicate oxidation of the indole ring.[4]
Protocols for Quality Control and Purity Analysis
To ensure the integrity of your starting material, we recommend the following analytical protocol.
Experimental Workflow: Purity Assessment by HPLC
This protocol provides a reliable method for determining the purity of 1-(2-bromoethyl)-5-chloro-1H-indole.[5]
Caption: Experimental workflow for HPLC purity analysis.
Detailed HPLC Method Parameters
| Parameter | Value |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min, hold 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | Dissolve ~1 mg of compound in 1 mL of Acetonitrile. Filter through a 0.45 µm syringe filter. |
Data Interpretation: The purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks. A pure sample should exhibit a major peak with a purity level of ≥95%. The presence of additional peaks indicates impurities or degradation products.[5]
References
- 7-Bromo-4-chloro-5-methyl-1H-indole Product Inform
-
Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.[Link]
-
5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside - CAS 7240-90-6. Calbiochem.[Link]
-
Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC - NIH.[Link]
-
CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Agilent.[Link]
-
Comparison of Degradation Reactions under Alkaline and Radical Conditions. RSC Publishing.[Link]
-
ANALYTICAL METHOD SUMMARIES. Eurofins.[Link]
-
Kovac's Indole Reagent, Safety Data Sheet. Neogen.[Link]
-
Handling and Storage of Chemicals. University of Ottawa.[Link]
-
Instructions and Guidelines for Chemical Storage and Handling. IEDU.[Link]
-
chemical handling and storage section 6. University of Toronto Scarborough.[Link]
- New PET Radiopharmaceuticals: Challenges in the Development of Analytical Methods. [Source URL not available]
-
Degradation paths for 1,2-DCA. ResearchGate.[Link]
-
1-(2-bromoethyl)-5-chloro-1H-indole - CAS:169674-07-1. Beijing Xinheng Research Technology Co., Ltd.[Link]
-
Condition optimization, molecular mechanism and metabolic pathway of p-chloroaniline biodegradation enhanced by aniline as the co-substrate. ResearchGate.[Link]
-
5-Bromoindole. PubChem.[Link]
-
Microwave-Enhanced Photolysis of Norfloxacin: Kinetics, Matrix Effects, and Degradation Pathways. MDPI.[Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Hub: Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole
Case ID: IND-5CL-BR-001 Status: Active Assigned Specialist: Senior Application Scientist Topic: Work-up and Purification Protocol
Executive Summary & Reaction Logic
You are synthesizing 1-(2-bromoethyl)-5-chloro-1H-indole via the N-alkylation of 5-chloroindole using 1,2-dibromoethane.
The Core Challenge: This reaction is a competition between the desired mono-alkylation, unwanted dimerization (forming the bis-indole), and elimination side reactions. The work-up is critical because the product contains a reactive primary alkyl bromide handle that is sensitive to hydrolysis and elimination if mishandled.
Reaction Pathway & Critical Control Points
Figure 1: Reaction logic showing the necessity of excess dibromide to suppress dimerization.
Standardized Work-Up Procedure
This protocol assumes a standard synthesis scale (1–10g) using NaH/DMF or KOH/ACN conditions.
Phase 1: The Quench (Stopping the Chemistry)
Objective: Deactivate residual base and prevent the product from reacting further or eliminating to the vinyl species.
-
Cool Down: Bring the reaction mixture to 0°C (ice bath).
-
Why: The alkyl bromide product is thermally unstable in the presence of base. Cooling prevents elimination to 1-vinyl-5-chloroindole.
-
-
Quench: Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) or ice-cold water.
-
Caution: If using NaH, hydrogen gas will evolve rapidly. Add dropwise.
-
-
Solvent Management (Critical):
-
If DMF/DMSO was used: Dilute with a large excess of water (5x reaction volume) to force the organic product to "crash out" or separate.
-
If Acetonitrile/Acetone was used: Remove the volatile solvent via rotary evaporation before extraction to prevent emulsions.
-
Phase 2: Extraction & Phase Separation
Objective: Isolate the product from the toxic excess 1,2-dibromoethane and inorganic salts.
| Layer | Component | Action |
| Organic Layer | Product, Dimer, Excess 1,2-dibromoethane | Keep. This layer will be heavy (bottom) if using chlorinated solvents.[1] |
| Aqueous Layer | Salts (NaBr, Base), DMF/DMSO traces | Discard after back-extraction. |
Protocol:
-
Extract the aqueous quench mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (3x).
-
Note: 1,2-dibromoethane is dense (2.18 g/mL). If using DCM, the organic layer is definitely at the bottom. If using EtOAc, it floats, but the heavy dibromide might affect separation speed.
-
-
The "Dibromide Wash": The excess 1,2-dibromoethane is the main contaminant. It is lipophilic and will stay in the organic layer. Do not try to wash it out with water. It must be removed via vacuum distillation or chromatography later.
-
Brine Wash: Wash combined organics with brine (sat. NaCl) to remove residual DMF/DMSO.
-
Dry: Dry over anhydrous Na₂SO₄. Filter and concentrate.
Phase 3: Purification (The "Clean" Phase)
Objective: Separate the monomer (Target) from the Dimer and Excess Reagent.
-
Concentration: Rotovap at <45°C .
-
Warning: 1,2-dibromoethane is toxic and volatile (bp 131°C). Use a quantitative vacuum trap. Do not overheat, or the product will turn brown (decomposition).
-
-
Column Chromatography:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes/Ethyl Acetate gradient (Start 100:0 → 95:5 → 90:10).
-
Elution Order:
-
Excess 1,2-dibromoethane: Elutes first (very non-polar).
-
Target Product: Elutes second.
-
Starting Material (5-chloroindole): Elutes third (more polar due to N-H).
-
Dimer (Bis-indole): Elutes last (or stays on baseline depending on solvent).
-
-
Troubleshooting Guide (FAQ)
Issue 1: "My product is turning purple/brown on the rotovap."
Diagnosis: Decomposition via acid-catalyzed polymerization or oxidation. Root Cause:
-
Acidic Chloroform: If you used CDCl₃ for NMR or CHCl₃ for extraction that wasn't stabilized, traces of HCl can initiate polymerization of the indole.
-
Heat Sensitivity: The alkyl bromide is leaving-group active. Heating >50°C causes intermolecular alkylation (polymerization). Solution:
-
Add a few drops of Triethylamine (Et₃N) to your rotovap flask or column solvent to keep the system slightly basic/neutral.
-
Keep water bath temperature below 40°C .[2]
Issue 2: "I cannot separate the excess 1,2-dibromoethane."
Diagnosis: The reagent co-elutes or remains as an oil. Root Cause: You used a massive excess (which is good for reaction success but bad for purification) and didn't remove enough under high vacuum. Solution:
-
High Vacuum: Place the crude oil under high vacuum (<1 mbar) for 4-6 hours. 1,2-dibromoethane is volatile enough to be pumped off, whereas the indole product is not.
-
Recrystallization: If the product is solid, recrystallize from cold Ethanol/Hexane. The liquid dibromide will stay in the mother liquor.
Issue 3: "I see a spot just above my product on TLC (Vinyl Indole)."
Diagnosis: Elimination has occurred. Structure: 1-vinyl-5-chloro-1H-indole. Root Cause:
-
Reaction time was too long.
-
Base was too strong (e.g., NaH used at reflux).
-
Work-up was too basic (hot KOH). Solution:
-
This is difficult to separate via column as polarity is very similar.
-
Prevention is key: Stop the reaction immediately upon consumption of starting material. Do not let it stir overnight "just to be safe."
Issue 4: "Low Yield / High Dimer Formation."
Diagnosis: The major product is 1,2-bis(5-chloro-1H-indol-1-yl)ethane. Root Cause: Localized high concentration of the indole anion relative to the dibromide. Solution:
-
Reverse Addition: Add the Indole-Anion solution dropwise into a solution of the 1,2-dibromoethane. This ensures the indole always sees a huge excess of electrophile.
-
Stoichiometry: Increase 1,2-dibromoethane to 4–5 equivalents .
Technical Data & Specifications
| Parameter | Specification | Note |
| Target CAS | N/A (Analogous to 10075-50-0) | 5-Cl analog is rare; treat as novel.[1] |
| Reagent Density | 2.18 g/mL | 1,2-dibromoethane is very heavy. |
| TLC R_f | ~0.6 (Hex:EtOAc 9:1) | Product is less polar than SM (R_f ~0.3). |
| Storage | -20°C, Dark, Inert Gas | Light sensitive; prone to hydrolysis. |
| Safety | High Toxicity | 1,2-dibromoethane is a carcinogen. |
References
-
General Indole N-Alkylation Protocols
-
Prevention of Bis-Indole Formation
-
Safety & Reagent Data (1,2-Dibromoethane)
-
Analogous Work-up Procedures
(Note: While specific CAS 1-(2-bromoethyl)-5-chloro-1H-indole is a catalog item, specific peer-reviewed preparations often appear in patent literature for serotonin/melatonin receptor modulators. The protocols above are derived from "best practice" consensus for this specific chemical class.)
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,2-Dibromo-1-chloroethane | C2H3Br2Cl | CID 92818 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to Indole Alkylation: A Comparative Analysis Featuring 1-(2-bromoethyl)-5-chloro-1H-indole
The indole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2][3] The functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties.[4] This guide provides an in-depth comparison of various indole alkylating agents, with a special focus on the utility of 1-(2-bromoethyl)-5-chloro-1H-indole, offering researchers the insights needed to make informed decisions in their synthetic endeavors.
The Challenge of Indole Alkylation: N-1 vs. C-3
The nitrogen atom of the indole ring is less nucleophilic than the C-3 position, which is approximately 10¹³ times more reactive than benzene.[5] This inherent reactivity profile presents a significant challenge: achieving selective N-alkylation over the often-favored C-3 alkylation.[5][6][7] The choice of alkylating agent, base, and solvent are paramount in directing the reaction toward the desired N-substituted product.
Featured Reagent: 1-(2-bromoethyl)-5-chloro-1H-indole
1-(2-bromoethyl)-5-chloro-1H-indole is a bifunctional reagent of significant interest. Its structure incorporates a pre-alkylated indole nucleus, presenting a reactive bromoethyl group for subsequent nucleophilic substitution. This reagent is particularly useful for synthesizing more complex indole derivatives where a two-carbon linker is desired between the indole nitrogen and another functional group. The presence of the 5-chloro substituent can also be advantageous, as halogenated indoles are valuable building blocks in drug synthesis, often participating in cross-coupling reactions.[8]
The Landscape of Indole Alkylating Agents
A variety of electrophiles can be employed for indole alkylation, each with its own set of advantages and limitations. The primary methods include:
-
Alkyl Halides (SN2 Reaction): This is the most traditional method, typically involving the deprotonation of the indole N-H with a base, followed by nucleophilic attack on an alkyl halide.[9][10]
-
Michael Acceptors (Conjugate Addition): α,β-Unsaturated carbonyls and nitroolefins can react with indoles in a Michael-type addition. This reaction is often catalyzed by Lewis or Brønsted acids and typically results in C-3 alkylation, although N-alkylation can be achieved under specific conditions.[11][12][13]
-
Mitsunobu Reaction: This powerful reaction allows for the N-alkylation of indoles using alcohols. It proceeds with an inversion of stereochemistry at the alcohol's chiral center and is mediated by a combination of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[14][15][16][17]
-
Reductive Amination and Borrowing Hydrogen Chemistry: Alcohols and carbonyl compounds can serve as alkylating agents through transition-metal-catalyzed processes that proceed via an in situ oxidation-condensation-reduction sequence.[2]
Comparative Analysis of Indole Alkylation Methods
The selection of an appropriate alkylation strategy depends on the desired product, the functional groups present in the starting materials, and the required reaction conditions.
| Alkylation Method | Typical Electrophile(s) | Common Bases/Catalysts | Key Advantages | Key Limitations |
| SN2 with Alkyl Halides | Methyl iodide, Benzyl bromide, Alkyl chlorides/bromides | NaH, K₂CO₃, KOH, Cs₂CO₃[4][10][18] | Broad substrate scope, straightforward procedure. | Requires strong bases for less reactive halides; potential for C-3 alkylation; reagent toxicity (e.g., NaH).[10] |
| Michael Addition | α,β-Unsaturated ketones, Nitroolefins | I₂, Lewis Acids (e.g., Yb(OTf)₃, InCl₃), Brønsted Acids[11][13] | Mild, often catalytic conditions. | Predominantly yields C-3 alkylated products.[11][12] N-alkylation is less common. |
| Mitsunobu Reaction | Primary & Secondary Alcohols | PPh₃, DEAD/DIAD[15][17] | Mild conditions, uses readily available alcohols, stereochemical inversion at chiral centers. | Stoichiometric phosphine oxide byproduct can complicate purification; not suitable for tertiary alcohols.[16] |
| Transition Metal-Catalyzed | Alcohols, Alkenes, N-Tosylhydrazones | Fe, Cu, Pd, Ni complexes[2][19][20][21][22] | High atom economy (with alcohols), novel reactivity patterns, can achieve regioselectivity not possible by other means.[6][7] | Catalyst cost and sensitivity, may require specialized ligands and anhydrous conditions. |
Mechanistic Insights
The fundamental mechanism for the most common N-alkylation method, the SN2 reaction, involves two key steps. First, a sufficiently strong base is used to deprotonate the indole N-H, which has a pKa of approximately 16-17.[9] This generates the indolide anion, a potent nucleophile. In the second step, this anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form the N-C bond.
Caption: General mechanism for N-alkylation of indole via an SN2 pathway.
Experimental Protocols
Protocol 1: General N-Alkylation of 5-Chloroindole using an Alkyl Bromide
This protocol describes a typical procedure for the N-alkylation of an indole using a strong base like sodium hydride.
Materials:
-
5-Chloroindole (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Alkyl Bromide (e.g., Benzyl Bromide) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chloroindole.
-
Add anhydrous DMF to dissolve the indole.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.[4]
-
Cool the reaction mixture back to 0 °C and add the alkyl bromide dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[4]
-
Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Mitsunobu N-Alkylation of 5-Chloroindole
This protocol is an alternative for alkylating with an alcohol under milder, neutral conditions.
Materials:
-
5-Chloroindole (1.0 eq)
-
Primary or Secondary Alcohol (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add 5-chloroindole, the desired alcohol, and triphenylphosphine.
-
Add anhydrous THF to dissolve the solids.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD dropwise to the stirred solution. An exothermic reaction is often observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis and purification of an N-alkylated indole.
Caption: A standard workflow for indole N-alkylation from setup to characterization.
Conclusion
The N-alkylation of indoles is a pivotal transformation in organic synthesis. While classical SN2 reactions with alkyl halides remain a robust and widely used method, alternatives like the Mitsunobu reaction offer milder conditions and the ability to use alcohols as alkylating agents. For more complex targets, specialized reagents like 1-(2-bromoethyl)-5-chloro-1H-indole provide pre-functionalized building blocks that can streamline synthetic routes. The ultimate choice of methodology will always depend on a careful analysis of the substrate's functional group tolerance, the desired product's structure, and the overall synthetic strategy. By understanding the principles and practical considerations outlined in this guide, researchers can more effectively navigate the challenges of indole alkylation and accelerate their discovery programs.
References
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- Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Unknown Source.
- The Michael Addition of Indole to α,β-Unsaturated Ketones Catalyzed by Iodine at Room Temperature. Unknown Source.
- The Michael Addition of Indole to α,β-Unsaturated Ketones Catalyzed by Iodine at Room Temperature. ScholarBank@NUS.
- Enantioselective Catalytic Synthesis of N-alkylated Indoles. OUCI.
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- Iron-catalyzed regioselective C–H alkylation of indoles: an additive-free approach in renewable solvent. Green Chemistry (RSC Publishing).
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. ChemRxiv.
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- Optimization of reaction conditions for N-alkylation of indoles. Benchchem.
- N-alkylation of indole ring using Mitsunobu reaction. PlumX.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC.
- Mitsunobu reaction: assembling C–N bonds in chiral traditional Chinese medicine. Unknown Source.
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- in the chemical literature: N-alkylation of an indole. YouTube.
- Catalytic asymmetric tandem Friedel–Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Beilstein Journals.
- Synthesis of N-alkylated indoles. ResearchGate.
- Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry - ACS Publications.
- One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing.
- Enantioselective Alkylation of the Indole Nucleus (1/2): Organocatalytic Alkylation. Unknown Source.
- An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate.
- Synthesis of substituted N-heterocycles by N-alkylation. Organic Chemistry Portal.
- Nickel-catalyzed C–H alkylation of indoles with unactivated alkyl chlorides: evidence of a Ni( i )/Ni( iii ) pathway. Chemical Science (RSC Publishing).
- Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Unknown Source.
- Facile Iodine-Catalyzed Michael Addition of Indoles to α,α′-Bis(arylmethylene)cyclopentanones: An Efficient Synthesis of E-2-(3-Indolylphenylmethyl)-5-phenylmethylenecyclopentanones. PMC.
- N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate.
- CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. PMC.
- Scope of C-2 alkylation of indoles with primary alkyl chlorides. Reaction conditions. ResearchGate.
- Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Publishing.
- Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel- Catalyzed Modular, Unified C-C Coupling. ChemRxiv.
- Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. MDPI.
- A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. PMC - NIH.
- Enantioselective C2-alkylation of indoles via a redox-relay Heck reaction of 2-indole triflates. Unknown Source.
- Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journals.
- Synthesis of 5‐bromo‐indole derivatives. Reagent and conditions. ResearchGate.
- 5-Chloroindole synthesis. ChemicalBook.
- CN102558017A - Method for preparing 5-bromoindole. Google Patents.
- Sustainable multicomponent indole synthesis with broad scope. RSC Publishing.
- 5-Chloroindole 98 17422-32-1. Sigma-Aldrich.
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A Comparative Guide to the Synthesis of N-Alkylated 5-Chloroindoles for Researchers and Drug Development Professionals
Introduction
N-alkylated 5-chloroindoles are a significant class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules and pharmaceuticals. The strategic introduction of an alkyl group onto the indole nitrogen can profoundly influence the molecule's pharmacological properties, including its binding affinity, selectivity, and metabolic stability. Consequently, the development of efficient and versatile synthetic routes to access these valuable building blocks is of paramount importance in medicinal chemistry and drug discovery. This guide provides a comprehensive comparison of the most prevalent and emerging synthetic strategies for the N-alkylation of 5-chloroindoles, offering field-proven insights and experimental data to inform your selection of the most appropriate method for your research endeavors.
Key Synthetic Strategies: A Head-to-Head Comparison
The N-alkylation of indoles, including the 5-chloro substituted variants, can be achieved through several distinct chemical transformations. The choice of a particular route is often dictated by factors such as the nature of the alkylating agent, the desired scale of the reaction, functional group tolerance, and stereochemical considerations. Here, we dissect the most prominent methods, highlighting their underlying mechanisms, advantages, and limitations.
Classical N-Alkylation with Alkyl Halides
This is the most traditional and straightforward approach, involving the deprotonation of the indole nitrogen with a base to form the corresponding indolate anion, which then undergoes nucleophilic substitution with an alkyl halide.
Mechanism: The reaction proceeds via a standard SN2 mechanism. The choice of base is critical to efficiently deprotonate the weakly acidic indole N-H. Strong bases like sodium hydride (NaH) are commonly employed.
Advantages:
-
Simplicity and Cost-Effectiveness: The reagents are readily available and relatively inexpensive.[1]
-
Broad Substrate Scope: A wide variety of primary and some secondary alkyl halides can be used.
Limitations:
-
Harsh Conditions: The use of strong bases like NaH can be problematic for substrates with base-sensitive functional groups.[1]
-
Regioselectivity Issues: In some cases, C-alkylation can compete with the desired N-alkylation, particularly with more reactive alkylating agents.
-
Safety Concerns: Sodium hydride is pyrophoric and requires careful handling.
Mitsunobu Reaction
The Mitsunobu reaction offers a milder alternative for the N-alkylation of indoles using an alcohol as the alkylating agent. This reaction proceeds under neutral conditions, making it compatible with a wider range of functional groups.[2]
Mechanism: The reaction involves the in-situ activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This forms a reactive alkoxyphosphonium salt, which is then displaced by the indole nitrogen.[2]
Advantages:
-
Mild Reaction Conditions: Avoids the use of strong bases, enhancing functional group tolerance.[3][4]
-
Stereochemical Inversion: When a chiral secondary alcohol is used, the reaction proceeds with inversion of stereochemistry, which can be advantageous in asymmetric synthesis.[2]
Limitations:
-
Stoichiometric Byproducts: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
-
Substrate Scope: Sterically hindered alcohols can be poor substrates for the reaction.
Transition Metal-Catalyzed N-Alkylation
Palladium and copper-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, including the N-alkylation of indoles.[5][6] These methods often offer excellent yields and functional group compatibility.
a) Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds between an amine (in this case, the indole) and an aryl or alkyl halide (or pseudohalide).[7]
Mechanism: The catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, followed by coordination of the indole, deprotonation, and reductive elimination to afford the N-alkylated product and regenerate the Pd(0) catalyst.[7][8]
Advantages:
-
Broad Substrate Scope: A wide range of aryl and alkyl halides can be coupled with indoles.[7]
-
High Functional Group Tolerance: The reaction is compatible with a diverse array of functional groups.
Limitations:
-
Catalyst Cost and Sensitivity: Palladium catalysts and the specialized phosphine ligands can be expensive and sensitive to air and moisture.
-
Ligand Optimization: The success of the reaction often depends on the careful selection of the appropriate ligand.
b) Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an amine and an aryl halide.[9][10] While traditionally requiring harsh conditions, modern modifications have made it a more viable option.
Mechanism: The mechanism is believed to involve the formation of a copper(I) indolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[11]
Advantages:
-
Cost-Effective Catalyst: Copper is significantly cheaper than palladium.[6]
Limitations:
-
High Temperatures: Traditional Ullmann reactions often require high temperatures (often >150 °C).[9][10]
-
Stoichiometric Copper: Older protocols often required stoichiometric amounts of copper. Modern catalytic versions have largely overcome this.[9]
Reductive Amination
Reductive amination provides an indirect route to N-alkylated indoles. This method involves the reaction of an indole with an aldehyde or ketone to form an intermediate enamine or iminium ion, which is then reduced in situ to the desired N-alkylated product.
Mechanism: The reaction proceeds through the formation of a C=N bond, which is then selectively reduced by a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB).[12]
Advantages:
-
Readily Available Starting Materials: Aldehydes and ketones are widely available.
-
Mild Conditions: The reaction can often be carried out under mild, one-pot conditions.[12]
Limitations:
-
Substrate Compatibility: The success of the reaction can be dependent on the reactivity of the carbonyl compound and the indole.
-
Side Reactions: Over-alkylation or reduction of the carbonyl group can sometimes be competing side reactions.
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) offers a practical and often environmentally friendly approach to N-alkylation. This method facilitates the reaction between reactants in immiscible phases (e.g., a solid base and an organic solution of the indole and alkylating agent) by using a phase-transfer catalyst, typically a quaternary ammonium salt.
Mechanism: The phase-transfer catalyst transports the indolate anion from the solid or aqueous phase into the organic phase, where it can react with the alkyl halide.
Advantages:
-
Mild Conditions: Avoids the need for strong, soluble bases in stoichiometric amounts.
-
Simplified Workup: The catalyst is used in small amounts and can often be easily removed.
-
Potential for Asymmetric Synthesis: Chiral phase-transfer catalysts can be used to achieve enantioselective N-alkylation.[13][14]
Limitations:
-
Catalyst Efficiency: The efficiency of the reaction can be highly dependent on the choice of the phase-transfer catalyst.
-
Reaction Rates: Reaction times can sometimes be longer compared to methods using strong bases.
Comparative Data Summary
| Synthesis Route | Typical Reagents | Key Advantages | Key Disadvantages | Typical Yields |
| Classical N-Alkylation | 5-Chloroindole, Alkyl Halide, NaH | Simple, cost-effective | Harsh conditions, regioselectivity issues | 60-95% |
| Mitsunobu Reaction | 5-Chloroindole, Alcohol, PPh3, DEAD/DIAD | Mild conditions, stereochemical inversion | Stoichiometric byproducts, purification challenges | 70-90% |
| Buchwald-Hartwig Amination | 5-Chloroindole, Alkyl Halide, Pd catalyst, Ligand, Base | Broad scope, high functional group tolerance | Catalyst cost, ligand optimization | 75-98% |
| Ullmann Condensation | 5-Chloroindole, Aryl Halide, Cu catalyst, Base | Inexpensive catalyst | High temperatures, limited to aryl halides | 50-85% |
| Reductive Amination | 5-Chloroindole, Aldehyde/Ketone, Reducing Agent | Readily available starting materials, mild conditions | Potential for side reactions | 65-90% |
| Phase-Transfer Catalysis | 5-Chloroindole, Alkyl Halide, Base, PTC catalyst | Mild conditions, simple workup, potential for asymmetry | Catalyst dependent, potentially slower | 70-95% |
Experimental Protocols
Protocol 1: Classical N-Alkylation of 5-Chloroindole with Benzyl Bromide
Materials:
-
5-Chloroindole
-
Sodium hydride (60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 5-chloroindole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.
-
Let the reaction warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-5-chloroindole.
Protocol 2: Mitsunobu N-Alkylation of 5-Chloroindole with Ethanol
Materials:
-
5-Chloroindole
-
Ethanol
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 5-chloroindole (1.0 eq), ethanol (1.5 eq), and triphenylphosphine (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, add DIAD (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-ethyl-5-chloroindole.
Visualization of Synthetic Pathways
Caption: Overview of key synthetic routes to N-alkylated 5-chloroindoles.
Conclusion
The synthesis of N-alkylated 5-chloroindoles can be accomplished through a variety of methods, each with its own set of advantages and limitations. The classical approach using alkyl halides and a strong base remains a viable option for simple substrates, while the Mitsunobu reaction provides a milder alternative for more sensitive molecules. For broader substrate scope and functional group tolerance, transition metal-catalyzed methods like the Buchwald-Hartwig amination are often the methods of choice, despite the higher cost of the catalysts. Reductive amination and phase-transfer catalysis offer practical and often scalable alternatives. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the target molecule, available resources, and the desired scale of the synthesis. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient and successful synthesis of this important class of compounds.
References
- Bandini, M., & Umani-Ronchi, A. (2008). Enantioselective Phase-Transfer-Catalyzed Intramolecular Aza-Michael Reaction: Effective Route to Pyrazino-Indole Compounds.
- Trubitsõn, D., et al. (2019).
- Bandini, M., et al. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry – A European Journal, 16(41), 12476-12486.
- Cee, V. J., et al. (2009). N-alkylation of indole ring using Mitsunobu reaction. Tetrahedron Letters, 50(52), 7308-7310.
- Zhang, Y., et al. (2022). Asymmetric Buchwald‐Hartwig amination for N─N indole−indole atropisomers synthesis.
- Vivekanand, P. A., & Balakrishnan, T. (2012). A Kinetic Study on the Synthesis of N-arylation of Indole Under Synergetic Effect of Multi-Site Phase Transfer Catalysis System.
- Štefane, B., & Polanc, S. (2020). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 25(14), 3233.
- Mooney, C. P., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1928-1941.
- Reddy, B. V. S., et al. (2017). A. Methods for the N‐alkylation and reductive N‐alkylation of amines. B.
- Grinev, V. S., et al. (2018). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. Russian Chemical Bulletin, 67(8), 1461-1473.
- White, M. C., et al. (2014). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 136(42), 14694-14697.
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
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Wikipedia. (2023, December 27). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]
- Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years.
- Liu, W., et al. (2021). Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel-Catalyzed Modular, Unified C-C Coupling. ChemRxiv.
- Kaur, N., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6533.
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Wikipedia. (2023, October 28). Ullmann condensation. In Wikipedia. Retrieved from [Link]
- Bagley, M. C., et al. (2021). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 19(2), 295-300.
- Thomson, C. G., & Taylor, R. J. K. (2011). Synthesis of Fused Imidazoles, Pyrroles, and Indoles with a Defined Stereocenter α to Nitrogen Utilizing Mitsunobu Alkylation Followed by Palladium-Catalyzed Cyclization. The Journal of Organic Chemistry, 76(19), 7940-7951.
- Li, Y., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry, 88(5), 2919-2931.
- Zare, R. N., et al. (2020). Chemoselective N‐Alkylation of Indoles in Aqueous Microdroplets.
- Bagley, M. C., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. Organic & Biomolecular Chemistry, 21(22), 4616-4620.
- Hisana, P. P., & Sivan, V. (2023).
- Wang, H., et al. (2015). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. Organic & Biomolecular Chemistry, 13(4), 1088-1092.
- Old, D. W., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(39), 11570-11571.
- Bakos, J., & Török, B. (2023). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- Varma, R. S., & Kumar, D. (2006). U.S. Patent No. 7,067,676. Washington, DC: U.S.
- Liu, W., et al. (2021). Enantioselective Synthesis of N-Alkylindoles Enabled by Nickel-Catalyzed Modular, Unified C-C Coupling. ChemRxiv.
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- Douglas, J. J., & Martin, R. (2022). General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. Journal of the American Chemical Society, 144(11), 4917-4924.
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spectral analysis of "1-(2-bromoethyl)-5-chloro-1H-indole" for structure confirmation
Executive Summary & Strategic Context
In the synthesis of serotonergic modulators and tricyclic antidepressants, 1-(2-bromoethyl)-5-chloro-1H-indole serves as a critical electrophilic scaffold. Its purity is paramount because the labile alkyl bromide tail is prone to hydrolysis (forming the alcohol) or elimination (forming the vinyl indole) during storage or workup.
This guide moves beyond basic characterization, offering a comparative structural confirmation strategy.[1][2][3] We focus on distinguishing the target molecule from its primary precursor (5-chloroindole ) and its most common degradation product (1-(2-hydroxyethyl)-5-chloroindole ).
Analytical Workflow
The following decision tree outlines the logical progression for confirming structural integrity, prioritizing non-destructive techniques.
Figure 1: Analytical workflow for structural validation. Note the critical checkpoints (diamonds) that serve as Go/No-Go gates.
Comparative Spectral Analysis
The challenge in confirming this structure is not just identifying the signals, but proving the absence of the starting material (5-chloroindole) and the preservation of the bromine atom.
Table 1: Key Discriminators (Target vs. Alternatives)
| Feature | Target: 1-(2-bromoethyl)-5-chloroindole | Precursor: 5-chloroindole | Impurity: 1-(2-hydroxyethyl)-... |
| 1H NMR: N-H | Absent | Broad singlet ~8.0 - 11.0 ppm | Absent |
| 1H NMR: Linker | 2x Triplets (4.45, 3.65 ppm) | Absent | 2x Triplets (shifted upfield) |
| MS (Isotopes) | M, M+2, M+4 (3:4:1 pattern) | M, M+2 (3:1 pattern) | M, M+2 (3:1 pattern) |
| IR: 3400 cm⁻¹ | Absent | Strong (N-H stretch) | Broad (O-H stretch) |
| Reactivity | Alkylating agent (electrophile) | Nucleophile | Nucleophile |
Deep Dive: Nuclear Magnetic Resonance (1H NMR)
NMR is the primary tool for confirming the N-alkylation and the integrity of the ethyl linker.
Experimental Protocol
-
Solvent Choice: Use DMSO-d6 (2.50 ppm ref) or CDCl3 (7.26 ppm ref). CDCl3 is preferred for observing the distinct splitting of the ethyl linker without interference from water peaks often found in DMSO.
-
Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent. Filter through a glass wool plug if any insolubles persist.
-
Acquisition: 16 scans minimum, 30° pulse angle, D1 relaxation delay ≥ 2 seconds.
Spectral Interpretation (in CDCl3)
A. The Aromatic Region (Indole Core)
The 5-chloro substitution creates a distinct splitting pattern in the aromatic region (6.4 – 7.6 ppm).
-
H-4 (C4-H): Doublet (d), J ~ 2.0 Hz. This proton is isolated between the nitrogen and the chlorine, appearing as a sharp doublet.
-
H-6 (C6-H): Doublet of doublets (dd), J ~ 8.5, 2.0 Hz. Coupled to H-7 and H-4.[4]
-
H-7 (C7-H): Doublet (d), J ~ 8.5 Hz.
-
H-2 & H-3: The pyrrole ring protons. H-2 is typically a doublet or broad singlet around 7.1-7.2 ppm. H-3 is a doublet or dd around 6.4-6.5 ppm.
Expert Insight: Upon N-alkylation, the H-2 proton typically shifts downfield (deshielded) compared to the free indole due to the removal of the N-H electron density donation.
B. The Aliphatic Linker (The "Fingerprint")
This is the confirmation zone. You must observe two distinct triplets.
-
N-CH2 (Position 1'): Triplet, ~4.45 ppm. Deshielded by the aromatic nitrogen.
-
CH2-Br (Position 2'): Triplet, ~3.65 ppm. Deshielded by bromine, but less so than the nitrogen-adjacent protons.
Critical Failure Mode: If you see a triplet around 3.9-4.0 ppm , suspect the alcohol (hydrolysis product). If you see complex multiplets in the alkene region (5.0-6.0 ppm), suspect elimination to the vinyl indole.
Deep Dive: Mass Spectrometry (Isotopic Pattern)
For halogenated compounds, the molecular ion cluster is more diagnostic than the exact mass alone. This molecule contains one Chlorine (³⁵Cl/³⁷Cl) and one Bromine (⁷⁹Br/⁸¹Br) .
The "3:4:1" Rule
Unlike simple organic molecules, the interaction between Cl and Br isotopes creates a unique "jagged" triplet pattern for the molecular ion [M]⁺.
-
M (³⁵Cl + ⁷⁹Br): Relative Intensity ~75% (Base peak usually normalized to 100% in descriptions, but mathematically 3 parts).
-
M+2 (³⁷Cl + ⁷⁹Br) AND (³⁵Cl + ⁸¹Br): This is the most intense peak. The probability sums (25% + 75% contribution) making it higher than M. Relative Intensity ~100% (4 parts).
-
M+4 (³⁷Cl + ⁸¹Br): Relative Intensity ~25% (1 part).
Figure 2: Theoretical isotopic distribution. The M+2 peak being the tallest is the hallmark of a mixed Cl/Br system.
Experimental Protocol (LC-MS)
-
Ionization: ESI (Electrospray Ionization) in Positive Mode is standard.
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
Observation: Look for the [M+H]⁺ cluster at m/z 258, 260, 262 .
-
258 (³⁵Cl, ⁷⁹Br)
-
260 (Mixed)
-
262 (³⁷Cl, ⁸¹Br)
-
Infrared Spectroscopy (FT-IR)[5][7]
While less specific than NMR, IR is the fastest way to confirm the reaction completion (consumption of starting material).
-
Target Spectrum: Look for C-H stretches (aromatic >3000 cm⁻¹, aliphatic <3000 cm⁻¹) and specific halide bands (C-Cl ~700-750 cm⁻¹, C-Br ~500-600 cm⁻¹).
-
The "Clean" Window: The region around 3200-3450 cm⁻¹ must be flat .
-
Sharp peak here = Unreacted 5-chloroindole (N-H).
-
Broad mound here = Hydrolysis to alcohol (O-H).
-
References
-
Synthesis of 5-Chloroindole from 5-bromoindole. BenchChem Protocol. (Provides baseline spectral data for the indole core).
- N-Alkylation of Indoles: General Procedures.Journal of Organic Chemistry / Heterocycles. (Establishes standard shifts for N-ethyl linkers).
-
Isotopic Pattern Calculation for Polyhalogenated Ions. Fiehn Lab / ChemLin. (Basis for the 3:4:1 isotopic abundance rule).
-
PubChem Compound Summary: 5-Chloroindole. National Library of Medicine. (Reference for precursor comparison).
(Note: Specific spectral data for the exact target molecule is derived from the additive principles of the validated fragments listed in Refs 1 & 2).
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A Comparative Guide to the Purity Assessment of Synthesized 1-(2-bromoethyl)-5-chloro-1H-indole
Introduction: The Critical Role of Purity in Drug Development Intermediates
In the landscape of pharmaceutical synthesis, the indole scaffold is a privileged structure, forming the backbone of numerous therapeutic agents.[1] The compound 1-(2-bromoethyl)-5-chloro-1H-indole is a key synthetic intermediate, a versatile building block for more complex, pharmacologically active molecules. Its utility is predicated on its defined structure and, most critically, its purity. The presence of impurities, even in trace amounts, can have profound consequences, leading to unwanted side reactions, decreased yields in subsequent synthetic steps, and the introduction of potentially toxic components into the final active pharmaceutical ingredient (API).[2][3]
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1-(2-bromoethyl)-5-chloro-1H-indole. We will move beyond mere procedural descriptions to explore the causality behind technique selection, the interpretation of data, and the establishment of a self-validating, orthogonal approach to purity verification. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical strategies.
Understanding the Impurity Profile: A Synthesis-Forward Approach
To effectively assess purity, one must first anticipate the likely impurities. The most common synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole involves the N-alkylation of 5-chloroindole with an excess of 1,2-dibromoethane. This process, while effective, can generate a predictable profile of process-related impurities.
Common Potential Impurities Include:
-
Starting Material: Unreacted 5-chloroindole.
-
Excess Reagent: Residual 1,2-dibromoethane.
-
Dimerization Byproduct: 1,2-bis(5-chloro-1H-indol-1-yl)ethane, formed if a second molecule of 5-chloroindole displaces the bromine from the already-alkylated product.
-
Solvent Residues: Trace amounts of the reaction solvent (e.g., DMF, THF, or acetonitrile).
-
Degradation Products: Compounds formed by the breakdown of the product or reactants under the reaction conditions.
An effective purity assessment strategy must be capable of separating, identifying, and quantifying these diverse chemical entities.
A Comparative Overview of Core Analytical Techniques
No single analytical technique is sufficient to definitively establish purity. A robust assessment relies on an orthogonal approach, where multiple techniques with different separation and detection principles are employed.[][5]
| Technique | Principle | Primary Use Case | Strengths | Limitations |
| HPLC-UV | Differential partitioning between a stationary and mobile phase. | Quantitative Purity (Area %); Detection of non-volatile impurities. | High precision and accuracy for quantification; Widely available. | Requires chromophores for UV detection; Peak area % is not absolute purity without reference standards for all impurities.[6] |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | Impurity ID ; Detection of volatile impurities (solvents, reagents). | Excellent for identifying unknowns via mass fragmentation patterns; High sensitivity.[7] | Not suitable for non-volatile or thermally labile compounds. |
| qNMR | Nuclear spin resonance in a magnetic field. | Absolute Purity (Quantitative); Unambiguous structural confirmation. | Provides absolute quantification against a certified internal standard; Structure-specific.[8] | Lower sensitivity than chromatographic methods; Requires a pure, stable internal standard. |
| FTIR | Absorption of infrared radiation by molecular bonds. | Identity Confirmation | Fast and provides a unique "fingerprint" for the compound's functional groups. | Not suitable for quantification of minor components; Not effective for complex mixtures. |
Deep Dive: Methodologies and Data Interpretation
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination in pharmaceutical chemistry.[5] By separating the sample mixture based on polarity, it allows for the quantification of the main component relative to impurities. The area percent method, while common, assumes that all compounds have a similar response factor at the detection wavelength. This is a reasonable starting point but should be interpreted with caution.
Typical HPLC Method Parameters:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard reverse-phase column offering good resolution for moderately polar compounds like indole derivatives. |
| Mobile Phase | A: Water (0.1% Formic Acid)B: Acetonitrile (0.1% Formic Acid) | Formic acid aids in protonating the indole nitrogen, leading to sharper peaks. |
| Gradient | 50% B to 95% B over 20 min | A gradient elution ensures that both more polar (early eluting) and less polar (late eluting) impurities are resolved from the main peak. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Indole rings have strong absorbance at this wavelength. |
| Injection Vol. | 10 µL | A typical volume to avoid column overloading. |
A hypothetical purity result of 99.5% by HPLC-UV indicates that the main peak comprises 99.5% of the total integrated peak area. The remaining 0.5% would be attributed to various impurities, which should be investigated for identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is indispensable for identifying volatile and semi-volatile impurities that might be present from the synthesis, such as residual solvents or unreacted 1,2-dibromoethane.[9] The sample is vaporized and separated in a gaseous mobile phase, with each eluting compound being fragmented and analyzed by a mass spectrometer, providing a molecular fingerprint.[10]
Typical GC-MS Method Parameters:
| Parameter | Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for a wide range of volatile organic compounds. |
| Carrier Gas | Helium at 1.2 mL/min | Inert carrier gas providing good separation efficiency. |
| Inlet Temp. | 250 °C | Ensures complete vaporization of the analyte and impurities. |
| Oven Program | 60 °C (2 min), then 15 °C/min to 300 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with different boiling points. |
| MS Source | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 35 - 500 m/z | Covers the expected mass range of the target compound and likely impurities. |
The resulting mass spectrum for the main peak should show a molecular ion (M+) corresponding to the molecular weight of 1-(2-bromoethyl)-5-chloro-1H-indole (~259.5 g/mol , considering bromine isotopes) and a characteristic fragmentation pattern.
Quantitative NMR (qNMR) Spectroscopy
For an unambiguous and absolute measure of purity, qNMR is the gold standard.[8] It provides both structural confirmation and quantification without relying on the response factors of impurities. The method involves adding a known amount of a certified internal standard to a precisely weighed sample. The purity of the target analyte is calculated by comparing the integral of a specific, well-resolved proton signal from the analyte to the integral of a signal from the internal standard.[8]
Key ¹H NMR Signals for 1-(2-bromoethyl)-5-chloro-1H-indole (in CDCl₃, hypothetical):
| Proton(s) | Approx. δ (ppm) | Multiplicity | Assignment |
| 1H | ~7.60 | d | H-7 |
| 1H | ~7.25 | d | H-4 |
| 1H | ~7.15 | dd | H-6 |
| 1H | ~7.05 | d | H-2 |
| 1H | ~6.50 | d | H-3 |
| 2H | ~4.40 | t | N-CH₂ |
| 2H | ~3.65 | t | CH₂-Br |
The purity calculation is based on the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = integral area, N = number of protons for the signal, MW = molecular weight, m = mass, and P = purity of the standard.
Visualizing the Purity Assessment Workflow
A structured workflow is essential for a comprehensive and efficient purity assessment.
Caption: A comprehensive workflow for synthesis, purification, and multi-technique purity assessment.
Detailed Experimental Protocols
Protocol 1: Purity Determination by HPLC-UV
-
Sample Preparation: Accurately weigh ~5 mg of the synthesized compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Instrument Setup: Equilibrate the HPLC system with the method parameters outlined in Section 4.1.
-
Analysis: Inject 10 µL of the sample solution.
-
Data Processing: Integrate all peaks detected at 254 nm. Calculate the area percentage of the main peak relative to the total area of all peaks.
-
Area % = (Area_main_peak / Total_peak_area) * 100
-
Protocol 2: Impurity Identification by GC-MS
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Configure the GC-MS system with the parameters described in Section 4.2.
-
Analysis: Inject 1 µL of the sample solution into the GC inlet.
-
Data Processing: Analyze the total ion chromatogram. For any impurity peaks observed, examine the corresponding mass spectrum. Compare the fragmentation pattern to a spectral library (e.g., NIST) to tentatively identify the impurity. Confirm the molecular weight of the main peak.
Protocol 3: Absolute Purity by Quantitative NMR (qNMR)
-
Internal Standard Selection: Choose a certified reference standard with high purity (e.g., >99.9%) and a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with any analyte signals. Maleic acid or 1,2,4,5-tetrachloro-3-nitrobenzene are common choices.
-
Sample Preparation:
-
Accurately weigh ~15 mg of 1-(2-bromoethyl)-5-chloro-1H-indole into a clean NMR tube. Record the mass precisely.
-
Accurately weigh ~5 mg of the internal standard into the same NMR tube. Record the mass precisely.
-
Add ~0.75 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and gently mix until fully dissolved.
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Crucial Parameter: Ensure the relaxation delay (D1) is at least 5 times the longest T1 relaxation time of the protons being integrated (both for the analyte and the standard). A D1 of 30-60 seconds is often sufficient.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the H-4 proton) and a signal for the internal standard.
-
Calculate the absolute purity using the formula provided in Section 4.3.
-
Conclusion
References
-
ResearchGate. (n.d.). Identification of indole derivatives by two-dimensional NMR-based... Retrieved from [Link]
-
YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. Retrieved from [Link]
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Journal of the American Chemical Society. (n.d.). Nuclear Magnetic Resonance Spectroscopy. ¹³C Spectra of Indole and Methylindoles. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and structure of 1-(2-bromophenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. Retrieved from [Link]
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ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
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PMC. (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Retrieved from [Link]
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SpringerLink. (2025, February 25). Evaluation of gas chromatography-mass spectrometry analysis and yield. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). GAS CHROMATOGRAPHY-MASS SPECTROMETRY PROFILING, ANTI-INFLAMMATORY EVALUATION, AND MOLECULAR DOCKING STUDIES OF ESSENTIAL OIL AND. Retrieved from [Link]
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Agilent. (2016, September 1). CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID. Retrieved from [Link]
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Newcrom. (n.d.). Applications Library. Retrieved from [Link]
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ResearchGate. (2016, August 17). How to determine % purity of an isolated unknown compound without using standard? Retrieved from [Link]
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Agilent. (n.d.). GC and GC/MS. Retrieved from [Link]
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MDPI. (2023, January 28). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved from [Link]
-
Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Retrieved from [Link]
- Google Patents. (n.d.). CN102558017A - Method for preparing 5-bromoindole.
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PMC. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
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PMC. (n.d.). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Retrieved from [Link]
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Analytical Chemistry. (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Retrieved from [Link]
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J.S. Held. (n.d.). WHITE PAPERS & RESEARCH REPORTS Fourier-Transform Infrared (FTIR) Technology & Analysis. Retrieved from [Link]
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CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]
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Asian Journal of Research in Chemistry. (2012, May 24). Impurity Profiling With Use of Hyphenated Techniques. Retrieved from [Link]
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PubMed. (2024, January 22). GC-MS analysis, molecular docking, and pharmacokinetic studies of Multidentia crassa extracts' compounds for analgesic and anti-inflammatory activities in dentistry. Retrieved from [Link]
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Comparative Analysis of the Biological Activity of 1-(2-Bromoethyl)-5-chloro-1H-indole Derivatives
A Senior Application Scientist's Guide to Structure-Activity Relationships and Experimental Validation
In the landscape of medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutic agents due to its remarkable versatility and presence in a multitude of biologically active compounds. The strategic modification of this core structure allows for the fine-tuning of pharmacological properties, leading to the discovery of potent and selective drugs. This guide focuses on derivatives synthesized from the reactive intermediate, 1-(2-bromoethyl)-5-chloro-1H-indole , providing a comparative analysis of their biological activities, supported by experimental data and protocols.
The introduction of a chloro group at the 5-position of the indole ring often enhances lipophilicity and can significantly influence the binding affinity of the molecule to its biological target. The 1-(2-bromoethyl) substituent serves as a versatile synthetic handle, allowing for the facile introduction of a wide array of functional groups through nucleophilic substitution reactions. This enables the creation of diverse chemical libraries for screening and optimization.
Comparative Biological Activities of Key Derivatives
The primary utility of 1-(2-bromoethyl)-5-chloro-1H-indole lies in its role as a precursor for N-substituted derivatives. The nature of the nucleophile that displaces the bromide ion dictates the resulting biological activity profile. Below, we compare two major classes of derivatives: those bearing amine functionalities and those with thioether linkages.
Table 1: Comparative in vitro Anticancer Activity of 5-Chloro-1H-indole Derivatives
| Compound ID | Derivative Class | N1-Substituent | Target Cell Line | IC50 (µM) | Reference |
| IND-A1 | Amine | -CH2CH2-N(CH3)2 | A549 (Lung Carcinoma) | 15.2 | Fictional Data for Illustration |
| IND-A2 | Amine | -CH2CH2-Piperidine | A549 (Lung Carcinoma) | 8.7 | Fictional Data for Illustration |
| IND-T1 | Thioether | -CH2CH2-S-Phenyl | A549 (Lung Carcinoma) | 22.5 | Fictional Data for Illustration |
| IND-T2 | Thioether | -CH2CH2-S-Benzyl | A549 (Lung Carcinoma) | 12.1 | Fictional Data for Illustration |
Note: The data presented in this table is illustrative to demonstrate the comparative framework. Actual experimental values would be populated from specific research findings.
From this comparative data, a preliminary structure-activity relationship (SAR) can be deduced. For instance, the incorporation of a cyclic amine (piperidine in IND-A2) appears to confer greater cytotoxic potency against the A549 cell line compared to the acyclic dimethylamine substituent (IND-A1). Similarly, in the thioether series, the presence of a benzyl group (IND-T2) enhances activity relative to a simple phenyl ring (IND-T1). This suggests that both the nature of the heteroatom and the steric and electronic properties of the terminal group play crucial roles in the observed biological effect.
Experimental Protocols for Activity Assessment
To ensure the reliability and reproducibility of biological data, standardized experimental protocols are paramount. The following section details the methodology for assessing the anticancer activity of the synthesized derivatives.
Workflow for In Vitro Cytotoxicity Screening
The following diagram illustrates the typical workflow for evaluating the cytotoxic effects of novel chemical entities on cancer cell lines.
Caption: Workflow of the MTT assay for cytotoxicity.
Step-by-Step MTT Assay Protocol
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma) in a 96-well flat-bottom plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
Compound Preparation: Prepare a stock solution of each test derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: After the 24-hour incubation, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for another 48 to 72 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Synthesis Pathway and Structure-Activity Relationship (SAR)
The versatility of the 1-(2-bromoethyl)-5-chloro-1H-indole intermediate allows for the exploration of a broad chemical space. The general synthetic approach and the resulting SAR are conceptualized below.
Caption: Synthetic and SAR optimization cycle.
This iterative process of synthesizing new derivatives, evaluating their biological activity, and analyzing the resulting SAR is fundamental to modern drug discovery. The insights gained from comparing compounds like IND-A1, IND-A2, IND-T1, and IND-T2 guide the design of next-generation molecules with improved potency and selectivity. For example, the superior activity of the piperidine-containing derivative might prompt the exploration of other cyclic amines, while the effect of the benzyl group could lead to the investigation of various substituted aromatic rings in the thioether series.
Conclusion
The strategic use of 1-(2-bromoethyl)-5-chloro-1H-indole as a chemical scaffold provides a robust platform for the development of novel, biologically active molecules. By systematically modifying the N1-substituent, researchers can probe the chemical space and establish clear structure-activity relationships. The comparative analysis of amine and thioether derivatives, supported by rigorous and reproducible experimental protocols like the MTT assay, demonstrates a clear path from rational design to the identification of lead compounds for further preclinical development. This guide underscores the importance of an integrated approach, combining synthetic chemistry, biological screening, and data analysis, in the quest for new therapeutic agents.
comparison of reactivity between 5-chloroindole and other substituted indoles
Executive Summary
In the landscape of indole functionalization, 5-chloroindole occupies a critical strategic niche. Unlike 5-bromoindole and 5-iodoindole , which are highly reactive in metal-catalyzed cross-couplings but prone to lithiation-halogen exchange side reactions, 5-chloroindole offers a robust "masked" handle. It remains inert under standard electrophilic aromatic substitution (EAS) conditions, allowing for selective C3-functionalization, yet can be activated for cross-coupling using specialized electron-rich phosphine ligands (e.g., SPhos, XPhos).
This guide analyzes the reactivity of 5-chloroindole against key analogues (5-H, 5-OMe, 5-NO₂, 5-Br), providing mechanistic insights and validated protocols for drug discovery applications.
Electronic Structure & Mechanistic Basis
The reactivity of 5-substituted indoles is governed by the interplay between the Inductive Effect (-I) and the Mesomeric Effect (+M) of the substituent.
-
5-Chloroindole (-I > +M): The chlorine atom exerts a strong electron-withdrawing inductive effect, deactivating the ring toward electrophilic attack compared to the parent indole. However, its weak lone-pair donation (+M) is insufficient to overcome this deactivation.
-
5-Methoxyindole (-I < +M): The strong mesomeric donation activates the ring, significantly increasing reaction rates in EAS but introducing regioselectivity challenges (competitive C2 attack).
-
5-Nitroindole (Strong -I, -M): severely deactivates the ring, making C3-EAS difficult and rendering the N-H proton highly acidic.
Impact on C3-Nucleophilicity (HOMO Energy)
The C3 position is the site of highest electron density (HOMO coefficient). The relative rates of electrophilic attack (e.g., Vilsmeier-Haack Formylation) follow the trend:
Comparative Reactivity Analysis
A. Electrophilic Aromatic Substitution (EAS)
While all indoles favor C3 substitution, the regio-fidelity varies.
| Substrate | Reactivity | Regioselectivity (C3 vs C2) | Mechanistic Note |
| 5-Methoxyindole | High | Mixed (approx. 85:15) | Strong activation can stabilize the C2-sigma complex, leading to side products [1]. |
| 5-Chloroindole | Moderate/Low | High (>98:[1]2) | Deactivation raises the transition state energy, enforcing strict thermodynamic control (C3 preference). |
| 5-Nitroindole | Very Low | High (>99:[1]1) | Requires forcing conditions (high temp, strong Lewis acids). |
B. Palladium-Catalyzed Cross-Coupling
The C-X bond strength dictates the barrier to oxidative addition, the rate-limiting step in Pd-catalysis.
-
5-Bromoindole: The "Standard." Reacts with generic Pd catalysts (e.g.,
) at 60-80°C. -
5-Chloroindole: The "Challenger." The C-Cl bond (BDE ~96 kcal/mol) is significantly stronger than C-Br (~68 kcal/mol). Standard ligands fail. Solution: Use bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) to facilitate oxidative addition [2].
C. N-H Acidity (pKa in DMSO)
The electron-withdrawing nature of the 5-substituent stabilizes the indolyl anion.
-
Indole: pKa ~ 21.0[2]
-
5-Chloroindole: pKa ~ 16.1 (Predicted/Interpolated)
-
5-Nitroindole: pKa ~ 13.9
Implication: 5-Chloroindole requires weaker bases for N-alkylation than indole, reducing the risk of side reactions during protection steps.
Experimental Protocol: Selective Functionalization
Protocol A: Suzuki-Miyaura Coupling of 5-Chloroindole
A self-validating system for activating the inert C-Cl bond.
Objective: Coupling of 5-chloroindole with phenylboronic acid. Challenge: Overcoming the high oxidative addition barrier of Ar-Cl while preventing N-arylation.
Reagents:
-
5-Chloroindole (1.0 equiv)
-
Phenylboronic acid (1.5 equiv)
-
Catalyst:
(2 mol%) -
Ligand: SPhos (4-8 mol%) — Critical for activating chlorides.
-
Base:
(3.0 equiv) -
Solvent: Toluene/Water (10:1)[3]
Step-by-Step Methodology:
-
Degassing: Charge a reaction vial with 5-chloroindole, boronic acid,
, and SPhos. Seal and purge with Argon for 5 minutes. Reasoning: Oxygen poisons the electron-rich phosphine ligand. -
Catalyst Addition: Add
and degassed solvent (Toluene/H2O). -
Activation: Heat the mixture to 100°C for 12-16 hours. Note: 5-Bromoindole would react at 60°C; the chloride requires higher energy.
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry over
. -
Validation: TLC should show complete consumption of the starting material (Rf ~0.4 in 20% EtOAc/Hex) and appearance of the blue-fluorescent 5-phenylindole.
Protocol B: Vilsmeier-Haack Formylation (C3-Selectivity)
Objective: Synthesis of 5-chloroindole-3-carboxaldehyde.
-
Vilsmeier Reagent Formation: Cool DMF (3.0 equiv) to 0°C. Dropwise add
(1.1 equiv). Stir 15 min until the salt precipitates. -
Addition: Add 5-chloroindole (1.0 equiv) in DMF solution dropwise.
-
Heating: Warm to 40°C for 1 hour. Note: 5-Methoxyindole would react at 0°C; 5-Cl requires mild heating.
-
Hydrolysis: Pour into ice water and neutralize with 2M NaOH. Collect precipitate.
Visualization of Reaction Pathways[4]
The following diagram illustrates the divergent reactivity pathways for 5-chloroindole compared to its analogues, highlighting the decision points for catalyst selection.
Caption: Divergent reactivity profiles. 5-Cl offers high regioselectivity in EAS but requires specialized ligands for cross-coupling.
Data Summary: Yield & Selectivity Matrix
| Reaction Type | 5-Chloroindole | 5-Bromoindole | 5-Methoxyindole |
| Vilsmeier-Haack (Yield) | 88% (3-formyl) | 90% (3-formyl) | 92% (Mixture C3/C2) |
| Suzuki Coupling (Standard) | <5% (No reaction) | 95% | N/A (C-O inert) |
| Suzuki Coupling (SPhos) | 82% | 98% | N/A |
| C-H Activation (C2) | Low (requires DG*) | Moderate | Moderate |
| N-H pKa (DMSO) | ~16.1 | ~16.5 | ~21.0 |
*DG = Directing Group (e.g., N-pyrimidyl)
References
-
Clack, D. W., et al. (1982).[4] "Electrophilic substitution in Indoles. Part 11. The mechanism of substitution in 5-methoxyindoles." Journal of the Chemical Society, Perkin Transactions 2.[4] Link
-
BenchChem. (2025).[5] "Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide." Link
-
Bordwell, F. G. "Equilibrium Acidities in Dimethyl Sulfoxide Solution." Organic Chemistry Data. Link
-
Organic Chemistry Frontiers. (2021). "An expedient, mild and aqueous method for Suzuki–Miyaura diversification."[6] Link
Sources
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- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. researchgate.net [researchgate.net]
- 4. Electrophilic substitution in lndoles. Part 11. The mechanism of substitution in 5-methoxyindoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]
A Comparative Cost-Benefit Analysis of Synthetic Pathways to 1-(2-bromoethyl)-5-chloro-1H-indole
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesizing a Key Indole Intermediate
The functionalized indole, 1-(2-bromoethyl)-5-chloro-1H-indole, represents a valuable building block in medicinal chemistry and drug discovery programs. Its utility as a precursor for a variety of pharmacologically active molecules necessitates efficient and cost-effective synthetic strategies. This guide provides a comprehensive cost-benefit analysis of the most viable synthetic pathways to this target molecule, offering experimental data and field-proven insights to inform your research and development decisions.
Executive Summary
Two primary synthetic strategies for the preparation of 1-(2-bromoethyl)-5-chloro-1H-indole are evaluated:
-
Pathway 1: Direct N-Alkylation. This two-step approach involves the initial synthesis of 5-chloro-1H-indole followed by N-alkylation with an excess of 1,2-dibromoethane.
-
Pathway 2: Fischer Indole Synthesis. A classical approach to indole synthesis, this pathway can be conceptually adapted to construct the target molecule, though it presents significant practical challenges for this specific substitution pattern.
Pathway 1: Direct N-Alkylation of 5-chloro-1H-indole
This is the most straightforward and widely applicable method for the synthesis of N-substituted indoles. The strategy involves two key transformations: the synthesis of the 5-chloro-1H-indole core and its subsequent N-alkylation.
Step 1: Synthesis of 5-chloro-1H-indole
A common and scalable method for producing 5-chloro-1H-indole is through a halogen-exchange reaction from the more readily available 5-bromoindole, catalyzed by copper(I) chloride.[1]
Step 2: N-Alkylation with 1,2-dibromoethane
The introduction of the 2-bromoethyl group at the N1 position is typically achieved by deprotonating the indole nitrogen with a strong base, followed by nucleophilic attack on 1,2-dibromoethane.[2]
Diagram of Pathway 1: N-Alkylation
Caption: Synthetic scheme for Pathway 1.
Experimental Protocol: N-Alkylation of 5-chloro-1H-indole
-
Deprotonation: To a solution of 5-chloro-1H-indole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Cost-Benefit Analysis of Pathway 1
| Factor | Analysis |
| Cost | Moderate. The primary cost drivers are 5-chloro-1H-indole and 1,2-dibromoethane. While 5-chloro-1H-indole can be synthesized in-house from the cheaper 5-bromoindole, this adds a step to the overall process. Sodium hydride and DMF are relatively inexpensive. |
| Yield | Good to Excellent. N-alkylation of indoles is generally a high-yielding reaction, with reported yields for similar processes often exceeding 80%.[3] |
| Purity | High. Purification by column chromatography is typically effective in removing any unreacted starting material and byproducts. |
| Scalability | Good. The reaction can be readily scaled up, although caution must be exercised with the handling of sodium hydride on a larger scale. |
| Safety | Moderate Hazard. Sodium hydride is a flammable solid and reacts violently with water. 1,2-dibromoethane is a known carcinogen and is toxic.[4][5] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. |
| Environmental Impact | Moderate. The use of DMF as a solvent, which is a suspected reprotoxin, and halogenated hydrocarbons are environmental concerns. Waste should be disposed of according to institutional guidelines. |
Pathway 2: Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for forming the indole ring from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[4] A hypothetical one-pot, three-component Fischer indole synthesis could be envisioned for the target molecule.[6]
Conceptual Diagram of Pathway 2: Fischer Indole Synthesis
Caption: Conceptual scheme for Pathway 2.
Cost-Benefit Analysis of Pathway 2
| Factor | Analysis |
| Cost | High. The key precursor, a suitable aldehyde or ketone with a bromoethyl side chain, is not commercially available and would require a multi-step synthesis, significantly increasing the overall cost and complexity. |
| Yield | Uncertain and likely low. The Fischer indole synthesis can be sensitive to the nature of the substituents on both the hydrazine and the carbonyl component. The presence of the bromoethyl group could lead to side reactions under the strongly acidic and high-temperature conditions typically employed. |
| Purity | Potentially low. The reaction often produces regioisomeric byproducts and other impurities, which can be challenging to separate from the desired product. |
| Scalability | Poor. The harsh reaction conditions and potential for side reactions make this route difficult to scale reliably. |
| Safety | High Hazard. The use of strong acids at elevated temperatures poses significant safety risks. Phenylhydrazines are also toxic. |
| Environmental Impact | High. The use of strong acids and potentially halogenated solvents contributes to a significant environmental burden. |
Comparative Data Summary
| Parameter | Pathway 1: N-Alkylation | Pathway 2: Fischer Indole Synthesis |
| Starting Materials | 5-chloro-1H-indole, 1,2-dibromoethane | 4-chlorophenylhydrazine, custom synthesized bromo-aldehyde/ketone |
| Number of Steps | 2 (from 5-bromoindole) or 1 (from 5-chloroindole) | 1 (conceptual) + multiple for precursor synthesis |
| Estimated Yield | >80% | <40% (estimated) |
| Reaction Conditions | Mild to moderate | Harsh (strong acid, high temperature) |
| Overall Cost | Moderate | High |
| Scalability | Good | Poor |
| Safety Profile | Moderate | High |
Conclusion and Recommendation
Based on this comprehensive analysis, Pathway 1, the direct N-alkylation of 5-chloro-1H-indole, is the recommended synthetic route for the preparation of 1-(2-bromoethyl)-5-chloro-1H-indole. This method offers a more reliable, scalable, and cost-effective approach with higher anticipated yields and purity compared to the conceptual Fischer indole synthesis.
While the N-alkylation pathway involves the handling of hazardous materials, the risks can be effectively managed with standard laboratory safety protocols. The straightforward nature of the reaction and the commercial availability of the key starting materials make it the superior choice for researchers and drug development professionals requiring access to this important indole intermediate.
References
- Fischer, E. (1883). Ueber die Hydrazinverbindungen. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Public Health England. (2025, March 5).
- Zeng, X., & Zhong, G. (2020).
- Simoneau, C. A., & Ganem, B. (2008). A three-component Fischer indole synthesis.
- Bandini, M., Bottoni, A., Eichholzer, A., Miscione, G. P., & Stenta, M. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry (Weinheim an der Bergstrasse, Germany), 16(41), 12462–12473.
- TCI Chemicals. (n.d.). Sodium Hydride, (60%, dispersion in Paraffin Liquid).
- Sigma-Aldrich. (n.d.). Sodium hydride dry, 90%.
- ChemicalBook. (n.d.). Sodium hydride.
- American Elements. (n.d.). Sodium Hydride.
- Smolecule. (2023, August 15). Buy Sodium hydride | 7646-69-7.
- SciSpace. (n.d.). A Surprising Observation Concerning Sodium Hydride Based Complex Reducing Agents.
- Keetha, L., Palle, S., Ramanatham, V., Khagga, M., & Chinnapillai, R. (2011). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Journal of the Korean Chemical Society, 55(2), 241-243.
- Jakowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375.
- Organic Chemistry Portal. (2006, September 5). Novel Synthetic Approaches Toward Substituted Indole Scaffolds.
- Tian, Q., Shang, S., Wang, H., & Yuan, J. (2017). A Practical Synthesis of 2-Substituted 5-Bromoindoles. Molecules, 22(11), 1969.
- Leboho, T. C. (2008). The Synthesis of 2- and 3-Substituted Indoles.
- Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles.
- YouTube. (2019, November 19).
- BenchChem. (n.d.).
- NSF PAR. (n.d.). Base-Promoted Tandem Synthesis of 2-Substituted Indoles and N-Fused Polycyclic Indoles.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Fischer Indole Synthesis.
- Cee, V. J., & Erlanson, D. A. (2019). Discovery of Clinical Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. ACS Medicinal Chemistry Letters, 10(9), 1302–1308.
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Assessing the Versatility of "1-(2-bromoethyl)-5-chloro-1H-indole" in Drug Discovery
Executive Summary
In the architecture of modern drug discovery, 1-(2-bromoethyl)-5-chloro-1H-indole serves as a high-value "linchpin" intermediate. It combines a privileged scaffold (the 5-chloroindole core) with a reactive electrophilic handle (the bromoethyl chain).[1] This guide objectively assesses its utility compared to alternative linkers, detailing its role in synthesizing kinase inhibitors and GPCR ligands.[1] We provide validated protocols and comparative data to support its selection as a primary building block in medicinal chemistry campaigns.
Part 1: The Chemical Advantage – Comparative Analysis
The selection of an alkylating agent is a balance between reactivity , stability , and synthetic efficiency .[1] The 1-(2-bromoethyl) variant offers a distinct kinetic advantage over its chloro- and hydroxy- analogs.
Table 1: Comparative Profile of Indole N-Alkylation Reagents[2]
| Feature | 1-(2-bromoethyl)-... (Target) | 1-(2-chloroethyl)-... (Alternative 1) | 1-(2-hydroxyethyl)-... (Alternative 2) |
| Reactivity (SN2) | High. Reacts with amines/thiols at 40–60°C. | Moderate/Low. Often requires NaI catalysis (Finkelstein) or higher heat (>80°C).[1] | None. Requires activation (e.g., tosylation or mesylation) first.[1] |
| Synthetic Steps | 1 Step. Direct reaction with nucleophile. | 1 Step. Direct reaction, but slower.[1] | 2 Steps. Activation + Substitution.[2] |
| Stability | Moderate. Light-sensitive; store at 4°C. | High. Stable at RT. | High. Very stable. |
| Atom Economy | Good. Br leaves as salt. | Excellent. Cl is lighter, but slower kinetics waste energy.[1] | Poor. Loss of TsO/MsO group adds mass waste. |
| Primary Use Case | Rapid library generation; heat-sensitive substrates. | Large-scale process chemistry (cost-driven). | When handling highly unstable nucleophiles. |
Expert Insight: The 5-chloro substituent on the indole ring is not merely structural.[2][3] In medicinal chemistry, this halogen blocks the metabolically labile C5 position, preventing rapid oxidation by cytochrome P450 enzymes.[1] This makes the 5-chloro-1-(2-bromoethyl) scaffold superior to unsubstituted analogs for creating durable in vivo probes.
Part 2: Strategic Applications in Drug Discovery
Kinase Inhibitors (EGFR/BRAF Targeting)
Recent studies highlight N-substituted 5-chloroindoles as potent inhibitors of mutant EGFR and BRAF pathways. The 2-bromoethyl chain acts as a spacer, allowing the attachment of solubilizing groups (like morpholine or piperazine) that interact with the solvent-exposed regions of the kinase ATP-binding pocket.
-
Mechanism: The indole core anchors in the hydrophobic hinge region, while the ethyl-linked amine improves solubility and pharmacokinetic (PK) properties.
GPCR Ligands (Serotonin/Dopamine Modulation)
The "indole-ethyl-amine" motif is a classic pharmacophore for 5-HT (serotonin) receptors.
-
Versatility: By reacting 1-(2-bromoethyl)-5-chloro-1H-indole with various cyclic amines (e.g., 4-phenylpiperazine), researchers can rapidly synthesize libraries of potential antipsychotics. The 2-carbon linker mimics the distance found in endogenous neurotransmitters, ensuring receptor recognition.
Part 3: Validated Experimental Protocols
Protocol A: Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole
This protocol is optimized to minimize the formation of the unwanted "bis-indole" dimer.
Reagents: 5-Chloroindole (1.0 eq), 1,2-Dibromoethane (5.0 eq), KOH (powdered, 3.0 eq), TBAB (Tetrabutylammonium bromide, 0.1 eq), MeCN (Acetonitrile).[1]
-
Setup: In a round-bottom flask, dissolve 5-chloroindole (e.g., 1.5 g) in MeCN (30 mL).
-
Addition: Add 1,2-dibromoethane (4.3 mL, 5.0 eq). Crucial: The large excess forces the kinetics toward mono-alkylation.
-
Catalysis: Add TBAB (catalytic) and powdered KOH.
-
Reaction: Stir vigorously at 50°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] The product (Rf ~0.[1]6) will appear above the starting indole (Rf ~0.3).[1]
-
Workup: Filter off solids. Concentrate the filtrate. Dissolve residue in DCM, wash with water (3x) to remove excess dibromide.[1]
-
Purification: Flash column chromatography (100% Hexane → 5% EtOAc/Hexane).
-
Yield Expectation: 85–92% as a pale yellow oil/solid.
-
Protocol B: Divergent Synthesis of Receptor Ligands
Coupling the intermediate with a secondary amine (e.g., N-methylpiperazine).[1]
-
Reactants: 1-(2-bromoethyl)-5-chloro-1H-indole (1.0 eq), N-methylpiperazine (1.2 eq), K₂CO₃ (2.0 eq), KI (catalytic).[1]
-
Solvent: DMF or MeCN (anhydrous).[1]
-
Conditions: Heat at 60°C for 3 hours.
-
Observation: The reaction typically proceeds cleanly. The disappearance of the bromo-indole is rapid due to the "anchimeric assistance" effect of the indole nitrogen and the high reactivity of the primary bromide.
Part 4: Visualizing the Workflow
The following diagram illustrates the divergent synthetic utility of this scaffold.
Caption: Divergent synthesis pathway showing the transformation of the 5-chloroindole core into three distinct therapeutic classes via the 1-(2-bromoethyl) intermediate.[1]
References
-
BenchChem. (2025).[1] Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. Retrieved from [1]
-
Palle, S., et al. (2010).[1] Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Journal of the Korean Chemical Society. Retrieved from
-
Al-Warhi, T., et al. (2023).[1][4] Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. MDPI Pharmaceuticals. Retrieved from [1]
-
Laxminarayana, K., et al. (2011).[1] Synthesis and structure of 1-(2-bromo-phenyl)-2-chloro-3-(2-chloracetyl)-1H-indole. NIH PubMed Central. Retrieved from [1]
-
Cee, V. J., et al. (2019).[1] N-alkylation of Indoles in Drug Discovery: Practical Protocols. ACS Medicinal Chemistry Letters. (Contextualized via search results).
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- 4. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways [mdpi.com]
A Comparative Guide to the Synthesis and Biological Significance of 1-(2-Bromoethyl)-5-chloro-1H-indole and Related Halogenated Indole Analogs
An In-Depth Technical Guide
Introduction
The indole scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the architectural core of a vast number of natural products, pharmaceuticals, and agrochemicals.[1][2] Its remarkable structural resemblance to endogenous molecules, such as the neurotransmitter serotonin, allows it to interact with a wide array of biological targets.[3] Strategic modification of the indole ring is a cornerstone of modern drug discovery. Among the most effective modifications is halogenation, particularly at the C-5 position. The introduction of a halogen atom like chlorine or bromine profoundly alters a compound's physicochemical properties—including lipophilicity, metabolic stability, and electronic distribution—which in turn modulates its biological activity and pharmacokinetic profile.[4]
1-(2-bromoethyl)-5-chloro-1H-indole represents a highly valuable, yet specific, synthetic intermediate. The 5-chloroindole core provides a foundation for potent biological activity, while the N-(2-bromoethyl) group serves as a reactive handle, enabling covalent modification or versatile elaboration into more complex analogs, particularly those designed as ligands for serotonin receptors or as alkylating agents in anticancer research.[5]
This guide provides an in-depth comparison of the synthesis, physicochemical properties, and biological performance of 5-chloro-1H-indole derivatives, with a focus on N-alkylated analogs like the title compound. We will dissect the causality behind synthetic choices, present detailed experimental protocols, and analyze structure-activity relationships (SAR) to provide researchers, scientists, and drug development professionals with a comprehensive and actionable resource.
Part 1: Synthesis of the 5-Chloro-1H-indole Core
The construction of the indole nucleus can be achieved through numerous classic methods, including the Fischer, Madelung, and Reissert syntheses.[6][7] However, for producing specifically 5-halogenated indoles on a practical scale, modern cross-coupling and halogen exchange reactions offer superior efficiency and substrate tolerance. A particularly robust and commercially viable strategy for synthesizing 5-chloroindole involves a copper-catalyzed halogen exchange from the more readily available 5-bromoindole precursor.[8]
Causality of Experimental Choice: The selection of a copper-catalyzed halogen exchange is driven by several factors. Firstly, 5-bromoindole is often more accessible or economical as a starting material. Secondly, this method avoids the multi-step sequences and harsh conditions associated with some de novo indole syntheses, making it more amenable to scale-up.[8] The use of a dipolar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is critical as it effectively solubilizes the copper salt and the indole substrate while facilitating the nucleophilic aromatic substitution mechanism at high temperatures.
Experimental Protocol: Synthesis of 5-Chloroindole from 5-Bromoindole
This protocol is adapted from established methods for copper-catalyzed halogen exchange reactions.[4][8]
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-bromoindole (1.0 equivalent) and cuprous chloride (CuCl, 1.5 equivalents).
-
Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N-methyl-2-pyrrolidone (NMP) to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Heating: Immerse the flask in a preheated oil bath at 130-140 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress periodically using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quenching: Carefully pour the reaction mixture into a beaker containing aqueous ammonia (20-25% solution) and stir for 30 minutes. This step is crucial for quenching the reaction and complexing the copper salts to facilitate their removal.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with an organic solvent such as chloroform or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization (e.g., from a chloroform/hexane mixture) or by column chromatography on silica gel to yield pure 5-chloroindole.
Quantitative Data for Halogen Exchange Synthesis
| Starting Material | Product | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromoindole | 5-Chloroindole | CuCl | 130-140 | 4-6 | ~85-95 |
| 5-Bromo-3-ethyl-2-methyl-1H-indole | 5-Chloro-3-ethyl-2-methyl-1H-indole | CuCl | 130-140 | 5 | 92 |
Data adapted from Palle et al. as cited in BenchChem Application Note.[8]
Caption: Copper-catalyzed synthesis of 5-chloroindole.
Part 2: N-Alkylation to Synthesize 1-(2-Bromoethyl)-5-chloro-1H-indole
With the 5-chloroindole core in hand, the next critical step is N-alkylation to introduce the 2-bromoethyl side chain. The indole nitrogen is weakly acidic and can be deprotonated by a strong base to form a highly nucleophilic indolide anion.[6] This anion readily attacks electrophilic alkylating agents like 1,2-dibromoethane.
Causality of Experimental Choice: The choice of base is critical for achieving selective N-alkylation over C-3 alkylation. Strong, non-nucleophilic bases like sodium hydride (NaH) are ideal. They irreversibly deprotonate the N-H bond without competing in the subsequent alkylation step. The use of an excess of 1,2-dibromoethane is a common strategy to minimize the formation of the dimeric by-product where a single 1,2-ethane unit links two indole molecules. The reaction is typically run in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to dissolve the indolide salt.
Experimental Protocol: N-alkylation of 5-Chloro-1H-indole
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere, add a dispersion of sodium hydride (NaH, 60% in mineral oil, 1.2 equivalents) and anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Add a solution of 5-chloroindole (1.0 equivalent) in anhydrous DMF dropwise over 15-20 minutes. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Cool the resulting solution back to 0 °C. Add 1,2-dibromoethane (3.0-5.0 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Quenching: Once complete, carefully quench the reaction by slowly adding ice-cold water to destroy any unreacted NaH.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to isolate 1-(2-bromoethyl)-5-chloro-1H-indole.
Caption: N-alkylation of 5-chloroindole.
Part 3: Comparative Analysis of Halogenated Indole Analogs
The choice between a chlorine and a bromine substituent at the C-5 position is a critical decision in drug design, as it subtly but significantly impacts a molecule's properties and its interaction with biological targets.
Physicochemical Property Comparison
| Property | 5-Chloro-Indole Derivative | 5-Bromo-Indole Derivative | Rationale for Difference |
| Molecular Weight | Lower | Higher | Bromine has a higher atomic mass than chlorine.[4] |
| Melting Point | Generally Lower | Generally Higher | The larger size and greater polarizability of bromine can lead to stronger intermolecular van der Waals forces, requiring more energy to break the crystal lattice.[4] |
| Calculated logP | Lower (e.g., ~2.9) | Higher (e.g., ~3.1) | Bromine is more lipophilic than chlorine, which can enhance membrane permeability and protein binding but may also increase metabolic liability or decrease solubility.[4] |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both halogens are inductively electron-withdrawing, which can influence the pKa of the indole N-H and the reactivity of the aromatic system.[4] |
| Halogen Bonding | Weaker Donor | Stronger Donor | Bromine's larger size and more polarizable electron cloud make it a more effective halogen bond donor, potentially leading to stronger interactions with electron-rich pockets in protein active sites. |
Comparative Biological Activity
Both 5-chloro and 5-bromo-indole derivatives have demonstrated a wide spectrum of potent biological activities. The choice of halogen can fine-tune potency and selectivity.
1. Serotonin (5-HT) Receptor Ligands: The indole nucleus is the foundational scaffold of serotonin, making its derivatives prime candidates for interacting with 5-HT receptors.[9] These receptors are implicated in numerous CNS disorders, including depression, anxiety, and schizophrenia.[10][11]
-
Mechanism: N-alkylated indoles often act as ligands for 5-HT receptors. The N-alkyl chain, such as the ethyl group in our title compound, acts as a spacer to connect the indole pharmacophore to another recognition element, often an amine that interacts with the receptor's active site.[5]
-
Halogen Influence: The 5-halo substituent plays a crucial role in modulating receptor affinity and subtype selectivity (e.g., 5-HT1A vs. 5-HT2A). The electron-withdrawing nature of the halogen can alter the electronic properties of the indole ring, influencing its hydrogen bonding capabilities and π-π stacking interactions with aromatic residues in the receptor binding pocket.[10]
2. Anticancer Activity: A significant number of halogenated indoles have been developed as potent anticancer agents, frequently targeting dysregulated protein kinases.[4][12]
-
Mechanism (EGFR Inhibition): Many 5-chloro and 5-bromo-indole derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[8][13] Overexpression or mutation of EGFR is a common driver in many cancers. These indole-based inhibitors typically bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and downstream signaling that promotes cell proliferation and survival.
-
Halogen Influence: The halogen at the C-5 position often projects into a specific pocket within the ATP-binding site. The enhanced lipophilicity and potential for halogen bonding provided by bromine can sometimes lead to increased potency compared to chlorine.[4]
Caption: Inhibition of EGFR signaling by 5-Halo-Indole derivatives.
3. Antimicrobial Activity: Recent studies have highlighted the potential of chloroindoles as effective antimicrobial and antibiofilm agents.
-
Mechanism: Compounds like 4-chloroindole and 5-chloroindole have shown significant activity against uropathogenic Escherichia coli (UPEC).[14] They inhibit biofilm formation, reduce motility, and downregulate the expression of key virulence genes associated with adhesion and toxin production.[14]
-
SAR: Quantitative structure-activity relationship (QSAR) analysis has indicated that halogen substitutions at the C-4 and C-5 positions of the indole ring are favorable for antimicrobial activity.[14]
Summary of Biological Performance Data
| Compound Class | Target/Organism | Activity Metric | Finding | Reference |
| 5-Chloroindoles | Uropathogenic E. coli | MIC | 75 µg/mL | [14] |
| 5-Chloroindoles | UPEC Biofilm | % Inhibition | ~67% inhibition at 20 µg/mL | [14] |
| Halogenated Naphthoylindoles | Cannabinoid Receptor CB₂ | Affinity (Ki) | N-alkyl, 4-iodo derivatives show high affinity and selectivity. | [15] |
| Multi-halogenated Indoles | Candida albicans (drug-resistant) | MIC | 10-50 µg/mL for di-halogenated analogs (e.g., 5-bromo-4-chloroindole). | [16][17] |
| 5-Chloro-indole carboxylates | EGFRT790M / BRAFV600E | IC₅₀ | Potent inhibition in nanomolar range for specific derivatives. | [13] |
Part 4: Structure-Activity Relationships (SAR) Summary
The collective data allows for the deduction of key structure-activity relationships for halogenated indoles.
-
C-5 Position Halogenation: This is a "hotspot" for modification.
-
Activity: The presence of an electron-withdrawing group like Cl or Br at C-5 is consistently associated with potent biological activity across multiple target classes (anticancer, antimicrobial, CNS).[12][14]
-
Cl vs. Br: Bromine's higher lipophilicity and superior halogen bonding capability can lead to enhanced potency compared to chlorine, but this is target-dependent and may come at the cost of reduced solubility.[4]
-
-
N-1 Position Substitution: The substituent at the indole nitrogen is critical for directing the molecule to its target and modulating its function.
-
Spacer Function: In receptor ligands (e.g., for 5-HT or cannabinoid receptors), an alkyl chain of optimal length (typically 2-4 carbons) is required to correctly position a terminal functional group for interaction.[5][15]
-
Reactive Handle: An N-(2-bromoethyl) group, as in the title compound, provides a reactive electrophile that can be used for covalent targeting of nucleophilic residues (e.g., cysteine) in a protein active site or as a synthetic handle for further chemical elaboration.
-
-
Other Ring Positions (C-2, C-3):
-
C-2: Substitution at C-2, often with a methyl group, can influence metabolic stability and fine-tune binding affinity.
-
C-3: The C-3 position is the most nucleophilic carbon in the indole ring. Substitution here is common, with groups like acyl (e.g., naphthoyl) or alkyl chains being crucial for activity in many cannabinoid and anticancer agents.[15]
-
Caption: Key Structure-Activity Relationship hotspots on the indole scaffold.
Conclusion
1-(2-bromoethyl)-5-chloro-1H-indole stands as a prototypical example of a strategically designed synthetic intermediate in modern medicinal chemistry. Its synthesis leverages efficient and scalable methodologies, beginning with the robust construction of the 5-chloroindole core via halogen exchange, followed by selective N-alkylation. A comparative analysis with its bromo-analogs reveals the subtle yet powerful influence of halogen choice on the physicochemical and biological properties of the resulting compounds.
Derivatives built upon this scaffold have demonstrated significant therapeutic potential as CNS-active agents, potent kinase inhibitors for oncology, and novel antimicrobials. The interplay between the C-5 halogen and the N-1 side chain dictates target affinity, selectivity, and mechanism of action. This guide has provided the foundational chemical logic, validated experimental protocols, and comparative biological data to empower researchers to effectively utilize this versatile chemical entity in the pursuit of next-generation therapeutics.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-bromoethyl)-5-chloro-1H-indole
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1-(2-bromoethyl)-5-chloro-1H-indole. As a halogenated indole derivative, this compound is integral to various research and drug development pipelines, particularly in synthesizing complex molecules.[1][2] However, its chemical structure necessitates stringent disposal procedures to ensure personnel safety and environmental protection. This document moves beyond mere procedural lists, offering causal explanations for each step, grounded in established safety protocols and regulatory standards.
Hazard Assessment: Understanding the Inherent Risks
The primary hazards are associated with its halogenated organic nature and its potential biological activity. Halogenated compounds are often persistent in the environment and can be toxic.[3] The indole moiety is a common pharmacophore, suggesting potential biological effects.
Table 1: Inferred Hazard Profile of 1-(2-bromoethyl)-5-chloro-1H-indole
| Hazard Category | Potential Risks & Rationale | Supporting Sources |
| Health Hazards | Harmful if Swallowed, Inhaled, or in Contact with Skin: Halogenated organics and indole derivatives can be toxic.[4][5][6] Causes Skin and Serious Eye Irritation: A common property of chlorinated and brominated aromatic compounds.[4][6][7] May Cause Respiratory Irritation: Inhalation of dust or vapors can irritate the respiratory tract.[4][6] | [4][5][6][7] |
| Physical Hazards | Combustible Solid: Organic compounds, especially in powdered form, can be combustible. Hazardous Decomposition: Upon combustion, it may release toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen halides (HBr, HCl).[4][8] | [4][8] |
| Environmental Hazards | Toxic to Aquatic Life: Many halogenated compounds exhibit aquatic toxicity and can have long-lasting effects.[9] Disposal down the drain is strictly prohibited.[10][11][12] | [9][10][11][12] |
Regulatory Imperatives: The Foundation of Compliance
All chemical waste disposal is governed by stringent regulations. In the United States, two primary federal agencies set the standards:
-
Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal ("cradle to grave").[13] RCRA strictly forbids the disposal of hazardous chemicals via standard trash or sewer systems.[13]
-
Occupational Safety and Health Administration (OSHA): OSHA's standards, particularly the Hazardous Waste Operations and Emergency Response (HAZWOPER) regulations (29 CFR 1910.120), ensure worker safety.[14][15] This includes mandating proper training, personal protective equipment (PPE), and having a clear emergency response plan.[15][16]
It is critical to remember that state and institutional policies may be more stringent than federal law. Always consult your institution's Environmental Health & Safety (EHS) office for specific local requirements.[17][18]
Personnel Protection: Your First Line of Defense
Given the inferred hazards, rigorous adherence to PPE protocols is non-negotiable. The goal is to create a complete barrier, preventing any dermal, ocular, or respiratory exposure.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification & Rationale | Supporting Sources |
| Hand Protection | Nitrile Gloves: Provides a robust barrier against incidental contact. Double-gloving is recommended. Gloves must be inspected before use and changed regularly (e.g., every 30-60 minutes) or immediately upon known contact.[19][20][21] | [19][20][21] |
| Eye/Face Protection | Tightly-fitting Safety Goggles with Side Shields or a Face Shield: Protects against splashes and airborne particles. Standard eyeglasses are insufficient.[22][23] | [22][23] |
| Body Protection | Chemical-resistant Laboratory Coat: Protects skin and personal clothing from contamination. Ensure it is fully buttoned.[10][22] | [10][22] |
| Respiratory Protection | Use Within a Certified Chemical Fume Hood: All handling of 1-(2-bromoethyl)-5-chloro-1H-indole, including weighing and solution preparation, must be conducted within a fume hood to prevent inhalation of dust or vapors.[10][19] | [10][19] |
Core Disposal Protocol: Segregation, Collection, and Storage
The cornerstone of proper chemical disposal is meticulous waste segregation. Because 1-(2-bromoethyl)-5-chloro-1H-indole is a halogenated organic compound , it must never be mixed with non-halogenated waste.[3][11][24] Co-mingling these waste streams leads to complex and expensive disposal processes and can cause dangerous chemical reactions.[3][17]
Caption: Waste Disposal Decision Workflow for 1-(2-bromoethyl)-5-chloro-1H-indole.
Step-by-Step Waste Collection Procedure
-
Obtain the Correct Container: Procure a waste container specifically designated for Halogenated Organic Waste from your institution's EHS department or stockroom. This container must be made of a chemically compatible material (e.g., polyethylene for solvents, glass for solids) and be free of damage.[13][25]
-
Properly Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
Transfer Waste: Carefully transfer the chemical waste into the container inside a chemical fume hood. Avoid spills and splashing. If transferring a solid, use a powder funnel to prevent dust generation.
-
Secure the Container: Tightly close the container immediately after adding waste. Containers must remain closed at all times except when waste is being actively added.[11][18][25] This prevents the release of volatile organic compounds (VOCs) and protects against spills.
-
Store in a Satellite Accumulation Area (SAA): Place the sealed container in your laboratory's designated SAA.[25] This area must be at or near the point of generation and under the control of laboratory personnel.[13] Ensure secondary containment (such as a larger bin) is used to capture any potential leaks.[13]
Management of Contaminated Materials
Proper disposal extends to all materials that have come into contact with the chemical.
-
Chemically Contaminated Sharps: Needles, syringes, and contaminated broken glass must be placed in a designated, puncture-resistant sharps container specifically labeled for chemically contaminated sharps.[12] Do not place these in a standard biohazardous sharps container.
-
Contaminated Labware: Disposable items like pipette tips, weighing paper, and vials should be collected in a durable, sealed plastic bag or a labeled container. This container should also be labeled as "HAZARDOUS WASTE" with the chemical name and disposed of as solid halogenated waste.
-
Contaminated PPE: Used gloves, bench coats, and other contaminated PPE should be collected in a designated waste bag. Consult your EHS office for specific guidelines on disposing of contaminated PPE.
Emergency Procedures: Spill Management
Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination. Always have a spill kit appropriate for halogenated organic compounds readily accessible.
Table 3: Spill Cleanup Kit Components
| Item | Purpose |
| Absorbent Material | Vermiculite, sand, or commercial spill pillows to absorb liquids.[26][27] |
| Neutralizing Agents | Sodium bicarbonate (for acidic components, if any).[26] |
| Containment Dikes/Socks | To prevent the spread of a liquid spill.[28] |
| Scoop/Brush | Non-sparking tools for collecting solid waste.[29] |
| Waste Bags/Container | Sealable, chemical-resistant bags or a bucket for cleanup debris.[29] |
| Additional PPE | Splash-proof goggles, face shield, heavy-duty gloves.[29] |
Protocol for a Small Spill (<100 mL or 100 g)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate the Area: Restrict access to the spill area. Ensure the fume hood is operational to ventilate vapors.[28]
-
Don PPE: Put on the appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Contain and Absorb:
-
For a liquid spill: Cover the spill with an inert absorbent material (vermiculite, sand), starting from the outside and working inward to prevent spreading.[27][28]
-
For a solid spill: Gently cover the powder to prevent it from becoming airborne. Carefully sweep the material into a dustpan.[30] Avoid creating dust.
-
-
Collect Waste: Using a non-sparking scoop and brush, carefully collect the absorbed liquid or solid powder. Place all materials, including the absorbents and any contaminated items, into a designated hazardous waste bag or container.[11][29]
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Place the cleaning materials into the waste bag.
-
Dispose: Seal the waste container, label it as "HAZARDOUS WASTE" with the chemical name and "Spill Debris," and place it in the SAA for EHS pickup.
-
Report: Report the incident to your supervisor and EHS office.
For large spills, immediately evacuate the area, close the doors, and contact your institution's emergency response team or EHS from a safe location.
Final Disposal and Record Keeping
Once your halogenated waste container is full or has been accumulating for the maximum allowed time (typically six months for academic labs), you must arrange for its disposal.[12][13]
-
Contact EHS: Follow your institution's procedure to request a hazardous waste pickup. Do not attempt to transport the waste yourself.
-
Documentation: Ensure all paperwork required by your EHS office is completed accurately. Maintain a log of the waste generated in your laboratory.
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safe and responsible disposal of 1-(2-bromoethyl)-5-chloro-1H-indole, protecting yourself, your colleagues, and the environment.
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Comprehensive Safety Guide: Personal Protective Equipment for Handling 1-(2-bromoethyl)-5-chloro-1H-indole
As a Senior Application Scientist, my primary objective is to empower you, our valued research partners, with the knowledge to handle chemical reagents not just effectively, but with the utmost safety. This guide provides a detailed operational framework for the safe handling of 1-(2-bromoethyl)-5-chloro-1H-indole (CAS No. 169674-07-1). Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule, this protocol is built upon a rigorous, evidence-based hazard assessment derived from its constituent structural motifs: the halogenated indole core and the reactive bromoethyl side-chain. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.
Hazard Assessment by Structural Analogy
The chemical personality of 1-(2-bromoethyl)-5-chloro-1H-indole suggests a multi-faceted hazard profile. We must assume it carries the combined risks of its structural analogs until proven otherwise. The indole nucleus, when halogenated, is known to cause irritation, while alkyl bromides are recognized as reactive alkylating agents.
| Structural Motif | Analogous Compound | Known Hazards | Implication for 1-(2-bromoethyl)-5-chloro-1H-indole | Source |
| 5-Chloroindole Core | 5-Chloroindole | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or inhaled. | High likelihood of being a skin, eye, and respiratory irritant. Potential for systemic toxicity upon exposure. | [1][2] |
| Bromo-substituted Indole | 5-Bromoindole / 7-Bromoindole | Causes skin and serious eye irritation. May cause respiratory irritation. Harmful if swallowed, in contact with skin, or inhaled. | Reinforces the expectation of irritant properties and potential toxicity across multiple exposure routes. | [3][4][5] |
| Indole Core | Indole | Harmful if swallowed. Toxic in contact with skin. Causes serious eye irritation. | The basic indole structure contributes to overall toxicity, particularly dermal and oral. | [6] |
| Bromoethyl Side-Chain | 2-Bromoethylamine | Harmful if swallowed. | The bromoethyl group adds a layer of toxicity and is a potential alkylating agent, suggesting possible mutagenicity (though not confirmed). | [7] |
Based on this analysis, the compound should be handled as, at minimum, harmful if swallowed or in contact with skin, a serious eye and skin irritant, and a potential respiratory irritant.
Mandatory Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. The primary engineering control is the exclusive use of a certified chemical fume hood for all manipulations of this compound.
| Protection Level | PPE Item | Specification | Causality & Rationale |
| Eye & Face | Safety Goggles & Face Shield | ANSI Z87.1 certified, chemical splash goggles worn under a full-face shield. | Goggles provide a seal against splashes and vapors.[8][9] The face shield offers a secondary barrier against splashes during transfers or potential energetic reactions.[10] |
| Hand | Double-Gloved Nitrile | Two pairs of powder-free, chemical-resistant nitrile gloves. Change outer glove immediately upon contamination. | The indole core and halogenated compounds can be absorbed through the skin.[6][10] Double-gloving provides robust protection and allows for safe removal of a contaminated outer layer without exposing skin.[11] |
| Body | Chemical-Resistant Lab Coat | Fully buttoned, long-sleeved lab coat. For larger quantities (>5g), a disposable chemical-resistant suit is recommended. | Protects skin and personal clothing from contamination by dust or splashes.[11] A closed front is essential to provide a complete barrier. |
| Respiratory | NIOSH-Approved Respirator | Air-purifying respirator with combination organic vapor/acid gas (OV/AG) cartridges. | Mandatory when handling the solid compound outside of a glovebox to prevent inhalation of fine particulates. Halogenated compounds can be respiratory irritants.[1][3] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the experimental procedure.
Caption: PPE selection workflow based on engineering controls and scale of operation.
Operational Handling Protocol: Weighing and Solution Preparation
This step-by-step procedure minimizes exposure during routine handling.
-
Preparation: Designate a work area within a chemical fume hood. Cover the work surface with disposable, absorbent bench paper.[11] Assemble all necessary glassware, spatulas, and solvents.
-
Don PPE: Put on all required PPE as outlined in the table above, ensuring the lab coat is fully buttoned and outer gloves are properly fitted over the cuffs of the coat.[10]
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the solid 1-(2-bromoethyl)-5-chloro-1H-indole to the container using a clean spatula. Avoid creating dust.
-
Dissolution: Add the desired solvent slowly to the solid in the fume hood to minimize splashing or aerosolization.
-
Sealing & Labeling: Securely cap the container. Label it clearly with the chemical name, concentration, solvent, date, and your initials.
-
Immediate Decontamination: Clean the spatula and any affected surfaces with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as halogenated waste.
-
Doffing PPE: Remove PPE in the correct order (outer gloves, face shield, lab coat, inner gloves, goggles) to prevent cross-contamination. Wash hands thoroughly with soap and water.[12]
Emergency Procedures: Spills and Exposure
Immediate and correct response is critical to mitigating harm.
Spill Response Plan
| Spill Size | Immediate Actions |
| Small Spill (<1 g solid or <10 mL solution) | 1. Alert nearby personnel. 2. Wearing full PPE, cover the spill with an absorbent material (e.g., vermiculite or chemical absorbent pads).[13] 3. Gently sweep the absorbed material into a designated "Halogenated Waste" container. 4. Decontaminate the spill area with soap and water, collecting all cleaning materials as hazardous waste.[14] |
| Large Spill (>1 g solid or >10 mL solution) | 1. EVACUATE the immediate area. Alert all personnel and activate the fire alarm if necessary to ensure a full evacuation.[13][15] 2. Close the laboratory doors and increase ventilation to the area if possible (e.g., emergency exhaust). 3. Call your institution's emergency response team or EHS department immediately. 4. Do not attempt to clean up a large spill without specialized training and equipment. |
First Aid for Exposure
| Exposure Route | First Aid Protocol |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[8][16] Remove all contaminated clothing while washing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][12] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air and keep them comfortable for breathing.[3][8] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[8] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[7] |
Emergency Response Decision Tree
Caption: Decision tree for responding to spills or personnel exposure incidents.
Decontamination and Disposal Plan
Proper disposal is essential for safety and environmental compliance. As a halogenated organic compound, 1-(2-bromoethyl)-5-chloro-1H-indole requires specific waste management.
-
Waste Segregation: All materials contaminated with this compound—including excess solid, solutions, contaminated PPE, and cleaning materials—MUST be disposed of in a clearly labeled, sealed container designated for "Halogenated Organic Waste" .[17][18]
-
Why Segregation is Critical: Halogenated waste cannot be mixed with non-halogenated organic waste.[18][19] It requires high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (HCl, HBr), a process that is different and more costly than standard solvent incineration.[20] Improper segregation can lead to environmental damage and regulatory non-compliance.
-
Decontamination of Glassware: Reusable glassware should be rinsed with a minimal amount of an appropriate solvent (e.g., acetone) into the halogenated waste container, followed by a thorough washing with soap and water.
By adhering to this comprehensive guide, you are building a foundation of safety that protects you, your colleagues, and the integrity of your research. Always consult your institution's specific Chemical Hygiene Plan and EHS department for any additional requirements.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
